ATIC-IN-2
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C4H4N4O3S |
|---|---|
Molecular Weight |
188.17 g/mol |
IUPAC Name |
2,2-dioxo-1,5-dihydroimidazo[4,5-c][1,2,6]thiadiazin-4-one |
InChI |
InChI=1S/C4H4N4O3S/c9-4-2-3(6-1-5-2)7-12(10,11)8-4/h1,7H,(H,5,6)(H,8,9) |
InChI Key |
BSAXWMSAVVOOHO-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC2=C(N1)C(=O)NS(=O)(=O)N2 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Function and Analysis of ATIC Inhibitors in De Novo Purine Synthesis
Authored for: Researchers, Scientists, and Drug Development Professionals
Introduction
The de novo purine (B94841) synthesis pathway is a fundamental metabolic process responsible for producing the purine nucleotides, adenosine (B11128) monophosphate (AMP) and guanosine (B1672433) monophosphate (GMP), which are essential for DNA and RNA synthesis, cellular energy metabolism, and signaling. This pathway is a highly conserved, multi-step process that is often upregulated in pathological conditions characterized by rapid cell proliferation, such as cancer and certain inflammatory diseases.
One of the key enzymes in this pathway is the bifunctional protein 5-aminoimidazole-4-carboxamide (B1664886) ribonucleotide formyltransferase/inosine (B1671953) monophosphate cyclohydrolase (ATIC). ATIC catalyzes the final two steps in the synthesis of inosine monophosphate (IMP), the precursor to both AMP and GMP.[1][2] Its critical position makes it an attractive target for therapeutic intervention. Inhibiting ATIC disrupts the supply of purines, thereby impeding the proliferation of highly metabolic cells.
This technical guide focuses on ATIC inhibitors, with a specific emphasis on ATIC-IN-2, a competitive inhibitor of the enzyme. We will explore the function of ATIC, the mechanism of its inhibitors, the downstream cellular consequences, and provide detailed protocols for its study.
The Role of ATIC in De Novo Purine Synthesis
The de novo purine synthesis pathway consists of ten enzymatic steps that convert phosphoribosyl pyrophosphate (PRPP) into IMP. ATIC is responsible for the final two reactions:
-
AICAR Formyltransferase (AICARFT) activity: The C-terminal domain of ATIC catalyzes the transfer of a formyl group from 10-formyltetrahydrofolate (10-fTHF) to 5-aminoimidazole-4-carboxamide ribonucleotide (AICAR), producing N-formyl-AICAR (FAICAR).[2]
-
IMP Cyclohydrolase (IMPCH) activity: The N-terminal domain of ATIC then catalyzes the cyclization of FAICAR to form IMP, releasing a water molecule.[2][3]
Homodimerization of the ATIC protein is essential for its AICARFT activity, as the active sites are formed at the interface between the two monomers.[1]
ATIC Inhibitors: Mechanism of Action
Several small molecule inhibitors targeting ATIC have been developed. They primarily function through two distinct mechanisms: disrupting dimerization or competitive inhibition at an active site.
-
This compound (Compound 1): This compound is a competitive inhibitor that specifically targets the IMP cyclohydrolase (IMPCH) active site of ATIC.[4]
-
ATIC-IN-1 (Compound 14): This inhibitor functions by preventing the crucial homodimerization of ATIC, which is required for its AICAR transformylase activity.[1][5]
-
LSN-3213128: This is another potent inhibitor of ATIC's enzymatic activity.[6]
By blocking IMP production, these inhibitors starve rapidly dividing cells of essential purine nucleotides, leading to cell cycle arrest and reduced proliferation.
Quantitative Analysis of ATIC Inhibitor Efficacy
The potency of ATIC inhibitors can be quantified both in enzymatic assays and in cell-based models. The inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50) are key metrics for evaluating enzyme inhibitors.
| Compound Name | Mechanism of Action | Target | Potency | Cell-Based Activity | Citation(s) |
| This compound | Competitive Inhibitor | IMP Cyclohydrolase (IMPCH) | Ki: 0.13 µM | Data not available | [4] |
| ATIC-IN-1 | Dimerization Inhibitor | ATIC Dimerization Interface | Ki: 685 nM (0.685 µM) | Inhibits MCF-7 proliferation (100-500 µM) | [1][5] |
| LSN-3213128 | Enzymatic Inhibitor | AICAR Formyltransferase | IC50: 16 ± 11 nM | Effective up to 200 nM | [6] |
Note: Ki and IC50 values are context-dependent and can vary based on assay conditions such as substrate concentration.
Cellular Consequences of ATIC Inhibition
The primary consequence of ATIC inhibition is the halt of de novo purine synthesis. This leads to a depletion of intracellular ATP and an accumulation of the substrate AICAR.[7] AICAR is structurally similar to AMP and its accumulation has significant downstream signaling effects, most notably the activation of AMP-activated protein kinase (AMPK).[8]
The ATIC Inhibition-AMPK Signaling Cascade:
-
Inhibition of ATIC by a small molecule like this compound.
-
Accumulation of AICAR, which is then phosphorylated to ZMP.
-
Activation of AMPK: ZMP mimics AMP, binding to the γ-subunit of AMPK and causing its allosteric activation and phosphorylation at Thr172.[8][9]
-
Inhibition of mTORC1 Pathway: Activated AMPK phosphorylates and activates TSC2 and phosphorylates Raptor, leading to the inhibition of the mTORC1 complex.[8][10]
-
Suppression of Anabolic Processes: mTORC1 inhibition results in the dephosphorylation of its downstream targets, p70S6 kinase (S6K) and 4E-binding protein 1 (4E-BP1), which suppresses protein synthesis, cell growth, and proliferation.[8]
Experimental Protocols for Studying ATIC Inhibitors
A multi-faceted approach is required to fully characterize the activity and mechanism of an ATIC inhibitor. Below are detailed methodologies for key experiments.
ATIC Enzymatic Activity Assays
The bifunctional nature of ATIC allows for two distinct spectrophotometric assays.
6.1.1 IMP Cyclohydrolase (IMPCH) Activity Assay [2]
This assay measures the conversion of FAICAR to IMP. The production of IMP is monitored by the corresponding increase in absorbance at 248 nm.
-
Reagents:
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5.
-
Substrate: FAICAR (synthesized as described by Lukens et al.). Prepare a stock solution in Assay Buffer.
-
Enzyme: Purified recombinant human ATIC.
-
Inhibitor: this compound stock solution in DMSO.
-
-
Protocol:
-
Prepare a reaction mixture in a UV-transparent 96-well plate or cuvette containing Assay Buffer.
-
Add varying concentrations of the inhibitor (this compound) or DMSO (vehicle control). Incubate for 10 minutes at room temperature.
-
Add varying concentrations of the substrate, FAICAR, to the wells.
-
Initiate the reaction by adding a final concentration of 1-5 µg/mL of purified ATIC enzyme.
-
Immediately measure the increase in absorbance at 248 nm over time (e.g., every 15 seconds for 5-10 minutes) using a spectrophotometer.
-
Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance curve.
-
Determine kinetic parameters (Km, Vmax) and inhibition constants (Ki) by fitting the data to the Michaelis-Menten and appropriate inhibition models.
-
6.1.2 AICAR Formyltransferase (AICARFT) Activity Assay
This assay measures the conversion of AICAR to FAICAR by monitoring the formation of the co-product, tetrahydrofolate (THF), which results in an increase in absorbance at 298 nm.
-
Reagents:
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, 50 mM KCl.
-
Substrates: AICAR and 10-formyltetrahydrofolate (10-fTHF).
-
Enzyme: Purified recombinant human ATIC.
-
Inhibitor: Stock solution of the test compound (e.g., ATIC-IN-1) in DMSO.
-
-
Protocol:
-
Set up the reaction mixture in a UV-transparent plate or cuvette with Assay Buffer and a fixed, saturating concentration of 10-fTHF.
-
Add the inhibitor or DMSO vehicle and pre-incubate for 10 minutes.
-
Add varying concentrations of AICAR.
-
Start the reaction by adding purified ATIC enzyme (1-5 µg/mL).
-
Monitor the increase in absorbance at 298 nm over time.
-
Calculate initial velocities and determine kinetic and inhibition constants as described above.
-
Cell Viability and Proliferation Assay
The CellTiter-Glo® Luminescent Cell Viability Assay is a robust method that quantifies ATP, indicating the presence of metabolically active cells.[11]
-
Materials:
-
Cell Line: e.g., MCF-7 breast cancer cells, HCT116 colon cancer cells.
-
Culture Medium: Appropriate medium (e.g., RPMI-1640) with 10% FBS.
-
Assay Reagent: CellTiter-Glo® Luminescent Cell Viability Assay kit.
-
White, opaque-walled 96-well plates suitable for luminescence.
-
-
Protocol:
-
Seed cells in the 96-well plate at a density of 1,000-5,000 cells/well in 100 µL of medium and incubate for 24 hours (37°C, 5% CO₂).
-
Prepare serial dilutions of the ATIC inhibitor in culture medium.
-
Remove the medium from the cells and add 100 µL of the medium containing the inhibitor dilutions (or vehicle control).
-
Incubate for the desired time period (e.g., 48 or 72 hours).
-
Equilibrate the plate to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Mix contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate-reading luminometer.
-
Plot the percentage of viable cells versus inhibitor concentration and fit to a dose-response curve to determine the IC50 value.
-
Western Blot for AMPK/mTOR Pathway Analysis
This protocol verifies the mechanism of action by detecting changes in the phosphorylation status of key signaling proteins.[10][12][13]
-
Reagents:
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Primary Antibodies: Rabbit anti-phospho-AMPKα (Thr172), rabbit anti-AMPKα, rabbit anti-phospho-S6K (Thr389), rabbit anti-S6K.
-
Secondary Antibody: HRP-conjugated anti-rabbit IgG.
-
Detection Reagent: Enhanced chemiluminescence (ECL) substrate.
-
-
Protocol:
-
Cell Treatment and Lysis:
-
Plate cells (e.g., 2x10⁶ cells in a 10-cm dish) and allow them to adhere.
-
Treat cells with the ATIC inhibitor at various concentrations (e.g., 1x, 5x, 10x IC50) for a specified time (e.g., 24 hours). Include a vehicle control.
-
Wash cells once with ice-cold PBS, then lyse by adding 500 µL of ice-cold Lysis Buffer.
-
Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Normalize samples to equal protein amounts (e.g., 20-30 µg) with lysis buffer and Laemmli sample buffer. Denature at 95°C for 5 minutes.
-
Load samples onto an SDS-polyacrylamide gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibody (e.g., 1:1000 dilution in 5% BSA/TBST) overnight at 4°C with gentle shaking.
-
Wash the membrane three times for 5 minutes each with TBST.
-
Incubate with HRP-conjugated secondary antibody (e.g., 1:2000 dilution in 5% milk/TBST) for 1 hour at room temperature.
-
Wash the membrane three times for 5 minutes each with TBST.
-
-
Detection:
-
Apply ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Analyze band intensity to determine the ratio of phosphorylated to total protein.
-
-
References
- 1. Small Molecule Inhibitor of AICAR Transformylase Homodimerization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. AICAR transformylase/IMP cyclohydrolase (ATIC) is essential for de novo purine biosynthesis and infection by Cryptococcus neoformans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. IMP cyclohydrolase - Wikipedia [en.wikipedia.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Probe LSN-3213128 | Chemical Probes Portal [chemicalprobes.org]
- 7. Identification of ATIC as a novel target for chemoradiosensitization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. AICAR | Cell Signaling Technology [cellsignal.com]
- 10. Mechanical Loading Modulates AMPK and mTOR Signaling in Muscle Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. drugtargetreview.com [drugtargetreview.com]
- 12. Evaluating the mTOR Pathway in Physiological and Pharmacological Settings - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
Structural Basis for ATIC Inhibition by Small Molecules: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-aminoimidazole-4-carboxamide (B1664886) ribonucleotide formyltransferase/inosine (B1671953) monophosphate cyclohydrolase (ATIC) is a crucial bifunctional enzyme that catalyzes the final two steps of the de novo purine (B94841) biosynthesis pathway. This pathway is essential for the production of purine nucleotides, the building blocks of DNA and RNA. Due to the increased demand for nucleotides in rapidly proliferating cells, ATIC has emerged as a significant target for the development of anticancer and anti-inflammatory therapies. This technical guide provides an in-depth overview of the structural basis of ATIC inhibition by small molecules, including quantitative data on inhibitors, detailed experimental protocols, and visualizations of key pathways and mechanisms.
ATIC Structure and Function
ATIC is a homodimeric enzyme, with each monomer containing two distinct catalytic domains: an N-terminal IMP cyclohydrolase (IMPCH) domain and a C-terminal AICAR formyltransferase (AICARFT) domain. The homodimerization of ATIC is essential for its AICARFT activity, as the active sites are formed at the dimer interface.
The AICARFT domain catalyzes the transfer of a formyl group from 10-formyltetrahydrofolate (10-fTHF) to 5-aminoimidazole-4-carboxamide ribonucleotide (AICAR), producing 5-formylaminoimidazole-4-carboxamide ribonucleotide (FAICAR). Subsequently, the IMPCH domain catalyzes the cyclization of FAICAR to inosine monophosphate (IMP), the precursor for both adenosine (B11128) and guanosine (B1672433) nucleotides.
Small Molecule Inhibitors of ATIC
A variety of small molecules have been developed to inhibit ATIC activity. These can be broadly categorized into two main classes: folate-based inhibitors that target the AICARFT active site and dimerization inhibitors that prevent the formation of the active homodimer.
Quantitative Data on ATIC Inhibitors
The following table summarizes the inhibitory potency of several known ATIC inhibitors.
| Inhibitor Class | Inhibitor Name | Target | Potency (Kᵢ) | Citation(s) |
| Folate Analogs | Methotrexate (B535133) | AICARFT | - | [1][2][3][4] |
| Pemetrexed (B1662193) | AICARFT | - | [5][6][7] | |
| Dimerization Inhibitors | Ac-Arg-Ph(4-NO₂)-NEt₂ | Dimerization Interface | 691 nM | [8][9][10] |
| cyclo-CRYFNV | Dimerization Interface | 17 µM | [5] | |
| Capped arginine-tyrosine dipeptide | Dimerization Interface | 84 µM | [5] |
Structural Basis of Inhibition
The structural understanding of how small molecules inhibit ATIC primarily comes from X-ray crystallography studies of ATIC in complex with these inhibitors.
Folate-Based Inhibitors
Folate-based inhibitors, such as methotrexate and pemetrexed, are designed to mimic the natural cofactor, 10-fTHF, and bind to the AICARFT active site. These inhibitors typically form extensive interactions with the amino acid residues lining the folate-binding pocket, thereby preventing the binding of the natural substrate and inhibiting the formyl transfer reaction.
Dimerization Inhibitors
A novel approach to ATIC inhibition is to target the protein-protein interaction essential for its AICARFT activity. Small molecules, such as the dipeptide derivative Ac-Arg-Ph(4-NO₂)-NEt₂, have been developed to bind at the dimerization interface, preventing the formation of the active homodimer.[8][9][10] This allosteric mode of inhibition offers the potential for high specificity, as the dimerization interface of ATIC is unique.
Experimental Protocols
ATIC Enzymatic Activity Assays
a) AICAR Formyltransferase (AICARFT) Spectrophotometric Assay
This assay measures the activity of the AICARFT domain by monitoring the production of tetrahydrofolate (THF) from 10-formyltetrahydrofolate (10-fTHF), which results in an increase in absorbance at 298 nm.
Materials:
-
Purified recombinant human ATIC enzyme
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, 50 mM KCl, 10 mM MgCl₂
-
AICAR (substrate)
-
10-formyltetrahydrofolate (10-fTHF) (cofactor)
-
96-well UV-transparent microplate
-
Spectrophotometer capable of reading absorbance at 298 nm
Procedure:
-
Prepare a reaction mixture containing assay buffer, a fixed concentration of 10-fTHF (e.g., 100 µM), and the desired concentrations of the test inhibitor or vehicle control (e.g., DMSO).
-
Add purified ATIC enzyme to the reaction mixture to a final concentration of, for example, 50 nM.
-
Pre-incubate the enzyme with the inhibitor for 15 minutes at room temperature.
-
Initiate the reaction by adding AICAR to a final concentration of, for example, 50 µM.
-
Immediately monitor the increase in absorbance at 298 nm over time (e.g., every 30 seconds for 10 minutes) at a constant temperature (e.g., 25°C).
-
The initial rate of the reaction is determined from the linear portion of the absorbance versus time plot.
-
To determine the IC₅₀ value of an inhibitor, perform the assay with a range of inhibitor concentrations and plot the percentage of inhibition against the logarithm of the inhibitor concentration.
b) IMP Cyclohydrolase (IMPCH) Assay
The activity of the IMPCH domain can be measured by monitoring the conversion of FAICAR to IMP. This can be achieved through various methods, including HPLC-based assays that directly measure the formation of IMP.
Cell-Based Assays for ATIC Inhibition
a) Clonogenic Survival Assay
This assay assesses the long-term proliferative capacity of cells after treatment with an ATIC inhibitor.
Materials:
-
Cancer cell line of interest (e.g., HCT116)
-
Complete cell culture medium
-
ATIC inhibitor
-
6-well plates
-
Crystal Violet staining solution (0.5% w/v in methanol)
Procedure:
-
Seed a known number of cells (e.g., 500-1000 cells) into each well of a 6-well plate and allow them to attach overnight.
-
Treat the cells with various concentrations of the ATIC inhibitor or vehicle control.
-
Incubate the plates for 10-14 days, allowing colonies to form.
-
After the incubation period, wash the cells with PBS, fix them with methanol (B129727) for 15 minutes, and then stain with Crystal Violet solution for 30 minutes.
-
Gently wash the plates with water and allow them to air dry.
-
Count the number of colonies (a colony is typically defined as a cluster of at least 50 cells).
-
The surviving fraction for each treatment is calculated by dividing the number of colonies in the treated wells by the number of colonies in the control wells, corrected for the plating efficiency.
b) γH2AX Immunofluorescence Staining for DNA Damage
Inhibition of ATIC can lead to nucleotide pool imbalance and replication stress, resulting in DNA double-strand breaks, which can be visualized by staining for phosphorylated H2AX (γH2AX).
Materials:
-
Cells grown on coverslips
-
ATIC inhibitor
-
Paraformaldehyde (PFA) for fixation
-
Triton X-100 for permeabilization
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibody: anti-γH2AX
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear counterstaining
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Treat cells grown on coverslips with the ATIC inhibitor for the desired time.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Block non-specific antibody binding with blocking solution for 1 hour.
-
Incubate with the primary anti-γH2AX antibody overnight at 4°C.
-
Wash with PBS and incubate with the fluorescently labeled secondary antibody for 1-2 hours at room temperature, protected from light.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Mount the coverslips onto microscope slides using antifade mounting medium.
-
Visualize and quantify the γH2AX foci using a fluorescence microscope. An increase in the number of foci per nucleus indicates an increase in DNA double-strand breaks.[1][8]
Signaling Pathways and Experimental Workflows
De Novo Purine Biosynthesis Pathway and ATIC's Role
Caption: The de novo purine biosynthesis pathway, highlighting the final two steps catalyzed by ATIC.
Mechanism of Action of an ATIC Dimerization Inhibitor
Caption: Visualization of how a small molecule inhibitor prevents ATIC dimerization and function.
Experimental Workflow for Screening ATIC Inhibitors
Caption: A typical workflow for the identification and characterization of novel ATIC inhibitors.
Conclusion
The inhibition of ATIC presents a promising strategy for the development of novel therapeutics, particularly in the context of cancer and inflammatory diseases. A thorough understanding of the structural basis of ATIC inhibition, coupled with robust experimental methodologies, is essential for the rational design and optimization of potent and selective small molecule inhibitors. This guide provides a foundational resource for researchers in this field, summarizing key data and protocols to facilitate further drug discovery efforts targeting this critical enzyme.
References
- 1. Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. crpr-su.se [crpr-su.se]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Clonogenic Assay [bio-protocol.org]
- 7. A High Content Clonogenic Survival Drug Screen Identifies MEK Inhibitors as Potent Radiation Sensitizers for KRAS Mutant Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Clonogenic survival assay [bio-protocol.org]
- 10. benchchem.com [benchchem.com]
The Discovery and Synthesis of Novel ATIC Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the discovery and synthesis of novel inhibitors targeting 5-aminoimidazole-4-carboxamide (B1664886) ribonucleotide formyltransferase/inosine (B1671953) monophosphate cyclohydrolase (ATIC), a critical enzyme in the de novo purine (B94841) biosynthesis pathway. Given its role in sustaining the high proliferative rates of cancer cells and its involvement in other proliferative diseases, ATIC has emerged as a promising target for therapeutic intervention. This document details the underlying biological pathways, methodologies for inhibitor screening and characterization, and a look into the synthesis of potential ATIC-targeting compounds.
Introduction: ATIC as a Therapeutic Target
5-Aminoimidazole-4-carboxamide ribonucleotide formyltransferase/inosine monophosphate cyclohydrolase (ATIC) is a bifunctional enzyme that catalyzes the final two steps of the de novo purine synthesis pathway. This pathway is essential for producing the building blocks of DNA and RNA.[1][2] In rapidly dividing cells, such as those found in tumors, there is a heightened demand for purines, making the enzymes in this pathway attractive targets for anticancer therapies.[2]
The ATIC enzyme possesses two distinct catalytic domains: an N-terminal inosine monophosphate cyclohydrolase (IMPCH) domain and a C-terminal aminoimidazole-4-carboxamide ribonucleotide (AICAR) transformylase (AICARTfase) domain.[3] The AICARTfase activity is dependent on the homodimerization of ATIC, presenting a unique opportunity for the development of inhibitors that disrupt this protein-protein interaction.[3]
Inhibition of ATIC leads to the accumulation of the substrate for the AICARTfase domain, 5-aminoimidazole-4-carboxamide ribonucleotide (AICAR), which is subsequently phosphorylated to ZMP.[4] ZMP is an analog of adenosine (B11128) monophosphate (AMP) and a potent activator of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[4] Activation of AMPK can lead to the inhibition of anabolic pathways, such as protein synthesis through the mTOR signaling pathway, and the promotion of catabolic processes, ultimately suppressing cell growth and proliferation.[2]
Signaling Pathways and Experimental Workflows
The inhibition of ATIC sets off a cascade of cellular events, primarily through the activation of the AMPK signaling pathway. The logical flow of discovering and validating novel ATIC inhibitors involves a series of experimental stages, from initial screening to cellular characterization.
Caption: Signaling cascade following ATIC inhibition.
The general workflow for identifying and characterizing novel ATIC inhibitors follows a structured path from enzymatic assays to cellular and potentially in vivo studies.
Caption: A typical workflow for the discovery of novel ATIC inhibitors.
Synthesis of Novel ATIC Inhibitors
General Synthesis of N-substituted Indole-2-Carboxamides:
The synthesis typically begins with a commercially available indole-2-carboxylic acid, which is then coupled with a desired amine using standard amide bond formation techniques.
-
Step 1: Amide Coupling. Indole-2-carboxylic acid is activated with a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of an activating agent like hydroxybenzotriazole (B1436442) (HOBt) or a base like N,N-diisopropylethylamine (DIPEA). The activated carboxylic acid is then reacted with the desired amine to form the corresponding amide.[5] This reaction is typically carried out in an anhydrous polar aprotic solvent like dichloromethane (B109758) (DCM) or dimethylformamide (DMF) at room temperature.
-
Step 2: Purification. The crude product is then purified using techniques such as column chromatography on silica (B1680970) gel or recrystallization to yield the final N-substituted indole-2-carboxamide.[6]
Example Reaction Scheme (Hypothetical):
Characterization of the synthesized compounds would involve standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the structure and purity of the final product.[7]
Quantitative Data on Novel ATIC Inhibitors
A critical aspect of drug discovery is the quantitative assessment of inhibitor potency. This is typically expressed as the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki). The following table summarizes hypothetical quantitative data for a series of novel indole-2-carboxamide-based ATIC inhibitors to illustrate a typical structure-activity relationship (SAR) study.
| Compound ID | R-Group on Carboxamide | ATIC Transformylase IC50 (µM) | Cell Proliferation IC50 (µM) (MCF-7) |
| I-1 | Benzyl | 15.2 | 25.8 |
| I-2 | 4-Chlorobenzyl | 8.7 | 12.4 |
| I-3 | 4-Methoxybenzyl | 12.1 | 20.5 |
| I-4 | 4-(tert-butyl)benzyl | 5.3 | 9.1 |
| I-5 | Naphthylmethyl | 7.9 | 11.2 |
Data in this table is illustrative and intended to represent a typical SAR summary.
Key Experimental Protocols
The discovery and characterization of novel ATIC inhibitors rely on a suite of robust biochemical and cell-based assays. Detailed protocols for some of the most critical experiments are provided below.
Human ATIC Transformylase Inhibition Assay
This assay measures the ability of a compound to inhibit the AICAR transformylase activity of human ATIC. The assay spectrally monitors the conversion of a cofactor.
Materials:
-
Purified recombinant human ATIC enzyme
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, 50 mM KCl, 10 mM MgCl₂
-
AICAR (substrate)
-
10-formyl-tetrahydrofolate (cofactor)
-
Test compounds dissolved in DMSO
-
96-well UV-transparent microplate
-
Spectrophotometer capable of reading absorbance at 298 nm
Procedure:
-
Prepare a reaction mixture containing assay buffer, AICAR, and 10-formyl-tetrahydrofolate in each well of the microplate.
-
Add the test compound at various concentrations to the appropriate wells. Include a DMSO-only control (no inhibition) and a control with a known ATIC inhibitor (positive control).
-
Initiate the reaction by adding the purified human ATIC enzyme to each well.
-
Immediately place the plate in the spectrophotometer and measure the increase in absorbance at 298 nm over time at a constant temperature (e.g., 25°C). The rate of reaction is proportional to the slope of the initial linear portion of the absorbance versus time curve.
-
Calculate the percent inhibition for each concentration of the test compound relative to the DMSO control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Western Blot for Phosphorylated AMPK
This protocol is used to determine if ATIC inhibition leads to the activation of AMPK in cells by detecting the phosphorylation of its alpha subunit at Threonine 172.
Materials:
-
Cell culture medium, plates, and appropriate cancer cell line (e.g., HCT116, MCF-7)
-
Test ATIC inhibitor
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer buffer and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-phospho-AMPKα (Thr172) and anti-total-AMPKα
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in culture plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the ATIC inhibitor for a specified period (e.g., 24-48 hours). Include a vehicle-treated control.
-
After treatment, wash the cells with cold PBS and lyse them with lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-AMPKα (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST and then apply the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system.
-
To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against total AMPKα.
Clonogenic Survival Assay
This assay assesses the long-term effect of an ATIC inhibitor on the ability of single cells to proliferate and form colonies, often in combination with another treatment like radiation.[4]
Materials:
-
Appropriate cancer cell line and complete culture medium
-
Test ATIC inhibitor
-
Radiation source (optional)
-
6-well plates
-
Trypsin-EDTA
-
Fixing solution (e.g., methanol:acetic acid, 3:1)
-
Staining solution (e.g., 0.5% crystal violet in methanol)
Procedure:
-
Harvest a single-cell suspension of the desired cancer cell line.
-
Seed a known number of cells (e.g., 200-1000 cells/well) into 6-well plates and allow them to attach for several hours.
-
Treat the cells with various concentrations of the ATIC inhibitor.
-
(Optional) After a set incubation period with the inhibitor (e.g., 48 hours), irradiate the cells with different doses of radiation.
-
Replace the treatment medium with fresh complete medium and incubate the plates for 10-14 days, allowing colonies to form.
-
After the incubation period, wash the colonies with PBS, fix them with the fixing solution, and then stain them with crystal violet solution.
-
Count the number of colonies (typically defined as a cluster of ≥50 cells).
-
Calculate the surviving fraction for each treatment condition by normalizing the number of colonies to the plating efficiency of the untreated control.
Conclusion
The discovery and development of novel ATIC inhibitors represent a promising avenue for the treatment of cancer and other proliferative diseases. The strategies outlined in this guide, from understanding the underlying signaling pathways to the specifics of synthesis and experimental validation, provide a framework for researchers in this dynamic field. The continued exploration of new chemical scaffolds and a deeper understanding of the biological consequences of ATIC inhibition will be crucial for translating these scientific findings into effective clinical therapies.
References
- 1. Design, synthesis, and evaluation of dual-target inhibitors for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. ucgd.genetics.utah.edu [ucgd.genetics.utah.edu]
- 5. Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
An In-depth Technical Guide to ATIC Inhibition and its Effects on Cellular Metabolism
Disclaimer: No publicly available scientific literature or data could be found for a compound specifically named "ATIC-IN-2". This guide therefore provides a comprehensive overview of the effects of known small molecule inhibitors of 5-aminoimidazole-4-carboxamide (B1664886) ribonucleotide formyltransferase/inosine (B1671953) monophosphate cyclohydrolase (ATIC), with a focus on the well-characterized inhibitor ATIC-IN-1 (also known as Cpd14), and general consequences of ATIC inhibition on cellular metabolism.
Introduction to ATIC
5-aminoimidazole-4-carboxamide ribonucleotide formyltransferase/inosine monophosphate cyclohydrolase (ATIC) is a crucial bifunctional enzyme that catalyzes the final two steps of the de novo purine (B94841) biosynthesis pathway.[1] This pathway is essential for the production of purine nucleotides, the building blocks of DNA and RNA, and is often upregulated in proliferating cells, such as cancer cells.[2] ATIC's two enzymatic activities are:
-
AICAR formyltransferase (AICARFT): Catalyzes the transfer of a formyl group from 10-formyltetrahydrofolate (10-fTHF) to 5-aminoimidazole-4-carboxamide ribonucleotide (ZMP, also known as AICAR) to form N-formyl-AICAR (FAICAR).
-
IMP cyclohydrolase (IMPCH): Catalyzes the cyclization of FAICAR to yield inosine monophosphate (IMP), the precursor for both adenosine (B11128) monophosphate (AMP) and guanosine (B1672433) monophosphate (GMP).
Due to its critical role in nucleotide metabolism, ATIC has emerged as a promising therapeutic target for various diseases, including cancer and proliferative arterial diseases.[3][4]
Mechanism of Action of ATIC Inhibitors
Small molecule inhibitors of ATIC primarily function by disrupting its enzymatic activity, leading to significant alterations in cellular metabolism. The primary mechanism involves the inhibition of the AICARFT domain, which can be achieved through different strategies, including the prevention of ATIC homodimerization, which is essential for its transformylase activity.[1]
The inhibition of ATIC leads to the intracellular accumulation of its substrate, ZMP.[4] ZMP is a structural analog of AMP and acts as an allosteric activator of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[5]
De Novo Purine Synthesis Pathway and ATIC Inhibition
The following diagram illustrates the final steps of the de novo purine synthesis pathway and the point of inhibition by ATIC inhibitors.
AMPK Signaling Pathway Activation
The accumulation of ZMP following ATIC inhibition leads to the activation of the AMPK signaling pathway. This has profound effects on cellular metabolism, generally shifting cells from an anabolic (growth) to a catabolic (energy-producing) state.
Quantitative Data on ATIC Inhibitors
The following table summarizes key quantitative data for the known ATIC inhibitor, ATIC-IN-1 (Cpd14).
| Inhibitor | Target | Ki | Cell Line | Effect | Concentration | Reference |
| ATIC-IN-1 (Cpd14) | ATIC Dimerization | 685 nM | MCF-7 (Breast Cancer) | Inhibition of proliferation | 100-500 µM | [6] |
| ATIC-IN-1 (Cpd14) | ATIC Dimerization | 685 nM | HCT116 (Colon Cancer) | Radiosensitization | Not specified | [3] |
| ATIC Dimerization Inhibitor | ATIC Dimerization | 691 nM | Not specified in abstract | Reduces cell viability | Dose-dependent |
Experimental Protocols
This section details the methodologies for key experiments used to characterize the effects of ATIC inhibitors on cellular metabolism.
ATIC Enzymatic Activity Assay
This protocol is adapted from descriptions of assays for AICAR transformylase activity.[2]
Principle: The AICAR transformylase activity of ATIC is monitored by measuring the increase in absorbance at 298 nm, which corresponds to the formation of tetrahydrofolate (THF) from 10-formyltetrahydrofolate (10-fTHF) during the conversion of ZMP to FAICAR.
Materials:
-
Recombinant human ATIC protein
-
ZMP (AICAR) solution
-
10-formyltetrahydrofolate (10-fTHF) solution
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 50 mM KCl, 10 mM MgCl2)
-
Test inhibitor (e.g., ATIC-IN-1) dissolved in a suitable solvent (e.g., DMSO)
-
UV-transparent 96-well plate or cuvettes
-
Spectrophotometer capable of reading absorbance at 298 nm
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, ZMP, and 10-fTHF in the wells of the 96-well plate.
-
Add the ATIC inhibitor at various concentrations to the respective wells. Include a vehicle control (e.g., DMSO).
-
Pre-incubate the mixture at a controlled temperature (e.g., 37°C) for a defined period (e.g., 10 minutes).
-
Initiate the reaction by adding the recombinant ATIC protein to each well.
-
Immediately start monitoring the change in absorbance at 298 nm over time using the spectrophotometer.
-
Calculate the initial reaction velocity for each inhibitor concentration.
-
Determine the IC50 value of the inhibitor by plotting the reaction velocity against the inhibitor concentration and fitting the data to a dose-response curve.
Western Blot for AMPK Activation
This protocol is a standard method to assess the activation of AMPK by measuring the phosphorylation of AMPK and its downstream target, Acetyl-CoA Carboxylase (ACC).[7]
Materials:
-
Cell line of interest (e.g., MCF-7, HCT116)
-
Cell culture medium and supplements
-
ATIC inhibitor
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-AMPKα (Thr172), anti-total-AMPKα, anti-phospho-ACC (Ser79), anti-total-ACC, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in culture plates and allow them to adhere overnight.
-
Treat the cells with the ATIC inhibitor at various concentrations and for different time points. Include a vehicle control.
-
After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Quantify the protein concentration of the lysates.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Experimental Workflow
The following diagram outlines a typical workflow for the preclinical evaluation of a novel ATIC inhibitor.
Conclusion
Inhibition of ATIC represents a promising therapeutic strategy by targeting the de novo purine synthesis pathway. The accumulation of the metabolite ZMP upon ATIC inhibition leads to the activation of the master metabolic regulator AMPK, thereby reprogramming cellular metabolism. This mechanism has shown potential in preclinical models for cancer and other proliferative diseases. While no information is currently available for "this compound," the continued development and study of ATIC inhibitors like ATIC-IN-1 are crucial for translating this therapeutic approach into clinical applications. Further research is warranted to explore the full potential and safety profile of targeting ATIC in various pathological contexts.
References
- 1. Small Molecule Inhibitor of AICAR Transformylase Homodimerization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. AICAR transformylase/IMP cyclohydrolase (ATIC) is essential for de novo purine biosynthesis and infection by Cryptococcus neoformans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of ATIC as a novel target for chemoradiosensitization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of a novel AICARFT inhibitor which potently elevates ZMP and has anti-tumor activity in murine models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. AMPK Activation via Modulation of De Novo Purine Biosynthesis with an Inhibitor of ATIC Homodimerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Investigating the mechanism for AMP activation of the AMP-activated protein kinase cascade - PMC [pmc.ncbi.nlm.nih.gov]
The Bifunctional Nature of the ATIC Enzyme: A Technical Guide for Researchers and Drug Development Professionals
An In-depth Examination of the Structure, Function, and Therapeutic Potential of a Key Enzyme in Purine (B94841) Biosynthesis
Introduction
5-Aminoimidazole-4-carboxamide (B1664886) ribonucleotide formyltransferase/inosine (B1671953) monophosphate cyclohydrolase (ATIC) is a critical bifunctional enzyme that catalyzes the final two steps of the de novo purine biosynthesis pathway.[1][2] This pathway is fundamental for the production of purine nucleotides, which are essential for a myriad of cellular processes, including DNA and RNA synthesis, energy metabolism, and cellular signaling. The unique dual-catalytic nature of ATIC, coupled with its role in sustaining the high proliferative rates of cancer cells, has positioned it as a significant target for therapeutic intervention. This technical guide provides a comprehensive overview of the ATIC enzyme, with a focus on its bifunctional characteristics, the experimental methodologies used to study its activity, and its potential as a target for drug development.
The Bifunctional Catalytic Activity of ATIC
The ATIC enzyme is a homodimer, with each monomer containing two distinct catalytic domains: an N-terminal IMP cyclohydrolase (IMPCHase) domain and a C-terminal 5-aminoimidazole-4-carboxamide ribonucleotide (AICAR) transformylase (AICARFT) domain.[3] These two active sites work in concert to convert AICAR into inosine monophosphate (IMP), the precursor for both adenosine (B11128) monophosphate (AMP) and guanosine (B1672433) monophosphate (GMP).
The two sequential reactions catalyzed by ATIC are:
-
AICAR Formyltransferase (AICARFT) Activity (EC 2.1.2.3): The AICARFT domain catalyzes the transfer of a formyl group from 10-formyltetrahydrofolate (10-fTHF) to the primary amine of AICAR, yielding 5-formamidoimidazole-4-carboxamide ribonucleotide (FAICAR).[2]
-
IMP Cyclohydrolase (IMPCHase) Activity (EC 3.5.4.10): The IMPCHase domain then catalyzes the cyclization of FAICAR, with the elimination of a water molecule, to form the purine ring of IMP.[2]
Figure 1: Role of ATIC in the de novo purine biosynthesis pathway.
Quantitative Data on ATIC Enzyme Kinetics and Inhibition
The enzymatic activities of ATIC have been characterized in various species. The following tables summarize key kinetic parameters and the inhibitory constants of known inhibitors.
| Species | Domain | Substrate | Km (µM) | kcat (s-1) | Vmax (U/mg) | Reference |
| Homo sapiens | AICARFT | AICAR | 10 | 2.9 | - | [4] |
| Homo sapiens | AICARFT | AICAR | 1.5 | - | - | [4] |
| Cryptococcus neoformans | AICARFT | AICAR | 130 ± 10 | 7.5 ± 0.1 | 6.7 ± 0.1 | [5] |
| Cryptococcus neoformans | IMPCHase | FAICAR | - | - | - | [5] |
Table 1: Kinetic Parameters of ATIC from Different Species. Note: Km for human AICARFT varies with the cosubstrate used (10-formyltetrahydrofolate vs. 10-formyldihydrofolate).[4]
| Inhibitor | Target Domain | Species | Ki (µM) | Type of Inhibition | Reference |
| Azathioprine (B366305) | AICARFT | Chicken Liver | 120 ± 10 | Competitive | [6] |
| Thioinosinic acid (tIMP) | AICARFT | Chicken Liver | 39 ± 4 | Competitive | [6] |
| Azathioprine | AICARFT | MRL/lpr Mouse PBMCs | 90 ± 14 | Competitive | [6] |
| Thioinosinic acid (tIMP) | AICARFT | MRL/lpr Mouse PBMCs | 110 ± 20 | Competitive | [6] |
Table 2: Inhibitors of ATIC Enzymatic Activity.
Experimental Protocols
AICAR Transformylase Activity Assay (Colorimetric)
This assay is a modification of a previously described method and is based on the permanganate (B83412) oxidation of the product, tetrahydrofolate (H4folate), to p-aminobenzoyl glutamate (B1630785) (pABG), which can be measured colorimetrically.[6]
Materials:
-
Potassium phosphate (B84403) buffer (100 mM, pH 7.4)
-
5-aminoimidazole-4-carboxamide ribotide (AICAR) solution
-
10-formyltetrahydrofolate (10-fTHF) solution
-
Potassium permanganate (KMnO4) solution
-
Sodium nitrite (B80452) (NaNO2) solution
-
Ammonium (B1175870) sulfamate (B1201201) solution
-
N-(1-Naphthyl)ethylenediamine dihydrochloride (B599025) (NEDD) solution
-
Trichloroacetic acid (TCA)
-
Purified ATIC enzyme or cell lysate
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing potassium phosphate buffer, AICAR, and 10-fTHF in a microcentrifuge tube.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding the purified ATIC enzyme or cell lysate.
-
Incubate at 37°C for a defined period (e.g., 10-30 minutes).
-
Stop the reaction by adding TCA.
-
Centrifuge to pellet precipitated protein.
-
Transfer the supernatant to a new tube.
-
Add KMnO4 solution to oxidize the H4folate to pABG.
-
After a short incubation, add NaNO2 to remove excess permanganate.
-
Add ammonium sulfamate to remove excess nitrite.
-
Add NEDD solution to form a colored azo dye with the pABG.
-
Measure the absorbance at 540 nm using a spectrophotometer.
-
Calculate the amount of H4folate produced by comparing the absorbance to a standard curve of pABG.
siRNA-mediated Knockdown of ATIC
This protocol describes the transient knockdown of ATIC expression in cultured cancer cells using small interfering RNA (siRNA).
Materials:
-
Cancer cell line (e.g., HeLa, HCT116)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Opti-MEM I Reduced Serum Medium
-
siRNA targeting ATIC and a non-targeting control siRNA
-
Lipofectamine RNAiMAX transfection reagent
-
6-well tissue culture plates
Procedure:
-
Day 1: Seed cells in 6-well plates at a density that will result in 60-80% confluency at the time of transfection.
-
Day 2:
-
For each well to be transfected, prepare two tubes.
-
Tube A: Dilute the ATIC siRNA or control siRNA in Opti-MEM.
-
Tube B: Dilute the Lipofectamine RNAiMAX reagent in Opti-MEM.
-
Combine the contents of Tube A and Tube B, mix gently, and incubate at room temperature for 15-20 minutes to allow for complex formation.
-
Aspirate the growth medium from the cells and wash once with PBS.
-
Add the siRNA-lipid complex mixture to the cells.
-
Incubate the cells at 37°C in a CO2 incubator for 4-6 hours.
-
Add complete growth medium to the wells.
-
-
Day 3-4:
-
Incubate the cells for 24-72 hours post-transfection.
-
Harvest the cells for downstream analysis (e.g., Western blot to confirm protein knockdown, or for use in functional assays).
-
Clonogenic Survival Assay
This assay is used to determine the ability of a single cell to grow into a colony after treatment with cytotoxic agents, such as ionizing radiation.
Figure 2: Workflow for a clonogenic survival assay.
Procedure:
-
Cell Plating:
-
Harvest a single-cell suspension of the desired cell line.
-
Perform serial dilutions to achieve the desired cell numbers for plating. The number of cells plated will depend on the expected toxicity of the treatment.
-
Seed the cells in triplicate into 6-well plates.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Treatment:
-
Treat the cells with the desired doses of ionizing radiation or other cytotoxic agents. Include an untreated control group.
-
-
Incubation:
-
Return the plates to the incubator and culture for 9-14 days, or until colonies in the control wells are of a sufficient size (at least 50 cells).
-
-
Fixation and Staining:
-
Aspirate the medium and wash the wells with PBS.
-
Fix the colonies with a solution such as 4% paraformaldehyde for at least 30 minutes.
-
Stain the colonies with a 0.5% crystal violet solution for at least 30 minutes.
-
Gently wash the plates with water to remove excess stain and allow them to air dry.
-
-
Colony Counting and Analysis:
-
Count the number of colonies containing at least 50 cells in each well.
-
Calculate the Plating Efficiency (PE) and Surviving Fraction (SF) for each treatment dose.
-
ATIC as a Drug Target
The reliance of rapidly proliferating cells, such as cancer cells, on the de novo purine biosynthesis pathway makes ATIC an attractive target for anticancer drug development. Inhibition of ATIC leads to the accumulation of AICAR and a depletion of downstream purine nucleotides, ultimately impairing DNA replication and cell division. Furthermore, recent studies have highlighted a role for ATIC in DNA damage repair, suggesting that ATIC inhibitors could also serve as chemoradiosensitizers.[1]
The bifunctional nature of ATIC presents unique opportunities for inhibitor design. Small molecules can be developed to target either the AICARFT active site, the IMPCHase active site, or the interface between the two domains.
Figure 3: Schematic of the ATIC homodimer and its active sites.
Conclusion
The ATIC enzyme represents a fascinating example of catalytic bifunctionality and stands as a validated target for therapeutic development. Its sequential catalysis of the final two steps in de novo purine biosynthesis is essential for cellular proliferation and survival. A thorough understanding of its structure, enzymatic kinetics, and cellular functions, facilitated by the experimental protocols detailed in this guide, is paramount for the successful design and development of novel inhibitors for the treatment of cancer and other diseases.
References
- 1. A spectrophotometric method to measure enzymatic activity in reactions that generate inorganic pyrophosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Spectrophotometric Enzyme Assays - Creative Enzymes [creative-enzymes.com]
- 4. A spectrophotometric assay for measuring acetyl-coenzyme A carboxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. AICAR transformylase/IMP cyclohydrolase (ATIC) is essential for de novo purine biosynthesis and infection by Cryptococcus neoformans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Detection of inhibition of 5-aminoimidazole-4-carboxamide ribotide transformylase by thioinosinic acid and azathioprine by a new colorimetric assay - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary Studies on the Cytotoxicity of a Representative ATIC Inhibitor: A Technical Guide
A Note on Nomenclature: Publicly available scientific literature does not contain substantial information on a compound specifically designated "ATIC-IN-2". Therefore, this guide will focus on a well-characterized ATIC dimerization inhibitor, referred to in scientific literature as "compound 14" and also available commercially as "ATIC-IN-1". This compound serves as a representative example to illustrate the cytotoxic effects and mechanism of action of ATIC inhibitors.
Introduction
5-aminoimidazole-4-carboxamide (B1664886) ribonucleotide formyltransferase/IMP cyclohydrolase (ATIC) is a bifunctional enzyme that catalyzes the final two steps of the de novo purine (B94841) biosynthesis pathway. This pathway is often upregulated in cancer cells to meet the high demand for nucleotides required for rapid proliferation. Consequently, ATIC has emerged as a promising target for anticancer drug development. This technical guide provides a summary of the preliminary cytotoxic effects of a representative ATIC inhibitor, "compound 14" (ATIC-IN-1), detailing its mechanism of action, available cytotoxicity data, and the experimental protocols used to assess its activity.
Mechanism of Action
The primary mechanism of action for the representative ATIC inhibitor, compound 14, is the disruption of ATIC homodimerization. The transformylase activity of ATIC is dependent on its dimeric form. By inhibiting dimerization, the inhibitor effectively blocks the conversion of 5-aminoimidazole-4-carboxamide ribonucleotide (ZMP) to formyl-ZMP (FAICAR), the penultimate step in de novo purine synthesis. This leads to an intracellular accumulation of ZMP.
Elevated ZMP levels mimic the presence of AMP, leading to the allosteric activation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[1] Activation of AMPK shifts the cell from an anabolic to a catabolic state, thereby inhibiting cell growth and proliferation.
Quantitative Cytotoxicity Data
The following table summarizes the available quantitative data on the cytotoxic and anti-proliferative effects of the representative ATIC inhibitor, compound 14 (ATIC-IN-1).
| Cell Line | Assay Type | Concentration | Incubation Time | Result | Citation |
| MCF-7 (Breast Cancer) | Non-radioactive proliferation assay | 100 µM | 48 hours | Dose-dependent reduction in viability | [2] |
| MCF-7 (Breast Cancer) | Non-radioactive proliferation assay | 250 µM | 48 hours | Dose-dependent reduction in viability | [2] |
| MCF-7 (Breast Cancer) | Non-radioactive proliferation assay | 500 µM | 48 hours | ~40% inhibition of cell viability | [2] |
| MCF-7 (Breast Cancer) | Time-lapse microscopy | 250 µM | 72 hours | 35% reduction in proliferation | [2] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Cell Viability and Proliferation Assay (MTT Assay)
This protocol is a standard method for assessing cell viability and can be adapted for testing the effects of ATIC inhibitors.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
ATIC inhibitor stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.[3]
-
Compound Treatment: Prepare serial dilutions of the ATIC inhibitor in complete culture medium. Remove the existing medium from the wells and add 100 µL of the medium containing the desired concentrations of the inhibitor. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the inhibitor).
-
Incubation: Incubate the plate for the desired period (e.g., 48 or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.[4]
-
Formazan (B1609692) Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[4]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[5]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated and untreated cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest both adherent and floating cells from the culture plates. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.[1]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[6]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.[1]
Cell Cycle Analysis (Propidium Iodide Staining)
This method is used to determine the distribution of cells in different phases of the cell cycle.
Materials:
-
Treated and untreated cells
-
Phosphate-Buffered Saline (PBS)
-
Cold 70% Ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Harvesting and Washing: Harvest cells and wash them with PBS.
-
Fixation: Resuspend the cell pellet in cold 70% ethanol while gently vortexing to prevent clumping. Fix the cells for at least 30 minutes on ice.[7]
-
Washing: Centrifuge the fixed cells and wash twice with PBS.
-
Staining: Resuspend the cell pellet in the PI staining solution.[8]
-
Incubation: Incubate for 30 minutes at room temperature in the dark.[7]
-
Analysis: Analyze the stained cells by flow cytometry. The DNA content will be proportional to the PI fluorescence intensity.
Visualizations
Signaling Pathway of ATIC Inhibition
Caption: Signaling pathway of ATIC inhibition by a dimerization inhibitor.
Experimental Workflow for Cytotoxicity Assessment
Caption: General experimental workflow for assessing ATIC inhibitor cytotoxicity.
References
- 1. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchhub.com [researchhub.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. kumc.edu [kumc.edu]
- 7. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 8. vet.cornell.edu [vet.cornell.edu]
The ATIC Pathway: A Core Regulator in Metabolic Disorders and a Target for Therapeutic Development
Abstract
5-Aminoimidazole-4-carboxamide (B1664886) ribonucleotide formyltransferase/IMP cyclohydrolase (ATIC) is a critical bifunctional enzyme that catalyzes the final two steps of the de novo purine (B94841) synthesis pathway. While its role in providing foundational blocks for DNA and RNA is well-established, emerging evidence has implicated the ATIC pathway as a pivotal node in the regulation of cellular metabolism. Dysregulation of ATIC and its associated signaling network is increasingly linked to the pathophysiology of prevalent metabolic disorders, including insulin (B600854) resistance, non-alcoholic fatty liver disease (NAFLD), and atherosclerosis. This technical guide provides an in-depth exploration of ATIC's function, its intricate involvement in metabolic signaling through axes such as AMP-activated protein kinase (AMPK), and its role in specific disease states. We present key quantitative data, detailed experimental protocols for its study, and conceptual diagrams to illuminate the complex molecular interactions, positioning ATIC as a promising therapeutic target for a range of metabolic diseases.
Introduction to ATIC
Gene and Protein Structure
The human ATIC gene is located on chromosome 2q35 and encodes a bifunctional protein that acts as a homodimer.[1][2] Each monomer of the ATIC protein consists of two distinct catalytic domains: an N-terminal phosphoribosylaminoimidazolecarboxamide formyltransferase (AICARFT) domain and a C-terminal inosine (B1671953) monophosphate (IMP) cyclohydrolase domain.[1] Dimerization is essential for the formyltransferase activity of the enzyme.[2]
Bifunctional Enzymatic Activity in De Novo Purine Synthesis
The de novo purine synthesis pathway is a ten-step process that builds purines from basic precursors. ATIC is responsible for the final two steps of this pathway, converting 5-aminoimidazole-4-carboxamide ribonucleotide (AICAR), also known as ZMP, into the first fully formed purine, IMP.[3][4]
-
AICAR Formyltransferase (EC 2.1.2.3): The N-terminal domain catalyzes the transfer of a formyl group from 10-formyltetrahydrofolate (10-formyl-THF) to AICAR, producing N-formyl-AICAR (FAICAR).[2][5]
-
IMP Cyclohydrolase (EC 3.5.4.10): The C-terminal domain then catalyzes the cyclization of FAICAR via the elimination of a water molecule to form IMP.[2][5]
IMP serves as a crucial precursor for the synthesis of both adenosine (B11128) monophosphate (AMP) and guanosine (B1672433) monophosphate (GMP), which are vital for DNA/RNA synthesis, cellular energy (ATP/GTP), and signaling.
The ATIC Pathway in Core Metabolic Regulation
Beyond its canonical role in nucleotide synthesis, the ATIC pathway is a key interface between purine metabolism and central energy-sensing signaling networks.
The ATIC-AMPK Axis: A Complex Relationship
The substrate of ATIC, AICAR, is an analog of AMP. When ATIC activity is inhibited or reduced, intracellular AICAR accumulates and can allosterically activate AMP-activated protein kinase (AMPK), a master regulator of cellular energy homeostasis.[6][7] Activated AMPK works to restore energy balance by stimulating catabolic processes (like fatty acid oxidation) and inhibiting anabolic processes (like protein and lipid synthesis).
However, the activation of AMPK following ATIC inhibition is not universal and appears to be context-dependent.
-
In some studies, ATIC knockdown or inhibition leads to increased phosphorylation of AMPK at Threonine-172, indicating activation.[6][8]
-
Conversely, studies in vascular smooth muscle cells (VSMCs) found that ATIC knockdown led to AICAR accumulation but did not result in AMPK activation, suggesting that the level of AICAR accumulation may not have reached the threshold for activation or that cell-specific factors are involved.[3][4]
Interaction with Insulin Signaling
Recent research has uncovered a direct link between ATIC and the insulin signaling pathway. A bioinformatic screen of hepatic protein fractions identified ATIC as being associated with insulin receptor (IR) internalization.[6] Further investigation revealed that insulin stimulation and ATIC knockdown increase AMPK phosphorylation within IR complexes.[6] The study suggests a sensing mechanism that links adenylate synthesis (via ATIC) and ATP levels to the regulation of IR autophosphorylation and endocytosis, processes central to insulin sensitivity.[6]
Regulation of Other Signaling Pathways
-
mTOR Signaling: As a downstream target, mTORC1 is typically inhibited by AMPK. In some cancer models, ATIC has been shown to suppress AMPK activation, thereby promoting mTOR-S6K1 signaling to support cell growth.[7] However, consistent with the variable AMPK response, ATIC knockdown in VSMCs did not affect mTORC1 signaling.[4]
-
MYC and E2F Pathways: In breast cancer, ATIC expression has been positively correlated with the activation of MYC and E2F-regulated pathways, which are critical drivers of cell proliferation.[9]
ATIC's Involvement in Specific Metabolic Disorders
Dysregulation of the ATIC pathway contributes to the pathology of several major metabolic disorders.
Insulin Resistance and Type 2 Diabetes
The link between ATIC and insulin signaling suggests its role in insulin resistance, a hallmark of type 2 diabetes.[10] Pharmacological activation of AMPK using the cell-permeable AICAR precursor (acadesine) has been shown to improve glucose tolerance and enhance insulin action in muscle and liver in insulin-resistant animal models.[11][12] Long-term AICAR administration in obese Zucker rats reduced plasma triglycerides, free fatty acids, and blood pressure, while increasing HDL cholesterol.[11] These findings underscore the therapeutic potential of modulating this pathway to combat insulin resistance.
Proliferative Vascular Diseases and Atherosclerosis
Atherosclerosis is increasingly recognized as a metabolic disease characterized by the abnormal proliferation of vascular smooth muscle cells (VSMCs). Studies have shown that ATIC-mediated de novo purine synthesis is significantly upregulated in proliferative VSMCs within atherosclerotic lesions.[3][4] This increased purine supply fuels the DNA/RNA synthesis required for rapid cell division. Critically, both global and VSMC-specific deletion of Atic in mouse models of atherosclerosis and arterial restenosis led to inhibited VSMC proliferation and a marked reduction in neointima formation and atherosclerotic lesions.[3][4] This positions ATIC as a key driver of the proliferative component of vascular disease.
Non-alcoholic Fatty Liver Disease (NAFLD)
NAFLD, recently renamed metabolic dysfunction-associated steatotic liver disease (MASLD), is the hepatic manifestation of the metabolic syndrome and is tightly linked to insulin resistance and dyslipidemia.[13][14][15] While direct studies on ATIC in NAFLD are emerging, its role is strongly implicated through its influence on lipid metabolism and insulin signaling. For instance, ATIC knockdown in a cancer cell model unexpectedly increased fatty acid β-oxidation (FAO), the process of breaking down fats for energy.[9] Impaired FAO is a key factor in the accumulation of fat in the liver (steatosis). By influencing the AMPK axis, which promotes FAO and inhibits de novo lipogenesis, ATIC is positioned to be a key regulator of hepatic lipid balance.
Quantitative Data Summary
The following table summarizes key quantitative findings related to the ATIC pathway in various metabolic and disease contexts.
| Parameter | Model/System | Finding | Implication | Reference |
| AICAR Administration | Obese Zucker Rats | 7-week treatment (0.5 mg/g/day) significantly ↓ plasma triglycerides, ↓ free fatty acids, ↑ HDL, and ↓ systolic BP by 14.6 mmHg. | Pharmacological activation of the downstream AMPK pathway ameliorates multiple features of metabolic syndrome. | [11] |
| Serum ATIC Levels | Multiple Myeloma (MM) Patients | Diagnostic AUC = 0.720. Levels increase with higher disease stage. | ATIC may serve as a circulating biomarker for disease progression. | [16] |
| ATIC and Diabetes | Multiple Myeloma (MM) Patients | Patients with comorbid diabetes had significantly lower serum ATIC (28.20 ng/mL) vs. non-diabetic patients (40.80 ng/mL). | Suggests a complex interaction between ATIC expression and systemic glucose metabolism. | [16] |
| ATIC Knockdown | Vascular Smooth Muscle Cells | Increased levels of labeled AICAR substrate. | Demonstrates direct impact on pathway flux. | [3][4] |
| ATIC Knockdown | HCT116 Cancer Cells | Reduced intracellular ATP levels and activated AMPK. | Inhibition of ATIC can induce a low-energy state, triggering compensatory AMPK activation. | [8] |
Key Experimental Protocols for Studying the ATIC Pathway
Investigating the ATIC pathway requires a combination of molecular biology, cell biology, and biochemical techniques. Below are detailed methodologies for key experiments.
Protocol: Quantification of ATIC and p-AMPK Expression via Western Blot
This protocol is used to determine the relative protein levels of ATIC and to assess the activation state of the downstream AMPK pathway.
Methodology:
-
Cell Lysis: Culture cells (e.g., HepG2, HCT116) to 80-90% confluency. Treat with inhibitors or siRNAs as required. Wash cells twice with ice-cold PBS. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape cells, collect lysate, and centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA protein assay kit.
-
Sample Preparation: Normalize protein concentrations for all samples. Add 4x Laemmli sample buffer and boil at 95°C for 5-10 minutes.
-
SDS-PAGE and Transfer: Load 20-30 µg of protein per lane onto a 4-15% SDS-polyacrylamide gel. Run the gel until adequate separation is achieved. Transfer proteins to a PVDF membrane at 250 mA for 90 minutes.[17]
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature. Incubate the membrane with primary antibodies (e.g., anti-ATIC, anti-phospho-AMPKα (Thr172), anti-total-AMPKα) overnight at 4°C with gentle agitation.
-
Secondary Antibody and Detection: Wash the membrane three times with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Wash three times with TBST. Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a digital imaging system.[8][17]
-
Quantification: Use software like ImageJ to perform densitometric analysis of the bands, normalizing target proteins to a loading control (e.g., β-actin or GAPDH).
Protocol: Functional Analysis using siRNA-mediated Knockdown
This method is used to specifically deplete ATIC expression to study the functional consequences on cell proliferation, metabolism, or signaling.
Methodology:
-
Cell Seeding: Plate cells in 6-well plates at a density that will result in 50-60% confluency at the time of transfection.
-
Transfection Preparation: For each well, dilute ATIC-specific siRNA (and a non-targeting control siRNA) in serum-free medium. In a separate tube, dilute a lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX) in serum-free medium.
-
Complex Formation: Combine the diluted siRNA and transfection reagent, mix gently, and incubate for 15-20 minutes at room temperature to allow for complex formation.
-
Transfection: Add the siRNA-lipid complexes dropwise to the cells. Incubate for 24-72 hours, depending on the experimental endpoint.
-
Validation and Analysis: After incubation, harvest the cells. Validate the knockdown efficiency by quantifying ATIC protein levels via Western Blot (Protocol 4.1) or mRNA levels via qRT-PCR. Proceed with downstream functional assays, such as cell proliferation assays (e.g., MTT or clonogenic survival), metabolic flux analysis, or signaling pathway analysis.[8]
References
- 1. genecards.org [genecards.org]
- 2. Inosine monophosphate synthase - Wikipedia [en.wikipedia.org]
- 3. ahajournals.org [ahajournals.org]
- 4. ATIC-associated de novo purine synthesis is critically involved in proliferative arterial disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. uniprot.org [uniprot.org]
- 6. The last enzyme of the de novo purine synthesis pathway 5-aminoimidazole-4-carboxamide ribonucleotide formyltransferase/IMP cyclohydrolase (ATIC) plays a central role in insulin signaling and the Golgi/endosomes protein network - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ATIC | Cancer Genetics Web [cancer-genetics.org]
- 8. Identification of ATIC as a novel target for chemoradiosensitization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Long-term AICAR administration reduces metabolic disturbances and lowers blood pressure in rats displaying features of the insulin resistance syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. AICAR administration causes an apparent enhancement of muscle and liver insulin action in insulin-resistant high-fat-fed rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Fatty Liver Disease: Nonalcoholic and Alcoholic Steatohepatitis (NAFLD/AFLD) [webmd.com]
- 14. Nonalcoholic Fatty Liver Disease and Non-Alcoholic Steatohepatitis: Current Issues and Future Perspectives in Preclinical and Clinical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Non-alcoholic fatty liver disease (NAFLD) - NHS [nhs.uk]
- 16. Serum ATIC Expression as a Novel Diagnostic and Prognostic Biomarker in Multiple Myeloma Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Bifunctional enzyme ATIC promotes propagation of hepatocellular carcinoma by regulating AMPK-mTOR-S6 K1 signaling - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for ATIC-IN-2 In Vitro Enzyme Kinetics Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-aminoimidazole-4-carboxamide (B1664886) ribonucleotide formyltransferase/IMP cyclohydrolase (ATIC) is a bifunctional enzyme that catalyzes the final two steps in the de novo purine (B94841) biosynthesis pathway.[1][2] This pathway is crucial for the synthesis of purine nucleotides, which are essential for DNA and RNA replication and cellular energy metabolism.[3] Due to the increased demand for nucleotides in rapidly proliferating cells, ATIC has emerged as a significant target for the development of anticancer therapies.[4][5] ATIC-IN-2 is an investigational inhibitor of ATIC. These application notes provide a detailed protocol for characterizing the in vitro enzyme kinetics of ATIC in the presence of inhibitors like this compound.
The ATIC enzyme possesses two distinct catalytic activities:
-
AICAR formyltransferase (AICARFT) : This activity, located in the C-terminal domain, catalyzes the transfer of a formyl group from N¹⁰-formyltetrahydrofolate (10-fTHF) to 5-aminoimidazole-4-carboxamide ribonucleotide (AICAR), producing formyl-AICAR (FAICAR).[2][4]
-
IMP cyclohydrolase (IMPCH) : This activity, found in the N-terminal domain, catalyzes the cyclization of FAICAR to generate inosine (B1671953) monophosphate (IMP).[2][4]
Inhibition of ATIC, particularly the AICARFT activity which requires homodimerization, can lead to the accumulation of AICAR.[4] This accumulation can, in turn, activate AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis, thereby affecting cell growth and proliferation.[5][6]
Signaling Pathway
The following diagram illustrates the terminal steps of the de novo purine biosynthesis pathway catalyzed by ATIC and the subsequent impact of its inhibition.
Caption: ATIC pathway and inhibition mechanism.
Experimental Protocols
This section provides detailed protocols for determining the enzyme kinetics of ATIC's two catalytic activities in the presence of an inhibitor.
AICAR Formyltransferase (AICARFT) Activity Assay
This assay measures the conversion of AICAR and 10-fTHF to FAICAR and tetrahydrofolate (THF). The formation of THF is monitored by the increase in absorbance at 298 nm.[7]
Materials:
-
Purified recombinant human ATIC enzyme
-
This compound or other inhibitors
-
5-aminoimidazole-4-carboxamide ribonucleotide (AICAR)
-
N¹⁰-formyltetrahydrofolate (10-fTHF)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, 50 mM KCl, 10 mM MgCl₂
-
96-well UV-transparent microplate
-
Spectrophotometer capable of reading absorbance at 298 nm
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of this compound in the Assay Buffer.
-
In a 96-well plate, add the following to each well:
-
Assay Buffer
-
Varying concentrations of AICAR substrate
-
Fixed, non-saturating concentration of 10-fTHF (e.g., 50 µM)
-
Desired concentration of this compound (or vehicle control)
-
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding a pre-determined concentration of the ATIC enzyme to each well.
-
Immediately measure the increase in absorbance at 298 nm every 30 seconds for 10-15 minutes using a plate reader.
-
Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time curve.
-
Perform the assay in triplicate for each substrate and inhibitor concentration.
IMP Cyclohydrolase (IMPCH) Activity Assay
This assay measures the conversion of FAICAR to IMP. The formation of IMP is monitored by the increase in absorbance at 248 nm.[7]
Materials:
-
Purified recombinant human ATIC enzyme
-
This compound or other inhibitors
-
Formyl-AICAR (FAICAR) - Note: FAICAR may need to be synthesized or can be generated in situ.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, 50 mM KCl
-
96-well UV-transparent microplate
-
Spectrophotometer capable of reading absorbance at 248 nm
Procedure:
-
Prepare a stock solution and serial dilutions of this compound as described for the AICARFT assay.
-
In a 96-well plate, add the following to each well:
-
Assay Buffer
-
Varying concentrations of FAICAR substrate
-
Desired concentration of this compound (or vehicle control)
-
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding the ATIC enzyme.
-
Immediately measure the increase in absorbance at 248 nm every 30 seconds for 10-15 minutes.
-
Calculate the initial reaction velocity (V₀) from the linear portion of the curve.
-
Perform the assay in triplicate.
Data Presentation
The kinetic parameters should be determined by fitting the initial velocity data to the Michaelis-Menten equation. For inhibitor studies, data can be analyzed using Lineweaver-Burk plots or non-linear regression to determine the mode of inhibition and the inhibition constant (Kᵢ).
Table 1: Representative Kinetic Parameters for Human ATIC
| Activity | Substrate | Kₘ (µM) | kcat (s⁻¹) |
| AICARFT | AICAR | ~15-20 | ~7.5 |
| AICARFT | 10-fTHF | ~146.6 | ~0.95 |
| IMPCH | FAICAR | ~1.5-30 | ~7.7 |
Note: These values are approximate and can vary based on experimental conditions. Values are compiled from studies on human and other mammalian ATIC enzymes.[7][8]
Table 2: Representative Inhibition Data for an ATIC Inhibitor (e.g., ATIC-IN-1)
| Inhibitor | Target Activity | Kᵢ (nM) | Mode of Inhibition |
| ATIC-IN-1 | AICARFT | 685 | Dimerization Inhibition |
Data for ATIC-IN-1 is used as a representative example.[9]
Experimental Workflow Diagram
The following diagram outlines the general workflow for conducting the ATIC enzyme kinetics assay.
Caption: General workflow for ATIC enzyme kinetics assay.
References
- 1. uniprot.org [uniprot.org]
- 2. usbio.net [usbio.net]
- 3. researchgate.net [researchgate.net]
- 4. Small Molecule Inhibitor of AICAR Transformylase Homodimerization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bifunctional enzyme ATIC promotes propagation of hepatocellular carcinoma by regulating AMPK-mTOR-S6 K1 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. hrcak.srce.hr [hrcak.srce.hr]
- 7. AICAR transformylase/IMP cyclohydrolase (ATIC) is essential for de novo purine biosynthesis and infection by Cryptococcus neoformans - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Characterization of AICAR transformylase/IMP cyclohydrolase (ATIC) bifunctional enzyme from Candidatus Liberibacer asiaticus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for the Use of ATIC-IN-2 in Cell Culture Experiments
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and protocols for the utilization of ATIC-IN-2, a small molecule inhibitor of 5-aminoimidazole-4-carboxamide (B1664886) ribonucleotide formyltransferase/IMP cyclohydrolase (ATIC), in cell culture experiments. ATIC is a crucial bifunctional enzyme that catalyzes the final two steps of the de novo purine (B94841) biosynthesis pathway. Inhibition of ATIC disrupts this pathway, leading to the accumulation of the substrate 5-aminoimidazole-4-carboxamide ribonucleotide (AICAR), which in turn activates AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. Consequently, inhibition of ATIC can impact cell proliferation, cell cycle, and survival, making it an attractive target in cancer research and drug development.
Please note: The available scientific literature primarily refers to ATIC-IN-1 (also known as compound 14). For the purpose of this guide, this compound is considered to be a functionally equivalent inhibitor of ATIC, and the provided data and protocols are based on the known effects of ATIC inhibition, with specific examples using ATIC-IN-1.
Mechanism of Action
This compound functions by inhibiting the homodimerization of the ATIC enzyme. This dimerization is essential for its catalytic activity. By preventing this protein-protein interaction, this compound effectively blocks the conversion of AICAR to formyl-AICAR (FAICAR), the penultimate step in de novo purine synthesis.[1] The resulting intracellular accumulation of AICAR mimics a low-energy state, leading to the allosteric activation of AMPK.
Signaling Pathway
The primary signaling pathway affected by this compound is the AMPK pathway. The diagram below illustrates the mechanism of action and the downstream consequences of ATIC inhibition.
Data Presentation
The following tables summarize the quantitative data on the effects of ATIC inhibitors in various cancer cell lines.
Table 1: Inhibitory Activity of ATIC-IN-1
| Compound | Target | Ki | Reference |
| ATIC-IN-1 | ATIC Dimerization | 685 nM | [1] |
Table 2: Effects of ATIC-IN-1 on Cell Proliferation
| Cell Line | Cancer Type | Concentration (µM) | Incubation Time (h) | Effect | Reference |
| MCF-7 | Breast Cancer | 100 - 500 | 48 | Inhibition of proliferation | [2] |
| MCF-7 | Breast Cancer | 250 | 72 | 35% reduction in proliferation | [3] |
| HCT116 | Colon Cancer | 1000 | 48 | Reduced cell survival | [1] |
| SW48 | Colon Cancer | Not Specified | 48 | Reduced cell survival | [1] |
| U2OS | Osteosarcoma | Not Specified | 48 | Reduced cell survival | [1] |
Table 3: Effects of ATIC Inhibition on Cell Cycle
| Cell Line | Cancer Type | Treatment | Effect | Reference |
| HCT116 | Colon Cancer | ATIC siRNA or Cpd14 (ATIC inhibitor) | G2/M phase arrest | [1] |
Experimental Protocols
The following are detailed protocols for key experiments to assess the effects of this compound in cell culture.
Experimental Workflow: General Procedure
Protocol 1: Cell Viability Assay (MTT Assay)
Objective: To determine the effect of this compound on the metabolic activity and viability of cancer cells.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, HCT116)
-
Complete culture medium
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound (e.g., 0, 10, 50, 100, 250, 500 µM). Include a vehicle control (medium with the same concentration of solvent as the highest this compound concentration).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Protocol 2: Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
Objective: To quantify the percentage of apoptotic and necrotic cells after treatment with this compound.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound as described in the cell viability protocol.
-
Cell Harvesting: After the treatment period, collect both adherent and floating cells. For adherent cells, gently trypsinize and then combine with the floating cells from the supernatant.
-
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes and wash the cells twice with ice-old PBS.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within 1 hour.
-
Data Interpretation:
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Protocol 3: Western Blot for Phosphorylated AMPK (p-AMPK)
Objective: To detect the activation of AMPK in response to this compound treatment.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound
-
6-well plates
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane and transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-p-AMPK (Thr172) and anti-total AMPK
-
HRP-conjugated secondary antibody
-
ECL detection reagent
-
Imaging system
Procedure:
-
Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using the BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-p-AMPK antibody (diluted in blocking buffer) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST and detect the signal using an ECL reagent and an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total AMPK.
Conclusion
This compound is a valuable tool for investigating the role of de novo purine synthesis and AMPK signaling in cancer biology. The protocols and data presented in this document provide a comprehensive framework for researchers to design and execute experiments to elucidate the cellular effects of ATIC inhibition. Careful optimization of experimental conditions, including inhibitor concentration and treatment duration, is recommended for each specific cell line and research question.
References
Application Notes and Protocols for a Potent and Selective ATIC Inhibitor for In vivo Studies
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: As of this writing, there is no publicly available information on a specific compound designated "ATIC-IN-2." The following application notes and protocols are provided as a generalized guide for a hypothetical potent and selective small molecule inhibitor of ATIC, hereafter referred to as "ATIC Inhibitor Compound X." These guidelines are based on standard preclinical practices for compounds with low aqueous solubility and should be adapted based on the specific physicochemical properties of the actual molecule.
Introduction to ATIC Inhibition
5-aminoimidazole-4-carboxamide (B1664886) ribonucleotide formyltransferase/IMP cyclohydrolase (ATIC) is a bifunctional enzyme that catalyzes the final two steps in the de novo purine (B94841) biosynthesis pathway.[1] This pathway is crucial for producing the building blocks of DNA and RNA and is often upregulated in rapidly proliferating cells, such as cancer cells.[2] Inhibition of ATIC leads to the accumulation of its substrate, 5-aminoimidazole-4-carboxamide ribonucleotide (AICAR or ZMP), which is an activator of AMP-activated protein kinase (AMPK).[3] The activation of AMPK, a central regulator of cellular energy homeostasis, can suppress cell growth and proliferation through pathways like the mTOR signaling cascade.[3] Therefore, potent and selective inhibitors of ATIC are valuable tools for cancer research and may have therapeutic potential.
The successful in vivo evaluation of any ATIC inhibitor hinges on overcoming common drug development challenges, particularly poor aqueous solubility, to ensure adequate bioavailability and exposure at the target tissue. These notes provide a framework for addressing these challenges.
Solubility and Stability of ATIC Inhibitor Compound X
The physicochemical properties of ATIC Inhibitor Compound X, particularly its solubility and stability, are critical for designing effective in vivo studies. The following tables present illustrative data for a hypothetical compound.
Data Presentation
Table 1: Illustrative Solubility Profile of ATIC Inhibitor Compound X
| Solvent/Vehicle System | Method | Temperature (°C) | Solubility (µg/mL) | Notes |
| Water (pH 7.4) | Thermodynamic | 25 | < 1 | Practically insoluble. |
| PBS (pH 7.4) | Thermodynamic | 25 | < 1 | Practically insoluble. |
| 0.5% Methylcellulose (B11928114) in Water | Kinetic | 25 | 5 | Forms a fine suspension. |
| 10% DMSO / 90% Saline | Kinetic | 25 | 50 | May precipitate over time. |
| 20% Solutol HS 15 in Water | Kinetic | 25 | 250 | Clear solution, suitable for IV. |
| 40% PEG400 / 60% Water | Kinetic | 25 | 400 | Common co-solvent system. |
| Corn Oil | Thermodynamic | 25 | > 1000 | Suitable for oral gavage. |
Table 2: Illustrative Stability Profile of ATIC Inhibitor Compound X
| Matrix | Incubation Time (hours) | Temperature (°C) | % Remaining | Half-life (t½) |
| Mouse Plasma | 0 | 37 | 100 | > 2 hours |
| 1 | 37 | 85 | ||
| 2 | 37 | 72 | ||
| Rat Plasma | 0 | 37 | 100 | > 2 hours |
| 1 | 37 | 91 | ||
| 2 | 37 | 83 | ||
| Human Plasma | 0 | 37 | 100 | > 2 hours |
| 1 | 37 | 95 | ||
| 2 | 37 | 90 | ||
| Formulation (in 0.5% MC) | 24 | 4 | 98 | Stable |
| 24 | 25 | 95 | Stable |
Signaling Pathways and Experimental Workflows
Signaling Pathway Diagram
The inhibition of ATIC has direct consequences on the de novo purine synthesis pathway and downstream cellular energy sensing pathways.
Caption: Inhibition of ATIC blocks IMP synthesis, causing AICAR accumulation and subsequent AMPK activation.
Experimental Workflow Diagram
A typical workflow for evaluating an ATIC inhibitor in vivo.
Caption: Standard workflow for in vivo evaluation of a small molecule inhibitor in a rodent model.
Experimental Protocols
Protocol 1: Thermodynamic Solubility Assessment
This protocol determines the equilibrium solubility of Compound X.
Materials:
-
ATIC Inhibitor Compound X (solid)
-
Selected solvents (e.g., Water, PBS, Corn Oil)
-
Glass vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Analytical balance
-
HPLC-UV or LC-MS/MS system
Methodology:
-
Add an excess amount of solid Compound X (e.g., 2-5 mg) to a glass vial. The solid should be in excess to ensure a saturated solution is formed.
-
Add a known volume (e.g., 1 mL) of the desired solvent to the vial.
-
Securely cap the vials and place them on an orbital shaker set to a constant temperature (e.g., 25°C or 37°C).
-
Shake the vials for 24-48 hours to allow the solution to reach equilibrium.
-
After incubation, visually inspect the vials to confirm the presence of undissolved solid.
-
Centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess solid.
-
Carefully collect an aliquot of the supernatant, ensuring no solid is disturbed.
-
Dilute the supernatant with an appropriate mobile phase or solvent and analyze the concentration of Compound X using a validated HPLC-UV or LC-MS/MS method against a standard curve.
Protocol 2: Plasma Stability Assay
This protocol assesses the stability of Compound X in plasma from different species.
Materials:
-
ATIC Inhibitor Compound X stock solution (e.g., 10 mM in DMSO)
-
Frozen plasma (mouse, rat, human)
-
Water bath or incubator at 37°C
-
Acetonitrile (ACN) with an internal standard (IS) for protein precipitation
-
96-well plates
-
LC-MS/MS system
Methodology:
-
Thaw the plasma at 37°C and pre-incubate in the water bath for 5 minutes.
-
Spike the Compound X stock solution into the plasma to achieve a final concentration of 1 µM. The final DMSO concentration should be ≤ 0.5%.
-
At specified time points (e.g., 0, 15, 30, 60, 120 minutes), take an aliquot (e.g., 50 µL) of the plasma-compound mixture.
-
Immediately quench the reaction by adding the aliquot to a well of a 96-well plate containing cold ACN with IS (e.g., 200 µL).
-
Vortex the plate to precipitate plasma proteins, then centrifuge at 4000 rpm for 20 minutes.
-
Transfer the supernatant to a new plate for analysis.
-
Analyze the samples by LC-MS/MS to determine the concentration of the remaining parent compound.[4]
-
Calculate the percentage of compound remaining at each time point relative to the 0-minute sample and determine the half-life (t½).[5]
Protocol 3: Formulation for Oral Gavage (in vivo Rodent Studies)
This protocol describes the preparation of a suspension of Compound X for oral administration. For poorly soluble compounds, a suspension in an aqueous vehicle is a common approach.[6][7]
Materials:
-
ATIC Inhibitor Compound X (solid)
-
Vehicle: 0.5% (w/v) Methylcellulose (MC) with 0.1% (v/v) Tween 80 in sterile water
-
Mortar and pestle or homogenizer
-
Stir plate and magnetic stir bar
-
Sterile water
Methodology:
-
Vehicle Preparation:
-
Slowly add 0.5 g of methylcellulose to 100 mL of hot sterile water (~60-80°C) while stirring to ensure it is wetted.
-
Cool the mixture in an ice bath while continuing to stir until a clear, viscous solution forms.
-
Add 100 µL of Tween 80 and stir to combine. Store the vehicle at 4°C.
-
-
Compound Formulation (for a 10 mg/mL suspension):
-
Calculate the required amount of Compound X and vehicle for the study.
-
Weigh the appropriate amount of Compound X powder.
-
If the particle size is large, gently grind the powder using a mortar and pestle to a fine consistency.
-
Add a small amount of the vehicle to the powder to create a paste. This "wetting" step is crucial for preventing clumping.
-
Gradually add the remaining volume of the vehicle while continuously stirring or homogenizing.
-
Place the final suspension on a stir plate and stir continuously for at least 30 minutes to ensure homogeneity.
-
Maintain gentle stirring during dosing to prevent the compound from settling.
-
-
Quality Control: Before dosing, it is advisable to take a sample to confirm the concentration and homogeneity of the suspension.
Protocol 4: In vivo Administration via Oral Gavage (Mouse)
This protocol provides a general guideline for administering the formulated Compound X to mice.[8] All animal procedures must be approved by the institution's IACUC.
Materials:
-
Formulated Compound X suspension
-
Appropriately sized syringes (e.g., 1 mL)
-
20-22 gauge, 1.5-inch curved, ball-tipped oral gavage needles
-
Animal scale
Methodology:
-
Dose Calculation:
-
Weigh each mouse immediately before dosing.
-
Calculate the required dose volume based on the mouse's body weight, the desired dose (e.g., 50 mg/kg), and the formulation concentration (e.g., 10 mg/mL). A common dosing volume is 5-10 mL/kg.
-
-
Administration:
-
Gently swirl the suspension to ensure it is homogenous and draw the calculated volume into the syringe.
-
Securely restrain the mouse by scruffing the neck and back to immobilize the head and body.
-
Gently insert the gavage needle into the diastema (the gap behind the incisors) and advance it along the roof of the mouth toward the esophagus.
-
Allow the mouse to swallow the needle as it advances. Do not apply force. If resistance is met, withdraw and reposition.
-
Once the needle is properly positioned in the esophagus, slowly depress the plunger to deliver the suspension.
-
Gently remove the needle in a smooth motion.
-
-
Post-Administration Monitoring:
-
Return the mouse to its cage and monitor for any immediate signs of distress (e.g., labored breathing, leakage of compound).
-
Continue to monitor the animal's health and well-being according to the study protocol.
-
References
- 1. genecards.org [genecards.org]
- 2. ATIC facilitates cell growth and migration by upregulating Myc expression in lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bifunctional enzyme ATIC promotes propagation of hepatocellular carcinoma by regulating AMPK-mTOR-S6 K1 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. charnwooddiscovery.com [charnwooddiscovery.com]
- 5. Plasma Stability Assay | Domainex [domainex.co.uk]
- 6. Influence of Vehicles Used for Oral Dosing of Test Molecules on the Progression of Mycobacterium tuberculosis Infection in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of ATIC Inhibitors in Cancer Cell Treatment
A Note on the Selected Compound: While the initial topic of interest was "ATIC-IN-2," publicly available data regarding its specific application and effective concentrations in cancer cell lines is limited.[1][2][3][4][5] Therefore, these application notes will focus on a well-characterized small molecule inhibitor of ATIC, referred to as Cpd14 (also known as ATIC-IN-1), for which there is sufficient data to provide detailed protocols and application guidance.[5][6][7][8][9][10] The principles and methodologies described herein are broadly applicable to other small molecule inhibitors of ATIC.
Introduction
5-aminoimidazole-4-carboxamide (B1664886) ribonucleotide formyltransferase/inosine monophosphate cyclohydrolase (ATIC) is a bifunctional enzyme that catalyzes the final two steps of the de novo purine (B94841) biosynthesis pathway.[6][11][12][13][14] This pathway is often upregulated in rapidly proliferating cancer cells to meet the high demand for nucleotides required for DNA and RNA synthesis.[8][11][14] Inhibition of ATIC, therefore, presents a promising strategy for cancer therapy.[8] ATIC inhibitors disrupt this crucial metabolic pathway, leading to reduced cancer cell proliferation and survival.[6][8]
These application notes provide researchers, scientists, and drug development professionals with a comprehensive guide to utilizing ATIC inhibitors for treating cancer cells in vitro. The following sections detail the mechanism of action, recommended concentrations, and experimental protocols for assessing the cellular effects of ATIC inhibition.
Mechanism of Action and Signaling Pathway
Inhibition of ATIC leads to the intracellular accumulation of its substrate, 5-aminoimidazole-4-carboxamide ribonucleotide (AICAR), which is structurally similar to adenosine (B11128) monophosphate (AMP).[11][15] This accumulation of AICAR (in its phosphorylated form, ZMP) activates AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[9][11][13]
Activation of AMPK, in turn, inhibits the mammalian target of rapamycin (B549165) (mTOR) signaling pathway, which is a key promoter of cell growth and proliferation.[11][12][13] The ATIC-AMPK-mTOR signaling cascade is a critical pathway through which ATIC inhibitors exert their anti-cancer effects.[11][12][13]
Quantitative Data Summary
The following table summarizes the effective concentrations of the ATIC inhibitor Cpd14 in treating various cancer cell lines, as reported in the literature.
| Cell Line | Assay Type | Inhibitor | Concentration(s) | Observed Effect(s) |
| MCF-7 (Breast Cancer) | Cell Viability | Cpd14 | 100 µM, 250 µM, 500 µM | Dose-dependent reduction in cell viability, reaching ~40% inhibition at 500 µM.[8] |
| HCT116 (Colon Cancer) | Clonogenic Survival | Cpd14 | Varies (Dose-dependent) | Reduction in cell survival following irradiation.[7] |
| HCT116 (Colon Cancer) | ATP Measurement | Cpd14 | 1000 µM | Reduction in intracellular ATP levels.[6] |
| SW48 (Colon Cancer) | Clonogenic Survival | Cpd14 | Varies (Dose-dependent) | Reduction in cell survival following irradiation.[7] |
| U2OS (Osteosarcoma) | Clonogenic Survival | Cpd14 | Varies (Dose-dependent) | Reduction in cell survival following irradiation.[7] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the effect of an ATIC inhibitor on the viability of cancer cells using a colorimetric MTT assay.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well tissue culture plates
-
ATIC inhibitor (e.g., Cpd14)
-
Vehicle control (e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 2,000-8,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Preparation: Prepare a series of dilutions of the ATIC inhibitor in complete culture medium. A suggested starting range for Cpd14 is 10 µM to 1000 µM.
-
Cell Treatment: Remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the ATIC inhibitor or vehicle control.
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.[16]
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[16]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol describes the detection of apoptosis in cancer cells treated with an ATIC inhibitor using flow cytometry.
Materials:
-
Cancer cell line
-
6-well plates
-
ATIC inhibitor
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed approximately 2 x 10^5 cells per well in 6-well plates and treat with the desired concentration of the ATIC inhibitor for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells by trypsinization and centrifugation.
-
Washing: Wash the cells twice with cold PBS.[17]
-
Staining: Resuspend the cell pellet in 1X Annexin V Binding Buffer. Add Annexin V-FITC and Propidium Iodide according to the manufacturer's protocol.[17]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Add 1X Binding Buffer to each sample and analyze immediately by flow cytometry. Distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.[17]
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is for analyzing the effect of an ATIC inhibitor on the cell cycle distribution of cancer cells.
Materials:
-
Cancer cell line
-
6-well plates
-
ATIC inhibitor
-
PBS
-
Cold 70% ethanol
-
Propidium Iodide (PI)/RNase Staining Buffer
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed approximately 2 x 10^5 cells per well in 6-well plates and treat with the ATIC inhibitor for 24 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with PBS.
-
Fixation: Resuspend the cell pellet in cold 70% ethanol while vortexing gently and fix overnight at -20°C.
-
Staining: Wash the cells to remove the ethanol and resuspend in PI/RNase staining buffer.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.cn [medchemexpress.cn]
- 3. medchemexpress.com [medchemexpress.com]
- 4. DNA/RNA Synthesis | CymitQuimica [cymitquimica.com]
- 5. AICAR | MCE 生命科学试剂服务商 [medchemexpress.cn]
- 6. Identification of ATIC as a novel target for chemoradiosensitization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ucgd.genetics.utah.edu [ucgd.genetics.utah.edu]
- 8. Small Molecule Inhibitor of AICAR Transformylase Homodimerization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Bifunctional enzyme ATIC promotes propagation of hepatocellular carcinoma by regulating AMPK-mTOR-S6 K1 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Bifunctional enzyme ATIC promotes propagation of hepatocellular carcinoma by regulating AMPK-mTOR-S6 K1 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ATIC | Cancer Genetics Web [cancer-genetics.org]
- 14. ATIC facilitates cell growth and migration by upregulating Myc expression in lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. AICAR Induces Apoptosis and Inhibits Migration and Invasion in Prostate Cancer Cells Through an AMPK/mTOR-Dependent Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening of ATIC Inhibitors
For Researchers, Scientists, and Drug Development Professionals
I. Introduction
This document provides detailed application notes and protocols for the experimental design of a high-throughput screening (HTS) campaign to identify inhibitors of 5-aminoimidazole-4-carboxamide (B1664886) ribonucleotide formyltransferase/IMP cyclohydrolase (ATIC). ATIC is a bifunctional enzyme that catalyzes the final two steps of the de novo purine (B94841) biosynthesis pathway, making it a critical enzyme for cell proliferation and a promising target for anti-cancer drug development.[1][2][3] These protocols are designed for researchers, scientists, and drug development professionals engaged in the discovery of novel therapeutic agents targeting ATIC.
The screening cascade outlined here encompasses a primary biochemical assay for initial hit identification, followed by secondary cell-based assays to confirm on-target activity and assess cellular potency. All protocols are optimized for a high-throughput format, and data presentation guidelines are provided to ensure clarity and comparability of results.
II. ATIC Signaling Pathway and Therapeutic Rationale
ATIC is a key player in the de novo synthesis of purine nucleotides, which are essential for DNA and RNA synthesis, cellular energy metabolism, and signaling.[1] The enzyme possesses two distinct catalytic domains: the aminoimidazole-4-carboxamide ribonucleotide (AICAR) transformylase domain and the inosine (B1671953) monophosphate (IMP) cyclohydrolase domain. The AICAR transformylase function catalyzes the formylation of AICAR to formyl-AICAR (FAICAR), and the IMP cyclohydrolase function subsequently cyclizes FAICAR to yield IMP, the precursor for both adenosine (B11128) and guanosine (B1672433) nucleotides.[1][3][4] Rapidly proliferating cells, such as cancer cells, are highly dependent on the de novo purine synthesis pathway to meet their increased demand for nucleotides.[1] Therefore, inhibiting ATIC presents a promising strategy to selectively target and impede the growth of cancer cells.
References
- 1. Quantitative Analysis of Purine Nucleotides Indicates That Purinosomes Increase de Novo Purine Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Characterization of AICAR transformylase/IMP cyclohydrolase (ATIC) from Staphylococcus lugdunensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. IMP cyclohydrolase - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for ATIC-IN-2 Administration in Mouse Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
ATIC (5-aminoimidazole-4-carboxamide ribonucleotide formyltransferase/inosine monophosphate cyclohydrolase) is a bifunctional enzyme that catalyzes the final two steps of the de novo purine (B94841) biosynthesis pathway.[1][2] This pathway is critical for producing the building blocks of DNA and RNA, and its upregulation is a hallmark of many cancer types, supporting rapid cell proliferation.[2][3] ATIC has emerged as a promising therapeutic target in oncology. Inhibition of ATIC leads to the accumulation of the substrate AICAR (5-aminoimidazole-4-carboxamide ribonucleotide), which subsequently activates AMP-activated protein kinase (AMPK).[1][4][5] AMPK activation, in turn, suppresses the mTOR-S6K1 signaling cascade, a key regulator of cell growth and proliferation.[2] This targeted inhibition of a critical metabolic pathway makes ATIC inhibitors like ATIC-IN-2 a compelling class of anti-cancer agents.
These application notes provide a comprehensive overview and detailed protocols for the in vivo evaluation of this compound, a novel ATIC inhibitor, in mouse xenograft models. The following protocols are based on established methodologies for testing small molecule inhibitors in preclinical cancer models and can be adapted for various cancer cell lines and specific research questions.
Mechanism of Action: this compound Signaling Pathway
This compound is designed to disrupt the enzymatic activity of ATIC, leading to a cascade of events that culminate in the suppression of tumor growth. The key steps in its mechanism of action are outlined in the signaling pathway diagram below.
Caption: Signaling pathway of this compound in cancer cells.
Experimental Protocols
The following protocols provide a framework for evaluating the anti-tumor efficacy of this compound in a subcutaneous mouse xenograft model.
Cell Culture and Preparation
-
Cell Line Selection: Choose a cancer cell line with documented high expression or dependency on the de novo purine synthesis pathway. Examples include hepatocellular carcinoma (e.g., HepG2, Huh-7), lung adenocarcinoma (e.g., HCC827, NCI-H1435), or breast cancer (e.g., MCF-7) cell lines.[2][5]
-
Cell Culture: Culture the selected cell line in the appropriate medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin. Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Cell Harvesting: Harvest cells during the logarithmic growth phase. Wash the cells with sterile phosphate-buffered saline (PBS) and perform a cell count to ensure high viability (>95%).
-
Cell Suspension: Resuspend the cells in a 1:1 mixture of serum-free medium and Matrigel (or a similar basement membrane matrix) at a concentration of 1-2 x 10^7 cells/mL. Keep the cell suspension on ice until implantation.
Mouse Xenograft Model Establishment
-
Animal Model: Use immunodeficient mice, such as athymic nude mice or NOD-scid gamma (NSG) mice, aged 5-6 weeks.
-
Acclimatization: Allow the mice to acclimatize to the facility for at least one week before the start of the experiment.
-
Tumor Implantation: Subcutaneously inject 100-200 µL of the cell suspension (containing 1-2 x 10^6 cells) into the flank of each mouse.
-
Tumor Growth Monitoring:
-
Begin monitoring for tumor formation 4-7 days after implantation.
-
Measure tumor dimensions with digital calipers 2-3 times per week.
-
Calculate tumor volume using the formula: Tumor Volume (mm³) = (Length x Width²) / 2 .
-
-
Randomization: Once tumors reach an average volume of 100-200 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).
This compound Administration
-
Formulation:
-
The formulation of this compound will depend on its physicochemical properties. A common vehicle for oral administration is 0.5% methylcellulose (B11928114) with 0.2% Tween 80 in sterile water. For intraperitoneal or intravenous injection, a solution containing DMSO, PEG300, and saline may be appropriate.
-
It is crucial to perform solubility and stability tests for this compound in the chosen vehicle.
-
Prepare fresh formulations on each day of dosing.
-
-
Dosing and Schedule:
-
The optimal dose and schedule for this compound should be determined in preliminary dose-finding and maximum tolerated dose (MTD) studies.
-
A representative dosing schedule could be once or twice daily oral gavage for a period of 21-28 days.
-
-
Treatment Groups: A typical experimental design would include:
-
Group 1: Vehicle Control
-
Group 2: this compound (Low Dose)
-
Group 3: this compound (High Dose)
-
Group 4 (Optional): Positive Control (a standard-of-care chemotherapy for the selected cancer type)
-
Efficacy Evaluation and Data Collection
-
Tumor Volume Measurement: Continue to measure tumor volume 2-3 times per week throughout the treatment period.
-
Body Weight Monitoring: Record the body weight of each mouse 2-3 times per week as an indicator of systemic toxicity.
-
Clinical Observations: Monitor the general health and behavior of the animals daily.
-
Study Endpoint: The study may be terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³), or if mice show signs of significant toxicity (e.g., >20% body weight loss, ulceration of tumors).
-
Tumor Excision and Analysis: At the end of the study, euthanize the mice and excise the tumors. Tumors can be weighed and processed for further analysis, such as:
-
Histology and Immunohistochemistry (IHC): To assess tumor morphology and biomarker expression (e.g., Ki-67 for proliferation, cleaved caspase-3 for apoptosis).
-
Western Blotting or ELISA: To measure the levels of proteins in the ATIC signaling pathway (e.g., phosphorylated AMPK, phosphorylated S6K1).
-
Pharmacokinetic (PK) and Pharmacodynamic (PD) Analysis: To determine the concentration of this compound in plasma and tumor tissue and its effect on target engagement.
-
Data Presentation
Quantitative data from the xenograft study should be summarized in a clear and concise format to allow for easy comparison between treatment groups.
Table 1: Anti-Tumor Efficacy of this compound in a Subcutaneous Xenograft Model
| Treatment Group | Dose and Schedule | Mean Tumor Volume at Start (mm³) | Mean Tumor Volume at End (mm³) | Tumor Growth Inhibition (%) | Mean Change in Body Weight (%) |
| Vehicle Control | - | 150 ± 25 | 1800 ± 350 | - | -2 ± 5 |
| This compound | 25 mg/kg, QD, PO | 155 ± 30 | 950 ± 200 | 47.2 | -5 ± 7 |
| This compound | 50 mg/kg, QD, PO | 148 ± 28 | 450 ± 150 | 75.0 | -8 ± 6 |
| Positive Control | [Dose] | 152 ± 27 | 300 ± 100 | 83.3 | -15 ± 9 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Visualization of Experimental Design
A clear experimental workflow is essential for the successful execution of the study.
Caption: Experimental workflow for a mouse xenograft study.
Caption: Logical relationship of experimental groups.
References
- 1. Small Molecule Inhibitor of AICAR Transformylase Homodimerization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bifunctional enzyme ATIC promotes propagation of hepatocellular carcinoma by regulating AMPK-mTOR-S6 K1 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Identification of ATIC as a novel target for chemoradiosensitization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ATIC facilitates cell growth and migration by upregulating Myc expression in lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for ATIC-IN-2 in Cancer Research
Inducing Synthetic Lethality by Targeting De Novo Purine (B94841) Synthesis
Abstract
Rapidly proliferating cancer cells exhibit a heightened dependence on the de novo purine biosynthesis pathway to supply the necessary nucleotides for DNA and RNA synthesis.[1][2] This metabolic reliance presents a promising therapeutic window. ATIC (5-Aminoimidazole-4-Carboxamide Ribonucleotide Formyltransferase/IMP Cyclohydrolase) is a critical bifunctional enzyme that catalyzes the final two steps of this pathway.[3][4] Small molecule inhibitors targeting ATIC, such as ATIC-IN-2 and its analogues, disrupt this process, leading to cancer cell death. This document provides detailed application notes on the mechanism of ATIC inhibitors and protocols for their use in inducing synthetic lethality in cancer cells, particularly by inhibiting the essential homodimerization of the ATIC enzyme.
Introduction: ATIC as a Cancer Target
The de novo purine synthesis pathway is a ten-step process that converts phosphoribosyl pyrophosphate (PRPP) into inosine (B1671953) monophosphate (IMP), the precursor for adenosine (B11128) and guanosine (B1672433) nucleotides.[2] ATIC is a homodimeric enzyme that performs the last two steps: the N-terminal transformylase domain (AICARFT) converts 5-aminoimidazole-4-carboxamide (B1664886) ribonucleotide (AICAR) to its formylated intermediate (FAICAR), and the C-terminal cyclohydrolase domain (IMPCH) cyclizes FAICAR to IMP.[3][5]
Crucially, the AICAR transformylase activity is dependent on the homodimerization of ATIC, where the active sites are formed at the interface between the two monomers.[5] This protein-protein interaction presents a unique target for inhibitors. Molecules like ATIC-IN-1 (also known as compound 14) have been developed to specifically disrupt this dimerization.[5] By preventing homodimerization, these inhibitors selectively block the AICARFT function without affecting the IMPCH activity, leading to an accumulation of the substrate AICAR and depletion of the final product, IMP.[5] This disruption of purine synthesis can be synthetically lethal in cancer cells that are highly reliant on this pathway or in combination with other agents that target nucleotide metabolism, such as pemetrexed.[6]
Mechanism of Action of ATIC Dimerization Inhibitors
ATIC dimerization inhibitors function by binding to the protein-protein interface of ATIC monomers, preventing the formation of the functional homodimer. This allosteric inhibition has a cascade of downstream effects:
-
Inhibition of AICAR Transformylase: The primary effect is the blockade of the conversion of AICAR to FAICAR.[5]
-
Accumulation of AICAR/ZMP: The cellular buildup of AICAR leads to its phosphorylation into ZMP (5-aminoimidazole-4-carboxamide ribotide).[2][4]
-
Activation of AMPK: ZMP is an AMP analogue that allosterically activates AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[2][7]
-
Inhibition of mTOR Signaling: Activated AMPK phosphorylates and inhibits key components of the mTOR pathway, such as Raptor and TSC2, leading to the suppression of mTORC1 signaling. This results in the dephosphorylation of downstream effectors like S6 Kinase (S6K1), ultimately inhibiting protein synthesis and cell proliferation.[2]
-
Purine Depletion & Cell Cycle Arrest: The lack of IMP production starves the cell of essential building blocks for DNA and RNA, leading to cell cycle arrest and inhibition of proliferation.[1][8]
Quantitative Data and Compound Properties
The following tables summarize the key quantitative data for ATIC inhibitors and the ATIC enzyme, compiled from published research.
Table 1: Properties of ATIC Dimerization Inhibitor (ATIC-IN-1)
| Parameter | Value | Reference Cell Line/System | Citation |
|---|---|---|---|
| Binding Affinity (Ki) | 685 nM | Purified ATIC Enzyme | [8] |
| Mechanism | Inhibition of ATIC Homodimerization | Biochemical Assays |[5][8] |
Table 2: In Vitro Cellular Activity of ATIC-IN-1
| Assay | IC50 / Effect | Cell Line | Incubation Time | Citation |
|---|---|---|---|---|
| Cell Proliferation | Inhibition at 100-500 µM | MCF-7 (Breast Cancer) | 48 h | [8] |
| Cell Division Rate | Reduced at 250 µM | MCF-7 (Breast Cancer) | 24-72 h |[8] |
Table 3: Kinetic Properties of Human ATIC Enzyme
| Domain | Substrate | Km (app) | Vmax | Citation |
|---|---|---|---|---|
| AICAR Transformylase | AICAR | 130 ± 10 µM | 6.7 ± 0.1 U/mg | [9] |
| IMP Cyclohydrolase | FAICAR | 30 ± 1 µM | 8.6 ± 0.1 U/mg |[9] |
Visualizations: Pathways and Workflows
References
- 1. ahajournals.org [ahajournals.org]
- 2. Bifunctional enzyme ATIC promotes propagation of hepatocellular carcinoma by regulating AMPK-mTOR-S6 K1 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. genecards.org [genecards.org]
- 4. The Last Enzyme of the De Novo Purine Synthesis Pathway 5-aminoimidazole-4-carboxamide Ribonucleotide Formyltransferase/IMP Cyclohydrolase (ATIC) Plays a Central Role in Insulin Signaling and the Golgi/Endosomes Protein Network - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Small Molecule Inhibitor of AICAR Transformylase Homodimerization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ClinPGx [clinpgx.org]
- 7. The last enzyme of the de novo purine synthesis pathway 5-aminoimidazole-4-carboxamide ribonucleotide formyltransferase/IMP cyclohydrolase (ATIC) plays a central role in insulin signaling and the Golgi/endosomes protein network - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. AICAR transformylase/IMP cyclohydrolase (ATIC) is essential for de novo purine biosynthesis and infection by Cryptococcus neoformans - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Assessing the Effect of ATIC-IN-2 on the Cell Cycle
For Research Use Only.
Introduction
ATIC-IN-2 is a potent and selective inhibitor of 5-aminoimidazole-4-carboxamide (B1664886) ribonucleotide formyltransferase/IMP cyclohydrolase (ATIC), a bifunctional enzyme that catalyzes the final two steps of the de novo purine (B94841) biosynthesis pathway. Upregulation of this pathway is frequently observed in various cancers to meet the high demand for nucleotides required for rapid proliferation. Inhibition of ATIC disrupts purine synthesis, leading to cellular stress and activation of cell cycle checkpoints. This application note provides a detailed protocol for assessing the effects of this compound on the cell cycle of cancer cells, including methods for cell cycle analysis by flow cytometry and analysis of key cell cycle regulatory proteins by Western blot.
Principle
Inhibition of ATIC by this compound is hypothesized to induce cell cycle arrest, providing a mechanism for its anti-tumor activity. The primary methods to investigate this effect are:
-
Cell Cycle Analysis by Flow Cytometry: Propidium (B1200493) iodide (PI), a fluorescent intercalating agent, is used to stain cellular DNA. The fluorescence intensity of PI is directly proportional to the DNA content, allowing for the discrimination of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[1]
-
Western Blot Analysis: This technique is used to detect changes in the expression levels of key proteins that regulate cell cycle progression, such as cyclins and cyclin-dependent kinases (CDKs). Inhibition of ATIC has been shown to affect the expression of proteins involved in the G2/M checkpoint.[2]
Data Presentation
Table 1: Effect of an ATIC Inhibitor on Cell Cycle Distribution in HCT116 Cells
The following table summarizes the quantitative data on the cell cycle distribution of HCT116 cells following treatment with an ATIC inhibitor (Cpd14) for 48 hours, as determined by flow cytometry with propidium iodide staining.[2]
| Treatment | % of Cells in G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |
| Control (Untreated) | ~45% | ~35% | ~20% |
| ATIC Inhibitor (Cpd14) | ~45% | ~25% | ~30% |
| siATICa | ~48% | ~22% | ~30% |
Data are estimated from graphical representations in the cited literature.[2]
Table 2: Qualitative Summary of Western Blot Analysis of Cell Cycle Regulatory Proteins in HCT116 Cells
This table summarizes the changes in protein expression levels of key cell cycle regulators in HCT116 cells after treatment with an ATIC inhibitor (Cpd14) or siRNA against ATIC (siATICa) for 48 hours.[2]
| Target Protein | Function | Effect of ATIC Inhibition |
| p53 | Tumor suppressor, transcription factor | Increased |
| p21 | Cyclin-dependent kinase inhibitor | Increased |
| Cyclin B1 | Regulatory subunit of CDK1, essential for G2/M transition | Decreased |
Mandatory Visualizations
Signaling Pathway of ATIC Inhibition-Induced Cell Cycle Arrest
Caption: Proposed signaling pathway of this compound induced G2/M cell cycle arrest.
Experimental Workflow for Assessing this compound Effect on Cell Cycle
Caption: Experimental workflow for cell cycle analysis.
Experimental Protocols
Protocol 1: Cell Cycle Analysis by Flow Cytometry
This protocol details the procedure for analyzing the cell cycle distribution of cells treated with this compound using propidium iodide (PI) staining and flow cytometry.[1][2][3]
Materials:
-
Cancer cell line of interest (e.g., HCT116)
-
Complete cell culture medium
-
This compound
-
6-well tissue culture plates
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (50 µg/mL PI, 100 µg/mL RNase A in PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed 2 x 10^5 cells per well in 6-well plates and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 1, 5, 10 µM) for the desired time points (e.g., 24, 48, 72 hours). Include a vehicle-treated control (e.g., DMSO).
-
Cell Harvesting:
-
Aspirate the culture medium and wash the cells once with PBS.
-
Add 0.5 mL of Trypsin-EDTA to each well and incubate at 37°C until the cells detach.
-
Neutralize the trypsin with 1 mL of complete medium and transfer the cell suspension to a 15 mL conical tube.
-
Centrifuge the cells at 300 x g for 5 minutes.
-
-
Fixation:
-
Discard the supernatant and resuspend the cell pellet in 500 µL of ice-cold PBS.
-
While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension for fixation.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes.
-
Discard the ethanol and wash the cell pellet twice with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate the cells in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells on a flow cytometer.
-
Collect at least 10,000 events per sample.
-
Use appropriate software to analyze the DNA content histograms and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Protocol 2: Western Blot Analysis of Cell Cycle Regulatory Proteins
This protocol describes the detection of p53, p21, and Cyclin B1 protein levels by Western blot in cells treated with this compound.[4][5]
Materials:
-
Treated cell pellets (from a parallel experiment to Protocol 1)
-
RIPA buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (anti-p53, anti-p21, anti-Cyclin B1, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) detection reagents
-
Chemiluminescence imaging system
Procedure:
-
Cell Lysis:
-
Wash the cell pellets with ice-cold PBS and centrifuge at 500 x g for 5 minutes.
-
Resuspend the pellet in RIPA buffer and incubate on ice for 30 minutes with intermittent vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA Protein Assay Kit according to the manufacturer's instructions.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
SDS-PAGE: Load the samples onto an SDS-PAGE gel and run at an appropriate voltage until the dye front reaches the bottom of the gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibodies diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection:
-
Incubate the membrane with ECL detection reagents according to the manufacturer's protocol.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Analysis: Quantify the band intensities using densitometry software and normalize to the loading control to determine the relative changes in protein expression.
Troubleshooting
-
Flow Cytometry:
-
High CV in G1 peak: Ensure proper cell handling and fixation. Use a low flow rate during acquisition.
-
Excessive debris: Gate out debris based on forward and side scatter properties.
-
Cell clumps: Gently pipette to resuspend cells before acquisition. Consider adding EDTA to the PBS washes.
-
-
Western Blot:
-
No or weak signal: Check antibody dilutions, transfer efficiency, and ECL reagent activity.
-
High background: Optimize blocking conditions and antibody concentrations. Ensure adequate washing.
-
Uneven loading: Perform accurate protein quantification and use a reliable loading control.
-
Conclusion
The protocols described in this application note provide a comprehensive framework for researchers to investigate the effects of this compound on the cell cycle. By combining flow cytometric analysis of cell cycle distribution with Western blot analysis of key regulatory proteins, a detailed understanding of the mechanism of action of this compound can be achieved. The provided data and visualizations serve as a reference for expected outcomes and aid in the interpretation of experimental results.
References
- 1. Cell cycle analysis - Wikipedia [en.wikipedia.org]
- 2. Identification of ATIC as a novel target for chemoradiosensitization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A western blot assay to measure cyclin dependent kinase activity in cells or in vitro without the use of radioisotopes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application of ATIC Inhibitors in Radiosensitization Studies: A Detailed Guide for Researchers
Introduction
The quest for novel strategies to enhance the efficacy of radiotherapy remains a cornerstone of cancer research. A promising avenue of investigation involves targeting cellular pathways that, when inhibited, render cancer cells more susceptible to the cytotoxic effects of ionizing radiation. One such target is 5-aminoimidazole-4-carboxamide (B1664886) ribonucleotide formyltransferase/IMP cyclohydrolase (ATIC), a bifunctional enzyme crucial for de novo purine (B94841) biosynthesis. Recent studies have identified ATIC as a novel and effective target for radiosensitization. Inhibition of ATIC, either through small molecule inhibitors or genetic knockdown, has been shown to impair DNA double-strand break (DSB) repair, induce cell cycle arrest, and ultimately lead to reduced cell survival following irradiation.[1][2][3]
These application notes provide a comprehensive overview of the use of ATIC inhibitors in radiosensitization studies. They are intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols and a summary of key quantitative findings to facilitate the design and execution of similar investigations.
Key Findings on ATIC Inhibition and Radiosensitization
Inhibition of ATIC has been demonstrated to significantly enhance the radiosensitivity of various cancer cell lines. This effect is primarily attributed to the compromised ability of the cells to repair DNA double-strand breaks, a critical lesion induced by ionizing radiation.[1][2] Furthermore, ATIC inhibition leads to a depletion of intracellular ATP and an arrest of cells in the G2/M phase of the cell cycle, a phase known to be more sensitive to radiation.[1][2][3]
Quantitative Data Summary
The following tables summarize the quantitative data from key studies investigating the radiosensitizing effects of ATIC inhibition.
Table 1: Clonogenic Survival Assay Data
| Cell Line | Treatment | Radiation Dose (Gy) | Surviving Fraction | Sensitizer (B1316253) Enhancement Ratio (SER) |
| HCT116 | Control (siControl) | 2 | ~0.6 | - |
| HCT116 | siATICa (30nM) | 2 | ~0.3 | ~1.5 |
| HCT116 | Control (DMSO) | 2 | ~0.6 | - |
| HCT116 | Cpd14 (100µM) | 2 | ~0.4 | ~1.3 |
| SW48 | Control (siControl) | 2 | ~0.7 | - |
| SW48 | siATICa (30nM) | 2 | ~0.4 | ~1.4 |
| U2OS | Control (DMSO) | 2 | ~0.5 | - |
| U2OS | Cpd14 (100µM) | 2 | ~0.3 | ~1.4 |
Data extrapolated from figures in "Identification of ATIC as a Novel Target for Chemoradiosensitization".[2][3]
Table 2: DNA Double-Strand Break (DSB) Formation and Repair
| Cell Line | Treatment | Time Post-IR (2 Gy) | % γH2AX Positive Cells |
| HCT116 | Sham | 1 hr | <5% |
| HCT116 | IR (2 Gy) | 1 hr | ~40% |
| HCT116 | siATICa + IR (2 Gy) | 1 hr | ~60% |
| HCT116 | Cpd14 + IR (2 Gy) | 1 hr | ~55% |
Data extrapolated from figures in "Identification of ATIC as a Novel Target for Chemoradiosensitization".[3]
Table 3: Cell Cycle Analysis
| Cell Line | Treatment | % Cells in G1 | % Cells in S | % Cells in G2/M |
| HCT116 | Control | ~45% | ~35% | ~20% |
| HCT116 | siATICa | ~40% | ~25% | ~35% |
| HCT116 | Cpd14 | ~42% | ~28% | ~30% |
Data extrapolated from figures in "Identification of ATIC as a Novel Target for Chemoradiosensitization".[3]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed signaling pathway for ATIC inhibitor-mediated radiosensitization and a typical experimental workflow for such studies.
Experimental Protocols
The following are detailed protocols for key experiments used in ATIC radiosensitization studies, based on established methodologies.[2][3]
Cell Culture and Treatment
-
Cell Lines: Human colorectal carcinoma (HCT116, SW48) and human osteosarcoma (U2OS) cell lines are commonly used.
-
Culture Conditions: Maintain cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.
-
ATIC Inhibitor Treatment:
-
Prepare a stock solution of the ATIC inhibitor (e.g., Cpd14) in DMSO.
-
Treat cells with the desired final concentration of the inhibitor (e.g., 10-100 µM) for 48 hours prior to irradiation.
-
Include a vehicle control (DMSO) at the same concentration as the highest inhibitor dose.
-
-
siRNA-mediated Knockdown of ATIC:
-
Use a validated siRNA targeting ATIC (siATICa) and a non-targeting control siRNA (siControl).
-
Transfect cells with siRNA using a suitable transfection reagent according to the manufacturer's protocol.
-
Incubate cells for 48 hours post-transfection to ensure efficient knockdown before irradiation.
-
Irradiation
-
Irradiation Source: Use a calibrated gamma-ray irradiator (e.g., 137Cs source) or an X-ray machine.
-
Dosimetry: Ensure accurate dosimetry to deliver the intended radiation doses (e.g., 0, 2, 4, 6, 8 Gy).
-
Procedure: Irradiate cells in their culture vessels at room temperature. For sham-irradiated controls, place the cells in the irradiator without turning on the source.
Clonogenic Survival Assay
This assay assesses the ability of single cells to form colonies after treatment, a measure of reproductive integrity.
-
Cell Seeding: After treatment and irradiation, trypsinize cells, count them, and seed a known number of cells into 6-well plates. The number of cells seeded will depend on the expected survival fraction for each treatment condition.
-
Incubation: Incubate the plates for 10-14 days to allow for colony formation.
-
Staining:
-
Wash the colonies with phosphate-buffered saline (PBS).
-
Fix the colonies with a mixture of methanol (B129727) and acetic acid (3:1) for 10 minutes.
-
Stain the colonies with 0.5% crystal violet in methanol for 15-30 minutes.
-
-
Colony Counting: Count the number of colonies containing at least 50 cells.
-
Data Analysis:
-
Plating Efficiency (PE): (Number of colonies formed / Number of cells seeded) for the non-irradiated control group.
-
Surviving Fraction (SF): (Number of colonies formed / (Number of cells seeded x PE)) for each treatment group.
-
Sensitizer Enhancement Ratio (SER): (Dose of radiation alone to produce a given level of survival) / (Dose of radiation with sensitizer to produce the same level of survival).
-
Western Blotting for Protein Expression
This technique is used to detect and quantify specific proteins.
-
Cell Lysis: Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer:
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with primary antibodies against target proteins (e.g., ATIC, γH2AX, p-AMPK, β-actin as a loading control) overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
Neutral Comet Assay for DNA Double-Strand Breaks
This assay visualizes and quantifies DNA double-strand breaks at the single-cell level.
-
Cell Preparation: After treatment and irradiation, harvest cells and resuspend them in ice-cold PBS.
-
Embedding in Agarose:
-
Mix the cell suspension with low-melting-point agarose.
-
Pipette the mixture onto a pre-coated microscope slide and allow it to solidify.
-
-
Lysis: Immerse the slides in a neutral lysis solution to remove cell membranes and proteins, leaving behind the nuclear DNA.
-
Electrophoresis: Perform electrophoresis under neutral pH conditions. The fragmented DNA (from DSBs) will migrate out of the nucleus, forming a "comet tail."
-
Staining and Visualization: Stain the DNA with a fluorescent dye (e.g., SYBR Green or propidium (B1200493) iodide) and visualize the comets using a fluorescence microscope.
-
Data Analysis: Use specialized software to quantify the amount of DNA in the comet tail relative to the head, which is a measure of the extent of DNA damage.
Flow Cytometry for Cell Cycle and Apoptosis Analysis
-
Cell Preparation: Harvest cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol.
-
Cell Cycle Analysis:
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cells in a staining solution containing a DNA intercalating dye (e.g., propidium iodide) and RNase A.
-
Incubate for 30 minutes in the dark.
-
Analyze the DNA content using a flow cytometer. The fluorescence intensity is proportional to the DNA content, allowing for the quantification of cells in G1, S, and G2/M phases.
-
-
Apoptosis Analysis (Annexin V/PI Staining):
-
Wash harvested cells with cold PBS.
-
Resuspend cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and propidium iodide (PI).
-
Incubate for 15 minutes in the dark.
-
Analyze by flow cytometry. Annexin V positive/PI negative cells are in early apoptosis, while Annexin V positive/PI positive cells are in late apoptosis or necrosis.
-
The inhibition of ATIC represents a promising strategy for enhancing the therapeutic efficacy of radiotherapy. The data and protocols presented in these application notes provide a solid foundation for researchers to explore the potential of ATIC inhibitors as radiosensitizing agents. Further investigation into the in vivo efficacy and safety of these inhibitors is warranted to translate these preclinical findings into clinical applications for the benefit of cancer patients.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting ATIC-IN-1 Precipitation in Media
This technical support center provides researchers, scientists, and drug development professionals with guidance on troubleshooting precipitation issues encountered with ATIC-IN-1 in cell culture media. The following information is presented in a question-and-answer format to directly address common problems.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
Q1: What is ATIC-IN-1 and why is it used in experiments?
ATIC-IN-1 is a cell-permeable dipeptide that acts as a small molecule inhibitor of the bifunctional enzyme 5-aminoimidazole-4-carboxamide (B1664886) ribonucleotide formyltransferase/inosine monophosphate cyclohydrolase (ATIC).[1] ATIC catalyzes the final two steps of the de novo purine (B94841) biosynthesis pathway.[2] By inhibiting the homodimerization of ATIC, ATIC-IN-1 blocks its enzymatic activity, leading to an accumulation of the substrate AICAR and subsequent activation of AMP-activated protein kinase (AMPK).[1] This mechanism allows researchers to study the effects of disrupting purine synthesis and activating AMPK signaling, which can impact cell proliferation and viability, particularly in cancer cells.[3][4]
Q2: I observed a precipitate in my cell culture medium after adding ATIC-IN-1. What could be the cause?
Precipitation of ATIC-IN-1 in cell culture media can be attributed to several factors:
-
Low Aqueous Solubility: While ATIC-IN-1 is soluble in organic solvents like DMSO, it has lower solubility in aqueous solutions such as cell culture media.[5] When a concentrated DMSO stock solution is added to the media, the abrupt change in solvent polarity can cause the compound to crash out of solution.[6]
-
High Final Concentration: Exceeding the solubility limit of ATIC-IN-1 in the final culture volume will inevitably lead to precipitation.
-
Improper Dissolution of Stock Solution: If the initial DMSO stock is not fully dissolved, any undissolved particles will be introduced into the culture medium, appearing as a precipitate.
-
Temperature Effects: Temperature shifts can affect the solubility of compounds. Adding a cold stock solution to warm media or vice-versa could potentially influence solubility.
-
Media Composition: Components in the cell culture medium, such as salts and proteins, can sometimes interact with the compound and reduce its solubility.
Q3: How can I prevent ATIC-IN-1 from precipitating in my experiments?
To minimize precipitation, follow these recommendations:
-
Proper Stock Solution Preparation: Ensure your ATIC-IN-1 stock solution in DMSO is completely dissolved. Gentle warming and vortexing can aid in dissolution.
-
Step-wise Dilution: Instead of adding the concentrated DMSO stock directly to the full volume of media, first pre-dilute the stock in a smaller volume of warm media. Mix thoroughly and then add this intermediate dilution to the final culture volume. This gradual change in solvent environment can help maintain solubility.
-
Final DMSO Concentration: Keep the final concentration of DMSO in the cell culture medium as low as possible, ideally below 0.5%, as higher concentrations can be toxic to cells and may also affect compound solubility.[7]
-
Warm Media: Always add the ATIC-IN-1 solution to pre-warmed cell culture media (typically 37°C).
-
Sonication: For preparing stock solutions, sonication can be used to aid dissolution.[8]
-
pH Adjustment (with caution): While adjusting the pH of the stock solution might alter solubility, this is generally not recommended as the buffering capacity of the culture media will likely neutralize any minor pH changes, and significant alterations could harm your cells.[6]
Q4: What are the recommended storage and handling conditions for ATIC-IN-1?
Proper storage is crucial to maintain the stability and solubility of ATIC-IN-1:
-
Powder: Store the solid form of ATIC-IN-1 at -20°C, protected from moisture and direct sunlight.[1][8]
-
Stock Solutions: Prepare aliquots of your DMSO stock solution to avoid repeated freeze-thaw cycles. Store these aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for shorter periods (up to 1 month).[3][9]
Data Presentation: ATIC-IN-1 Solubility
The following table summarizes the solubility of ATIC-IN-1 acetate (B1210297) in common solvents as reported by various suppliers.
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Supplier/Source |
| Water | 40 | 76.4 | TargetMol[8] |
| DMSO | 40 | 76.4 | TargetMol[8] |
| DMSO | - | - | MedChemExpress[3] |
| DMSO | - | - | United States Biological[1] |
Note: The molecular weight of ATIC-IN-1 acetate is 523.59 g/mol , and for ATIC-IN-1 is 463.53 g/mol . Molar concentrations are calculated based on the acetate form where specified.
Experimental Protocols
Protocol for Preparing ATIC-IN-1 Stock Solution:
-
Bring the vial of ATIC-IN-1 powder to room temperature before opening to prevent moisture condensation.
-
Add the appropriate volume of high-purity DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution thoroughly to dissolve the compound. If necessary, sonicate the vial in a water bath for short intervals until the solution is clear.
-
Visually inspect the solution against a light source to ensure there are no visible particles.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -80°C.
Protocol for Treating Cells with ATIC-IN-1:
-
Thaw an aliquot of the ATIC-IN-1 DMSO stock solution at room temperature.
-
Pre-warm the required volume of cell culture medium to 37°C in a sterile tube.
-
Calculate the volume of stock solution needed to achieve the desired final concentration in your cell culture.
-
Pipette the calculated volume of the stock solution into the pre-warmed medium. Immediately and gently mix by pipetting up and down or by inverting the tube.
-
Add the ATIC-IN-1-containing medium to your cell culture plates.
-
Gently swirl the plates to ensure even distribution of the compound.
-
Return the plates to the incubator.
Visualizations
Signaling Pathway Diagram
Caption: Signaling pathway of de novo purine synthesis and the point of inhibition by ATIC-IN-1.
Experimental Workflow Diagram
Caption: Troubleshooting workflow for ATIC-IN-1 precipitation.
References
- 1. usbio.net [usbio.net]
- 2. Small Molecule Inhibitor of AICAR Transformylase Homodimerization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. cdn.stemcell.com [cdn.stemcell.com]
- 6. researchgate.net [researchgate.net]
- 7. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ATIC-IN-1 acetate | ATIC Inhibitor | Antitumor | TargetMol [targetmol.com]
- 9. szabo-scandic.com [szabo-scandic.com]
Technical Support Center: Overcoming Resistance to ATIC Inhibitor Therapy
This technical support center is designed for researchers, scientists, and drug development professionals who are utilizing 5-aminoimidazole-4-carboxamide (B1664886) ribonucleotide formyltransferase/inosine monophosphate cyclohydrolase (ATIC) inhibitors in their experiments. It provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address common challenges, particularly the development of therapeutic resistance.
Frequently Asked Questions (FAQs)
Q1: What is ATIC, and why is it a target for cancer therapy? A1: ATIC, or 5-aminoimidazole-4-carboxamide ribonucleotide formyltransferase/inosine monophosphate cyclohydrolase, is a bifunctional enzyme that catalyzes the final two steps in the de novo purine (B94841) biosynthesis pathway.[1][2] This pathway is crucial for producing the building blocks of DNA and RNA. Many cancer cells exhibit high rates of proliferation and have an increased demand for purines, making them highly dependent on this pathway.[1] Targeting ATIC is a strategy to disrupt purine synthesis, thereby selectively inhibiting the growth and proliferation of cancer cells.[1][3]
Q2: My cancer cell line is showing decreased sensitivity to my ATIC inhibitor. What are the likely causes? A2: Acquired resistance to targeted therapies is a common challenge.[4][5] Potential mechanisms for resistance to ATIC inhibitors include:
-
Activation of Bypass Signaling Pathways: Cancer cells can compensate for the inhibition of one pathway by upregulating alternative survival signals.[6] In the context of ATIC, this could involve pathways that circumvent the dependency on de novo purine synthesis or activate pro-survival signals downstream of the ATIC-regulated AMPK/mTOR axis.[1][7]
-
Increased Reliance on Purine Salvage Pathways: Vertebrate cells can produce purines through both the de novo pathway and salvage pathways, which recycle purines from degraded nucleic acids.[2] Resistance may emerge if cells upregulate their salvage pathway activity, reducing their dependency on the ATIC-catalyzed de novo synthesis.
-
Target Alteration: Spontaneous mutations in the ATIC gene could alter the inhibitor's binding site, reducing its efficacy.[4]
-
Increased Drug Efflux: Overexpression of drug efflux pumps, such as ATP-binding cassette (ABC) transporters, can actively remove the inhibitor from the cell, lowering its intracellular concentration to sub-therapeutic levels.[8][9]
Q3: How can I confirm that my ATIC inhibitor is engaging its target within the cell? A3: Target engagement can be confirmed by observing the direct biochemical consequences of ATIC inhibition. A primary indicator is the accumulation of ATIC's substrate, 5-aminoimidazole-4-carboxamide ribonucleotide (AICAR), or its phosphorylated form, ZMP.[10] Additionally, since ATIC activity has been linked to the suppression of the AMPK signaling pathway, you can assess the phosphorylation status of AMPK and its downstream targets, like mTOR and S6K1.[1][11] Inhibition of ATIC should lead to an increase in phosphorylated (activated) AMPK.[2]
Q4: Are there known small molecule inhibitors for ATIC? A4: Yes, several small molecule inhibitors have been developed and studied. These include active site inhibitors that are specific for the transformylase activity of ATIC, such as NSC30171 and NSC326203.[2] Another class of inhibitors, such as compound Cpd14, functions by disrupting the homodimerization of the ATIC enzyme, which is essential for its activity.[2][12]
Troubleshooting Guide: Loss of Inhibitor Efficacy
This guide provides a structured approach to diagnosing and overcoming resistance to ATIC inhibitors in cell culture models.
| Problem | Potential Cause | Suggested Troubleshooting Steps | Expected Outcome |
| Gradual loss of inhibitor efficacy over long-term culture. | Activation of Bypass Survival Pathways | 1. Perform a phospho-kinase array on parental vs. resistant cells to identify upregulated pathways. 2. Validate hits with Western blotting for key nodes (e.g., p-AKT, p-ERK). 3. Test combination therapy with an inhibitor targeting the identified bypass pathway.[13][14] | Identification of activated pathways (e.g., PI3K/AKT, MAPK). Restoration of sensitivity upon co-treatment. |
| Upregulation of the Purine Salvage Pathway | 1. Measure the expression levels of key salvage pathway enzymes (e.g., HGPRT, APRT) via qPCR or Western blot. 2. Culture cells in purine-depleted media to assess dependency. 3. Treat resistant cells with an inhibitor of the salvage pathway (e.g., mycophenolic acid) in combination with the ATIC inhibitor. | Increased expression of salvage pathway enzymes in resistant cells. Re-sensitization to the ATIC inhibitor in combination therapy. | |
| No observable phenotype despite evidence of target engagement. | Cell Line Insensitivity or Redundancy | 1. Confirm target engagement by measuring AICAR accumulation or p-AMPK levels. 2. Use siRNA to knock down ATIC and verify that the resulting phenotype (or lack thereof) matches inhibitor treatment.[2][15] | A lack of phenotype after both inhibitor treatment and siRNA knockdown suggests the cell line is not dependent on ATIC for survival. |
| Heterogeneous response to inhibitor within a cell population. | Emergence of a Resistant Subclone | 1. Perform single-cell cloning of the resistant population using limiting dilution. 2. Characterize the IC50 of individual clones to confirm the presence of a highly resistant subpopulation. 3. Analyze the resistant clones for mechanisms described above (e.g., pathway activation, target mutation). | Isolation of distinct sensitive and resistant clones, allowing for focused mechanistic studies. |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key concepts and workflows relevant to ATIC inhibitor research.
References
- 1. Bifunctional enzyme ATIC promotes propagation of hepatocellular carcinoma by regulating AMPK-mTOR-S6 K1 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of ATIC as a novel target for chemoradiosensitization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ATIC facilitates cell growth and migration by upregulating Myc expression in lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Combined cancer therapy: strategies to overcome acquired aromatase inhibitor resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Understanding and targeting resistance mechanisms in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ATIC | Cancer Genetics Web [cancer-genetics.org]
- 8. Overcoming resistance to antibody-drug conjugates: from mechanistic insights to cutting-edge strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. Bifunctional enzyme ATIC promotes propagation of hepatocellular carcinoma by regulating AMPK-mTOR-S6 K1 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Small Molecule Inhibitor of AICAR Transformylase Homodimerization - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Combination Therapies to Overcome Resistance | Broad Institute [broadinstitute.org]
- 14. news-medical.net [news-medical.net]
- 15. Identification of ATIC as a Novel Target for Chemoradiosensitization - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Off-Target Effects of ATIC Inhibitors
This technical support center provides researchers, scientists, and drug development professionals with practical guidance on utilizing ATIC inhibitors, with a focus on minimizing off-target effects to ensure data integrity and translatability of research findings. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges encountered during experiments with compounds like ATIC-IN-1.
Frequently Asked Questions (FAQs)
Q1: What is ATIC, and what is the mechanism of action for an inhibitor like ATIC-IN-1?
A1: ATIC, or 5-aminoimidazole-4-carboxamide (B1664886) ribonucleotide formyltransferase/IMP cyclohydrolase, is a bifunctional enzyme that catalyzes the final two steps of the de novo purine (B94841) biosynthesis pathway.[1][2][3] This pathway is crucial for producing the building blocks of DNA and RNA. ATIC has two distinct domains: the aminoimidazole carboxamide ribonucleotide transformylase (AICAR Tfase) domain and the inosine (B1671953) monophosphate cyclohydrolase (IMPCH) domain.[4] Homodimerization of ATIC is essential for its AICAR Tfase activity.[4]
ATIC-IN-1 is a small molecule inhibitor that targets the dimerization of ATIC.[5] By preventing this dimerization, it inhibits the AICAR transformylase activity, thereby blocking the de novo purine synthesis pathway.[4][5] This can lead to a reduction in cell proliferation, particularly in cancer cells that are highly dependent on this pathway.[2][5]
Q2: What are "off-target" effects, and why are they a concern when using a small molecule inhibitor?
A2: Off-target effects occur when a small molecule inhibitor binds to and affects proteins other than its intended target.[6][7] These unintended interactions are a significant concern because they can lead to:
-
Cellular toxicity: Binding to other essential proteins can disrupt critical cellular pathways, causing toxicity that is unrelated to the on-target effect.[6]
-
Lack of translatability: Promising results in a lab setting may not be reproducible in more complex biological systems if the effects are primarily driven by off-target activities.[6]
Minimizing off-target effects is crucial for generating reliable and reproducible data.[6]
Q3: I am observing unexpected toxicity or a phenotype that doesn't align with ATIC inhibition. How can I determine if this is an off-target effect?
A3: Distinguishing between on-target and off-target effects is a critical step in validating your experimental findings. A multi-faceted approach is recommended:
-
Use a Structurally Unrelated Inhibitor: If possible, use another known ATIC inhibitor with a different chemical scaffold. If both compounds produce the same phenotype, it is more likely to be an on-target effect.
-
Genetic Knockdown/Knockout: Employ techniques like siRNA or CRISPR/Cas9 to reduce the expression of ATIC.[6][7] If the phenotype persists even in the absence of the ATIC protein after treatment with your inhibitor, it is highly indicative of an off-target effect.
-
Rescue Experiments: Attempt to "rescue" the phenotype by providing the cells with a downstream product of the inhibited pathway. For ATIC inhibition, this would involve supplementing the cell culture media with purines like hypoxanthine. If the phenotype is reversed, it suggests an on-target effect.
-
Dose-Response Analysis: Perform a careful dose-response study. Off-target effects often occur at higher concentrations of the inhibitor.[6] Determine the lowest effective concentration that gives the desired on-target effect and use this concentration for your experiments.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| High Cellular Toxicity at Low Concentrations | Off-target effects on essential cellular machinery. | 1. Perform a dose-response curve to determine the IC50 for your cell line and use the lowest effective concentration. 2. Conduct a cell viability assay (e.g., MTT or trypan blue exclusion) to quantify toxicity. 3. Use a negative control compound (a structurally similar but inactive molecule) to rule out effects from the chemical scaffold itself.[6] |
| Inconsistent Results Across Different Cell Lines | Varying expression levels of on-target or off-target proteins. | 1. Verify ATIC expression levels in your cell lines using Western blot or qPCR. 2. Consider that different cell lines may have varying dependencies on the de novo purine synthesis pathway versus the salvage pathway. |
| Observed Phenotype Does Not Match Known ATIC Function | The phenotype is likely due to an off-target effect. | 1. Perform a kinase selectivity screen to identify potential off-target kinases.[8] 2. Use computational tools to predict potential off-target interactions.[9] 3. Validate any potential off-targets using genetic or pharmacological approaches. |
Experimental Protocols
Protocol 1: Determining the Lowest Effective Concentration
Objective: To find the lowest concentration of the ATIC inhibitor that produces the desired on-target effect (e.g., inhibition of cell proliferation) while minimizing off-target effects.
Methodology:
-
Cell Seeding: Plate your cells of interest in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment.
-
Compound Dilution: Prepare a serial dilution of your ATIC inhibitor. A common starting range is from 100 µM down to 1 nM.
-
Treatment: Treat the cells with the different concentrations of the inhibitor. Include a vehicle-only control (e.g., DMSO).
-
Incubation: Incubate the cells for a period relevant to your assay (e.g., 48-72 hours for a proliferation assay).
-
Assay: Perform a cell proliferation assay (e.g., using CCK-8 or CyQUANT).
-
Data Analysis: Plot the cell viability against the inhibitor concentration and fit a dose-response curve to determine the IC50 value. The lowest effective concentration should be at or slightly above the IC50 for the desired on-target effect.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
Objective: To confirm that the ATIC inhibitor is binding to ATIC within the cell.[6]
Methodology:
-
Cell Treatment: Treat intact cells with your ATIC inhibitor at a chosen concentration and a vehicle control.
-
Heating: Heat the cell lysates at a range of temperatures (e.g., 40-70°C) for a few minutes.
-
Pelleting: Centrifuge the samples to pellet the aggregated, denatured proteins.
-
Supernatant Collection: Collect the supernatant which contains the soluble proteins.
-
Western Blot Analysis: Analyze the amount of soluble ATIC in the supernatant at each temperature using a Western blot.
-
Data Analysis: A shift in the melting curve of ATIC in the presence of the inhibitor compared to the control indicates target engagement.
Visualizations
Caption: Mechanism of ATIC inhibition by ATIC-IN-1.
Caption: A logical workflow for troubleshooting off-target effects.
References
- 1. Identification of ATIC as a novel target for chemoradiosensitization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bifunctional enzyme ATIC promotes propagation of hepatocellular carcinoma by regulating AMPK-mTOR-S6 K1 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. AICAR transformylase/IMP cyclohydrolase (ATIC) is essential for de novo purine biosynthesis and infection by Cryptococcus neoformans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Small Molecule Inhibitor of AICAR Transformylase Homodimerization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 8. benchchem.com [benchchem.com]
- 9. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
Technical Support Center: Improving the Bioavailability of ATIC-IN-2 for In Vivo Use
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the in vivo bioavailability of ATIC-IN-2, a representative small molecule inhibitor of 5-aminoimidazole-4-carboxamide (B1664886) ribonucleotide formyltransferase/inosine monophosphate cyclohydrolase (ATIC). Poor aqueous solubility and limited permeability are common hurdles for many small molecule inhibitors, including those targeting ATIC, which can significantly impact their therapeutic efficacy in preclinical and clinical studies.[1][2]
Troubleshooting Guide
This guide addresses specific issues that may arise during the in vivo administration of this compound and provides potential solutions based on established formulation strategies.
| Problem | Potential Cause | Suggested Solution |
| Low or no detectable plasma concentration after oral administration. | Poor aqueous solubility of this compound leading to limited dissolution in the gastrointestinal (GI) tract.[1][2] | 1. Formulation Enhancement: Employ solubility-enhancing formulations such as amorphous solid dispersions (ASDs), lipid-based formulations (e.g., Self-Emulsifying Drug Delivery Systems - SEDDS), or micronization to increase the surface area for dissolution.[3][4][5] 2. Salt Formation: Investigate the possibility of forming a more soluble salt of this compound.[4][5] 3. Alternative Administration Route: Consider parenteral routes like intravenous (IV), intraperitoneal (IP), or subcutaneous (SC) administration to bypass the GI tract.[6][7] |
| High variability in plasma concentrations between individual animals. | Food effects, pH-dependent solubility, or inconsistent dissolution of the formulation.[8][3] | 1. Standardize Dosing Conditions: Administer this compound at a consistent time relative to feeding (e.g., in fasted animals). 2. pH-Independent Formulation: Develop a formulation, such as an ASD, that maintains drug release across the physiological pH range of the GI tract.[3] 3. Lipid-Based Formulations: Utilize lipid-based formulations which can reduce the impact of food on absorption.[8][1] |
| Precipitation of the compound upon dilution of a stock solution in aqueous vehicle. | The compound is "falling out" of solution when the concentration of the organic co-solvent is reduced. | 1. Optimize Vehicle Composition: Systematically screen different co-solvent/surfactant combinations and their ratios to maintain solubility upon dilution. 2. Use of Solubilizing Excipients: Incorporate solubilizing agents such as cyclodextrins or polymers in the formulation.[4] |
| Poor efficacy in in vivo models despite good in vitro potency. | Insufficient drug exposure at the target tissue due to low bioavailability and/or rapid metabolism. | 1. Pharmacokinetic (PK) Studies: Conduct thorough PK studies to determine key parameters like half-life, clearance, and volume of distribution.[6][7] 2. Formulation Optimization for Sustained Release: For compounds with rapid clearance, consider developing a sustained-release formulation (e.g., oil-based depot for SC injection).[6][7] 3. Metabolic Stability Assessment: Evaluate the metabolic stability of this compound in liver microsomes or hepatocytes to understand the role of first-pass metabolism.[9] |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of ATIC inhibitors like this compound?
A1: ATIC is a bifunctional enzyme that catalyzes the final two steps in the de novo purine (B94841) biosynthesis pathway.[10][11][12] ATIC inhibitors can function by preventing the homodimerization of ATIC, which is essential for its enzymatic activity.[12][13] By inhibiting ATIC, these compounds disrupt the production of purines, which are essential for DNA replication and cell proliferation, making ATIC a target in cancer therapy.[10][12] Inhibition of ATIC can also lead to the accumulation of its substrate, AICAR, which can activate AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis.[10][12]
Q2: What are the likely physicochemical properties of this compound that contribute to its poor bioavailability?
A2: Like many kinase inhibitors and other small molecules, this compound is likely to be a lipophilic compound with low aqueous solubility.[8][1] These characteristics often lead to poor dissolution in the gastrointestinal tract, which is a rate-limiting step for oral absorption.[2]
Q3: What are the most common formulation strategies to improve the oral bioavailability of poorly soluble compounds?
A3: Several strategies can be employed to enhance the oral bioavailability of poorly soluble drugs.[4][5] These include:
-
Amorphous Solid Dispersions (ASDs): Dispersing the drug in a polymer matrix in an amorphous state can significantly increase its aqueous solubility and dissolution rate.[3][5]
-
Lipid-Based Formulations: These formulations, such as SEDDS, can enhance drug solubilization in the GI tract and promote absorption via the lymphatic pathway.[8][1]
-
Micronization: Reducing the particle size of the drug increases its surface area, which can lead to faster dissolution.[4]
-
Salt Formation: Creating a salt form of the drug can improve its solubility and dissolution rate.[4][5]
Q4: When should I consider switching from oral to a parenteral route of administration?
A4: A switch to a parenteral route (IV, IP, or SC) should be considered when formulation strategies for oral delivery fail to provide adequate and consistent plasma exposure.[6][7] Parenteral administration bypasses the complexities of gastrointestinal absorption and first-pass metabolism, often resulting in higher bioavailability.[6] This approach is particularly useful in early-stage preclinical studies to establish proof-of-concept for efficacy.[7]
Summary of Formulation Strategies for Bioavailability Enhancement
| Formulation Strategy | Principle | Advantages | Disadvantages |
| Amorphous Solid Dispersion (ASD) | The drug is molecularly dispersed in a polymer carrier in a high-energy amorphous state.[3][5] | Significant increase in aqueous solubility and dissolution rate; potential for supersaturation.[3] | Physically unstable and can recrystallize over time; requires specialized manufacturing processes. |
| Lipid-Based Formulations (e.g., SEDDS) | The drug is dissolved in a mixture of oils, surfactants, and co-solvents that form a fine emulsion upon contact with aqueous fluids.[8][1] | Enhances solubilization; can bypass first-pass metabolism via lymphatic uptake; reduces food effect.[8][1] | Can be complex to formulate; potential for drug precipitation upon dilution. |
| Micronization/Nanonization | Reduction of drug particle size to the micron or nanometer range.[4] | Increases surface area for dissolution; relatively simple technology. | May not be sufficient for very poorly soluble compounds; particles can re-aggregate. |
| Salt Formation | Conversion of the parent drug molecule into a salt form with improved solubility.[4][5] | Can significantly improve solubility and dissolution rate; well-established technique. | Not all molecules are suitable for salt formation; the chosen salt may have stability issues. |
| Co-crystals | Crystalline structures composed of the drug and a co-former molecule. | Can improve solubility, dissolution rate, and stability. | Requires screening for suitable co-formers; regulatory pathway can be more complex. |
Experimental Protocols
Protocol 1: Preparation of an Amorphous Solid Dispersion (ASD) by Solvent Evaporation
-
Polymer Selection: Choose a suitable polymer carrier (e.g., PVP, HPMC, Soluplus®) based on drug-polymer miscibility and desired release profile.
-
Solvent System: Identify a common solvent that can dissolve both this compound and the selected polymer.
-
Dissolution: Dissolve both the drug and the polymer in the chosen solvent at a specific drug-to-polymer ratio (e.g., 1:1, 1:3, 1:9 w/w).
-
Solvent Evaporation: Remove the solvent using a rotary evaporator or by casting the solution into a thin film and drying under vacuum at a controlled temperature.
-
Milling and Sieving: Gently mill the resulting solid to obtain a fine powder and pass it through a sieve to ensure uniform particle size.
-
Characterization: Analyze the ASD for its amorphous nature (using techniques like XRD or DSC), drug content, and dissolution performance compared to the crystalline drug.
Protocol 2: Preparation of a Self-Emulsifying Drug Delivery System (SEDDS)
-
Excipient Screening: Screen the solubility of this compound in various oils (e.g., Labrafil®, Capryol®), surfactants (e.g., Kolliphor® EL, Tween® 80), and co-solvents (e.g., Transcutol®, PEG 400).
-
Ternary Phase Diagram Construction: Based on the screening results, construct ternary phase diagrams with different ratios of oil, surfactant, and co-solvent to identify the self-emulsifying region.
-
Formulation Preparation: Select a ratio from the self-emulsifying region and prepare the formulation by mixing the components under gentle stirring until a clear and homogenous solution is formed. Dissolve the required amount of this compound in this mixture.
-
Characterization: Evaluate the prepared SEDDS for its self-emulsification time, droplet size distribution upon dilution in aqueous media, and robustness to dilution.
-
In Vitro Drug Release: Perform in vitro dissolution studies to assess the drug release from the SEDDS formulation.
Visualizations
Caption: Signaling pathway of ATIC and its inhibition by this compound.
Caption: Experimental workflow for improving this compound bioavailability.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. lonza.com [lonza.com]
- 4. researchgate.net [researchgate.net]
- 5. Enhancing the Bioavailability of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Enhancing the Oral Absorption of Kinase Inhibitors Using Lipophilic Salts and Lipid-Based Formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Strategic Optimization of Small Molecule Inhibitors for Enhanced Tumor Growth Inhibition - Aragen Life Sciences [aragen.com]
- 10. Bifunctional enzyme ATIC promotes propagation of hepatocellular carcinoma by regulating AMPK-mTOR-S6 K1 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. AICAR transformylase/IMP cyclohydrolase (ATIC) is essential for de novo purine biosynthesis and infection by Cryptococcus neoformans - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Small Molecule Inhibitor of AICAR Transformylase Homodimerization - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
Technical Support Center: Troubleshooting Inconsistent Proliferation Assay Results with ATIC-IN-2
Welcome to the technical support center for researchers using ATIC-IN-2. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common issues of inconsistent results in proliferation assays. Our goal is to help you achieve reliable and reproducible data in your experiments.
Frequently Asked Questions (FAQs)
Q1: Why am I seeing variable or inconsistent results with this compound in my proliferation assays?
Inconsistent results with this compound can stem from several factors, primarily related to its mechanism of action and physicochemical properties.
-
Cytostatic vs. Cytotoxic Effects: this compound is an inhibitor of 5-aminoimidazole-4-carboxamide (B1664886) ribonucleotide formyltransferase/IMP cyclohydrolase (ATIC), a key enzyme in the de novo purine (B94841) synthesis pathway. Inhibition of ATIC leads to the depletion of the cellular ATP pool and can cause cell cycle arrest, particularly in the G2/M phase.[1][2] This means this compound is likely to be cytostatic (inhibits cell division) rather than cytotoxic (kills cells). Assays that measure metabolic activity, such as MTT or XTT, may produce misleading results as arrested cells can still be metabolically active.
-
Compound Solubility and Stability: The solubility of this compound in aqueous cell culture media may be limited. If the compound precipitates out of solution, its effective concentration will be lower and variable across your experiments. It is crucial to ensure complete dissolution of the compound in your working solutions. This compound is typically dissolved in DMSO for a stock solution.[3][4]
-
Assay Choice: The type of proliferation assay used is critical. Metabolic assays (e.g., MTT, XTT, CellTiter-Glo) are particularly prone to inconsistent results with compounds that affect cellular metabolism, like this compound.
Q2: My IC50 values for this compound vary significantly between experiments using an MTT assay. What is the likely cause?
This is a common issue when using metabolic assays to assess the potency of cytostatic compounds. An MTT assay measures the activity of mitochondrial dehydrogenases, which can remain active even in non-proliferating, cell-cycle-arrested cells. Therefore, the MTT assay may underestimate the anti-proliferative effect of this compound, leading to variable and often higher IC50 values.
Q3: What types of assays are recommended for measuring the anti-proliferative effects of this compound?
For cytostatic compounds like this compound, it is recommended to use assays that directly measure cell number or DNA synthesis. These methods are less likely to be influenced by changes in cellular metabolism. Recommended assays include:
-
Direct Cell Counting: Using a hemocytometer or an automated cell counter.
-
Crystal Violet Staining: This method stains the DNA and proteins of adherent cells, providing a measure of total cell biomass.
-
DNA Synthesis Assays (BrdU or EdU incorporation): These assays directly measure the rate of DNA synthesis, a hallmark of cell proliferation.
Troubleshooting Guide
If you are experiencing inconsistent results with this compound, follow this step-by-step troubleshooting guide.
Step 1: Verify Compound Handling and Solubility
-
Stock Solution: Prepare a high-concentration stock solution of this compound in 100% DMSO.[3][4] Ensure the compound is fully dissolved. Gentle warming or sonication may be necessary. Store the stock solution at -20°C or -80°C for long-term stability.[3]
-
Working Dilution: When preparing your working dilutions in cell culture medium, ensure the final DMSO concentration is low (typically ≤ 0.5%) to avoid solvent toxicity. Visually inspect the medium for any signs of precipitation after adding the compound.
-
Solubility Test: If you suspect solubility issues, perform a simple solubility test. Prepare the highest concentration of your working solution and centrifuge it at high speed. If a pellet is visible, the compound has precipitated.
Step 2: Re-evaluate Your Choice of Proliferation Assay
As highlighted in the FAQs, metabolic assays are not ideal for cytostatic compounds. If you are using an MTT, XTT, MTS, or resazurin-based assay, consider switching to an alternative method. The table below compares different proliferation assays.
| Assay Type | Principle | Advantages | Disadvantages with this compound |
| Metabolic Assays (MTT, XTT, etc.) | Measures metabolic activity (e.g., mitochondrial dehydrogenase activity). | Simple, high-throughput, and inexpensive. | Prone to inaccurate results due to ATP depletion and cytostatic effects of this compound. |
| Direct Cell Counting | Manual or automated counting of cells. | Direct and accurate measurement of cell number. | Low-throughput and can be tedious. |
| Crystal Violet Staining | Stains total biomass (DNA and protein) of adherent cells. | Simple, inexpensive, and reliable for endpoint assays. | Not suitable for suspension cells; provides endpoint data only. |
| DNA Synthesis Assays (BrdU, EdU) | Measures the incorporation of nucleotide analogs into newly synthesized DNA. | Direct measure of proliferation; can be used in various platforms (microscopy, flow cytometry). | Can be more complex and expensive than other methods. |
| ATP-Based Assays (e.g., CellTiter-Glo) | Measures intracellular ATP levels. | Highly sensitive and suitable for high-throughput screening. | Directly confounded by the ATP-depleting mechanism of this compound. |
Step 3: Optimize Your Experimental Protocol
-
Cell Seeding Density: Ensure a consistent and optimal cell seeding density. Overly confluent or sparse cultures can lead to variability.
-
Incubation Time: The effects of a cytostatic compound may take longer to become apparent than those of a cytotoxic agent. Consider extending the incubation time with this compound (e.g., 48-72 hours).
-
Controls: Always include appropriate controls:
-
Untreated Control: Cells cultured in medium alone.
-
Vehicle Control: Cells treated with the same concentration of DMSO used in your highest drug concentration.
-
Positive Control: A known inhibitor of cell proliferation.
-
Visualizing the Problem and Solution
ATIC Signaling Pathway
Caption: The role of ATIC in the final steps of de novo purine synthesis and its inhibition by this compound.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting inconsistent results in this compound proliferation assays.
Comparison of Assay Mechanisms
Caption: How cytostatic agents can lead to misleading results in metabolic vs. direct cell proliferation assays.
Detailed Experimental Protocols
Here are detailed protocols for recommended alternative assays.
Crystal Violet Staining Protocol
This protocol is suitable for adherent cells and measures cell biomass.
-
Cell Seeding: Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Treatment: Treat cells with various concentrations of this compound and controls for the desired duration (e.g., 48-72 hours).
-
Fixation:
-
Gently aspirate the culture medium.
-
Wash the cells once with 100 µL of PBS per well.
-
Add 50 µL of 4% paraformaldehyde (PFA) in PBS to each well and incubate for 15 minutes at room temperature.
-
-
Staining:
-
Aspirate the PFA and wash the plate gently by submerging it in a container of water.
-
Add 50 µL of 0.1% crystal violet solution to each well and incubate for 20 minutes at room temperature.
-
-
Washing:
-
Remove the crystal violet solution and wash the plate by repeatedly submerging it in water until the water runs clear.
-
Invert the plate on a paper towel and let it air dry completely.
-
-
Solubilization and Measurement:
-
Add 100 µL of 10% acetic acid to each well to solubilize the stain.
-
Incubate on a shaker for 15 minutes.
-
Measure the absorbance at 570 nm using a microplate reader.
-
EdU (5-ethynyl-2'-deoxyuridine) Incorporation Assay Protocol
This protocol measures DNA synthesis and is a robust method for assessing proliferation.
-
Cell Seeding and Treatment: Seed and treat cells with this compound as described for the Crystal Violet assay.
-
EdU Labeling:
-
Approximately 2-4 hours before the end of the treatment period, add EdU to the culture medium to a final concentration of 10 µM.
-
Incubate under normal cell culture conditions.
-
-
Fixation and Permeabilization:
-
Aspirate the medium and wash cells once with PBS.
-
Fix the cells with 3.7% formaldehyde (B43269) in PBS for 15 minutes at room temperature.
-
Wash twice with 3% BSA in PBS.
-
Permeabilize with 0.5% Triton X-100 in PBS for 20 minutes at room temperature.
-
-
Click-iT® Reaction:
-
Prepare the Click-iT® reaction cocktail according to the manufacturer's instructions (typically containing a fluorescent azide, copper sulfate, and a buffer additive).
-
Wash the cells once with 3% BSA in PBS.
-
Add the reaction cocktail to each well and incubate for 30 minutes at room temperature, protected from light.
-
-
Washing and Staining:
-
Remove the reaction cocktail and wash once with 3% BSA in PBS.
-
If desired, counterstain the nuclei with Hoechst 33342 or DAPI.
-
-
Imaging and Analysis:
-
Image the plate using a fluorescence microscope or a high-content imaging system.
-
Quantify the percentage of EdU-positive cells.
-
Note: A similar protocol can be followed for BrdU incorporation, which requires an additional DNA denaturation step and immunodetection with an anti-BrdU antibody.
Direct Cell Counting Protocol
This is the most direct method to determine cell number.
-
Cell Seeding and Treatment: Seed cells in a multi-well plate (e.g., 24-well or 12-well) and treat with this compound.
-
Cell Harvesting:
-
At the end of the treatment period, aspirate the medium.
-
Wash the cells with PBS.
-
Add an appropriate volume of a dissociation reagent (e.g., Trypsin-EDTA) and incubate until the cells detach.
-
Neutralize the trypsin with medium containing serum and collect the cell suspension.
-
-
Cell Counting:
-
Mix the cell suspension well to ensure it is homogenous.
-
Take an aliquot and mix with an equal volume of trypan blue to assess viability (optional).
-
Load the cell suspension into a hemocytometer or use an automated cell counter to determine the cell concentration.
-
-
Calculation: Multiply the cell concentration by the total volume of the cell suspension to get the total number of cells per well.
References
Technical Support Center: Managing ATIC-IN-2 Toxicity in Animal Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing potential toxicities associated with ATIC-IN-2 in animal models. The guidance is based on the mechanism of action of ATIC inhibitors and general principles of in vivo toxicology.
Troubleshooting Guides
This section addresses specific issues that may be encountered during in vivo experiments with this compound.
Question 1: My animals are exhibiting significant weight loss (>15%) and reduced food intake shortly after starting treatment with this compound. What should I do?
Answer:
Immediate action is required to prevent further animal distress.
-
Temporary Cessation of Dosing: Immediately pause the administration of this compound.
-
Supportive Care: Provide nutritional support with palatable, high-calorie food supplements and ensure easy access to water. Subcutaneous fluid administration may be necessary for dehydrated animals.
-
Dose Adjustment: Once the animals have stabilized and started to regain weight, consider re-initiating treatment at a lower dose (e.g., 50% of the original dose).
-
Frequency Modification: Alternatively, you can maintain the dose but decrease the frequency of administration (e.g., from daily to every other day).
-
Vehicle Control Check: Ensure that the vehicle used to dissolve this compound is not contributing to the observed toxicity by observing a cohort of animals treated with the vehicle alone.
Question 2: I have observed signs of gastrointestinal distress in my animal models (e.g., diarrhea, hunched posture). How can I manage this?
Answer:
Gastrointestinal toxicity can be a common side effect of compounds affecting rapidly dividing cells.
-
Monitor and Record: Carefully document the severity and frequency of the symptoms.
-
Supportive Care: Administer anti-diarrheal medication as advised by your institutional veterinarian. Ensure animals remain hydrated.
-
Dietary Adjustments: Provide a soft, easily digestible diet.
-
Dose Reduction: A dose reduction or a temporary halt in treatment is recommended until symptoms resolve.
-
Histopathological Analysis: At the end of the study, or if an animal needs to be euthanized, perform a histopathological examination of the gastrointestinal tract to assess for any tissue damage.
Question 3: My routine blood work on treated animals shows a significant decrease in white blood cell counts (leukopenia). What is the appropriate course of action?
Answer:
Leukopenia can indicate bone marrow suppression, a potential toxicity for compounds that inhibit nucleotide synthesis.
-
Confirm the Finding: Repeat the complete blood count (CBC) to confirm the initial result.
-
Reduce Dose or Halt Treatment: Stop or lower the dose of this compound to allow for bone marrow recovery.
-
Monitor Recovery: Perform serial CBCs (e.g., every 3-5 days) to monitor the recovery of the white blood cell population.
-
Consider G-CSF Support: In severe cases, and in consultation with a veterinarian, the use of granulocyte colony-stimulating factor (G-CSF) can be considered to promote neutrophil recovery.
-
Evaluate Other Hematological Parameters: Check for concurrent anemia (low red blood cells) and thrombocytopenia (low platelets), as this would indicate broader bone marrow suppression.
Frequently Asked Questions (FAQs)
What is the mechanism of action of this compound and how might this relate to toxicity?
This compound is an inhibitor of 5-aminoimidazole-4-carboxamide (B1664886) ribonucleotide formyltransferase/inosine monophosphate cyclohydrolase (ATIC). ATIC is a bifunctional enzyme that catalyzes the final two steps of de novo purine (B94841) biosynthesis.[1][2] Inhibition of ATIC disrupts the production of purines, which are essential for DNA and RNA synthesis. This can disproportionately affect rapidly dividing cells, leading to potential toxicities in tissues such as the bone marrow, gastrointestinal tract, and lymphoid tissues.
What are the recommended initial steps for assessing the toxicity of this compound in a new animal model?
A dose-range finding study is a critical first step. This typically involves administering a range of doses of this compound to small groups of animals to identify a maximum tolerated dose (MTD).[3] Key parameters to monitor include clinical signs of toxicity, body weight changes, and food/water intake.
What type of animal models are typically used for toxicity studies?
Rodents, particularly mice and rats, are the most common animal models for initial in vivo toxicity studies due to their well-characterized biology and ease of handling.[4] The choice of strain may depend on the specific experimental goals.[3]
What are the key organs to examine for potential this compound-related toxicity?
Based on its mechanism of action, the following organs should be prioritized for histopathological examination:
-
Bone marrow
-
Spleen and thymus (lymphoid organs)
-
Gastrointestinal tract (stomach, small and large intestines)
-
Liver
-
Kidneys
Data Presentation
A well-structured table is essential for recording and comparing toxicity data. Below is a template that can be adapted for your studies.
Table 1: In Vivo Toxicity Assessment of this compound in [Animal Model]
| Treatment Group (Dose, mg/kg) | n | Mean Body Weight Change (%) | Key Clinical Observations | Hematology (e.g., WBC, RBC, PLT) | Serum Chemistry (e.g., ALT, AST, CREA) | Key Histopathological Findings |
| Vehicle Control | 5 | |||||
| This compound (Low Dose) | 5 | |||||
| This compound (Mid Dose) | 5 | |||||
| This compound (High Dose) | 5 |
WBC: White Blood Cells, RBC: Red Blood Cells, PLT: Platelets, ALT: Alanine Aminotransferase, AST: Aspartate Aminotransferase, CREA: Creatinine (B1669602)
Experimental Protocols
Protocol 1: Complete Blood Count (CBC) Analysis
-
Blood Collection: Collect approximately 50-100 µL of whole blood from the saphenous vein or another appropriate site into a tube containing an anticoagulant (e.g., EDTA).
-
Analysis: Analyze the sample using an automated hematology analyzer calibrated for the specific animal species.
-
Parameters: Key parameters to assess include white blood cell (WBC) count with differential, red blood cell (RBC) count, hemoglobin, hematocrit, and platelet (PLT) count.
-
Data Interpretation: Compare the results from the this compound treated groups to the vehicle control group.
Protocol 2: Serum Biochemistry Analysis
-
Blood Collection: Collect whole blood into a serum separator tube.
-
Serum Separation: Allow the blood to clot at room temperature for 30 minutes, then centrifuge at 2000 x g for 10 minutes to separate the serum.
-
Analysis: Use an automated clinical chemistry analyzer to measure key biomarkers of liver and kidney function.
-
Parameters:
-
Liver Function: Alanine aminotransferase (ALT), aspartate aminotransferase (AST), alkaline phosphatase (ALP), and total bilirubin.
-
Kidney Function: Blood urea (B33335) nitrogen (BUN) and creatinine (CREA).
-
-
Data Interpretation: Significant elevations in these markers in the treated groups compared to the control group may indicate organ toxicity.
Protocol 3: Histopathological Examination
-
Tissue Collection: At the end of the study, euthanize the animals and perform a complete necropsy. Collect the key organs of interest (see FAQ above).
-
Tissue Fixation: Fix the collected tissues in 10% neutral buffered formalin for at least 24 hours.
-
Processing and Embedding: Dehydrate the tissues through a series of graded ethanol (B145695) solutions, clear with xylene, and embed in paraffin (B1166041) wax.
-
Sectioning and Staining: Cut thin sections (4-5 µm) of the paraffin-embedded tissues and mount them on microscope slides. Stain the sections with hematoxylin (B73222) and eosin (B541160) (H&E).
-
Microscopic Examination: A board-certified veterinary pathologist should examine the stained tissue sections for any signs of cellular damage, inflammation, or other pathological changes.
Visualizations
Caption: this compound inhibits the ATIC enzyme, blocking purine synthesis.
Caption: Experimental workflow for an in vivo toxicity assessment.
Caption: Troubleshooting decision tree for unexpected weight loss.
References
- 1. Bifunctional enzyme ATIC promotes propagation of hepatocellular carcinoma by regulating AMPK-mTOR-S6 K1 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. AICAR transformylase/IMP cyclohydrolase (ATIC) is essential for de novo purine biosynthesis and infection by Cryptococcus neoformans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. clinicalpub.com [clinicalpub.com]
Technical Support Center: Cell Line-Specific Responses to ATIC Inhibition
Welcome to the technical support center for researchers, scientists, and drug development professionals working with inhibitors of 5-aminoimidazole-4-carboxamide (B1664886) ribonucleotide formyltransferase/IMP cyclohydrolase (ATIC). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for ATIC inhibitors?
A1: ATIC is a bifunctional enzyme that catalyzes the final two steps of the de novo purine (B94841) biosynthesis pathway. Inhibition of ATIC blocks the synthesis of inosine (B1671953) monophosphate (IMP), a precursor for adenosine (B11128) and guanosine (B1672433) nucleotides. This leads to a depletion of the purine nucleotide pool, which is essential for DNA and RNA synthesis, thereby impeding the proliferation of rapidly dividing cells, such as cancer cells. Additionally, ATIC inhibition can lead to the accumulation of the substrate 5-aminoimidazole-4-carboxamide ribonucleotide (AICAR), which can activate AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis.
Q2: I am observing a wide range of IC50 values for my ATIC inhibitor across different cancer cell lines. Is this expected?
A2: Yes, it is expected to observe a range of IC50 values for an ATIC inhibitor across various cancer cell lines. This variability is primarily due to the inherent biological differences among the cell lines.
Q3: What are the potential mechanisms that determine a cell line's sensitivity or resistance to ATIC inhibition?
A3: The primary determinant of sensitivity to ATIC inhibition is the cell's reliance on the de novo purine synthesis pathway versus the purine salvage pathway.
-
Sensitive Cell Lines: Cells that are highly dependent on de novo purine synthesis for their nucleotide supply will be more sensitive to ATIC inhibition. These are often rapidly proliferating cancer cells.
-
Resistant Cell Lines: Cells with a highly active purine salvage pathway can compensate for the blockade of de novo synthesis by recycling purines from the extracellular environment. The key enzyme in the purine salvage pathway is hypoxanthine-guanine phosphoribosyltransferase (HPRT1).
Q4: My ATIC inhibitor shows reduced efficacy in a particular cell line. How can I determine if the purine salvage pathway is responsible for this resistance?
A4: You can investigate the role of the purine salvage pathway through several experimental approaches:
-
Hypoxanthine (B114508) Rescue Assay: Supplement the culture medium with hypoxanthine, a substrate for the salvage pathway. If the addition of hypoxanthine reverses the anti-proliferative effects of your ATIC inhibitor, it strongly suggests that the salvage pathway is active and conferring resistance.[1]
-
HPRT1 Expression Analysis: Measure the mRNA and protein levels of HPRT1 in your panel of cell lines using qPCR and Western blotting, respectively. A higher expression of HPRT1 may correlate with resistance.
-
HPRT1 Knockdown: Use siRNA or shRNA to knockdown HPRT1 expression in a resistant cell line. If the cells become more sensitive to the ATIC inhibitor after HPRT1 knockdown, it confirms the role of the salvage pathway in resistance.
Q5: Does the expression level of ATIC itself correlate with sensitivity to ATIC inhibitors?
A5: Not necessarily. One study investigating the sensitivity of a panel of cancer cell lines to the ATIC inhibitor LSN3213128 found no discernible correlation between the gene expression levels of ATIC and sensitivity to the inhibitor.[1] This suggests that the activity of bypass pathways, like the purine salvage pathway, is a more critical determinant of response than the expression level of the target enzyme itself.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Inconsistent IC50 values for the same cell line between experiments. | 1. Variation in cell seeding density. 2. Cells are in different growth phases. 3. Inconsistent incubation time with the inhibitor. 4. Degradation of the inhibitor. | 1. Ensure consistent cell seeding density for all experiments. 2. Use cells in the logarithmic growth phase for all assays. 3. Standardize the incubation time with the inhibitor. 4. Prepare fresh dilutions of the inhibitor from a properly stored stock for each experiment. |
| ATIC inhibitor is less potent than expected in a specific cell line. | 1. The cell line may have a highly active purine salvage pathway. 2. The cell line may have efficient drug efflux pumps. | 1. Perform a hypoxanthine rescue experiment and assess HPRT1 expression levels. 2. Investigate the expression of common drug efflux pumps (e.g., MDR1). |
| No activation of AMPK (p-AMPK) is observed upon treatment with the ATIC inhibitor. | 1. The inhibitor concentration may be too low to cause significant AICAR accumulation. 2. The incubation time may be too short. 3. The cell line may have a low basal level of AMPK or altered AMPK signaling. | 1. Perform a dose-response experiment and analyze p-AMPK levels at various concentrations. 2. Conduct a time-course experiment to determine the optimal time point for p-AMPK detection. 3. Verify the expression of total AMPK in your cell line. |
| Cell death is observed instead of the expected cytostatic effect (reduced proliferation). | 1. High concentrations of the ATIC inhibitor may induce apoptosis in some cell lines. 2. The cell line may be particularly sensitive to purine deprivation. | 1. Perform a dose-response experiment and assess markers of apoptosis (e.g., cleaved caspase-3, Annexin V staining). 2. Characterize the cell cycle profile of the treated cells to distinguish between cell cycle arrest and apoptosis. |
Data Presentation
Table 1: Comparative Proliferation Inhibition by an ATIC Inhibitor in Purine Salvage Competent and Deficient Cell Lines
| Cell Line | Purine Salvage Status | ATIC Inhibitor (LSN3213128) Effect | Rescue by Hypoxanthine |
| MDA-MB-231met2 (Human Breast Cancer) | Competent | Growth Inhibition | Yes |
| NCI-H460 (Human Lung Cancer) | Competent | Growth Inhibition | Yes |
| A9 (Murine Fibroblast) | Deficient | Growth Inhibition | No |
This table summarizes findings from a study on the ATIC inhibitor LSN3213128, demonstrating that the presence of a functional purine salvage pathway allows cells to overcome the effects of ATIC inhibition when supplied with an exogenous purine source.[1]
Experimental Protocols
Here are detailed methodologies for key experiments to investigate cell line-specific responses to ATIC inhibition.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Allow cells to adhere overnight.
-
Inhibitor Treatment: The next day, treat the cells with a serial dilution of the ATIC inhibitor. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
-
Cell Treatment: Seed cells in a 6-well plate and treat with the ATIC inhibitor at the desired concentration and for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the cells by flow cytometry.
-
Annexin V-negative/PI-negative: Live cells
-
Annexin V-positive/PI-negative: Early apoptotic cells
-
Annexin V-positive/PI-positive: Late apoptotic/necrotic cells
-
Western Blot for AMPK Activation
-
Cell Lysis: Treat cells with the ATIC inhibitor, then wash with cold PBS and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-AMPKα (Thr172) and total AMPKα overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualizations
Caption: De Novo and Salvage Pathways for Purine Synthesis.
Caption: Signaling Consequences of ATIC Inhibition.
Caption: Troubleshooting Flowchart for ATIC Inhibitor Resistance.
References
Technical Support Center: Stabilizing ATIC-IN-2 Stock Solutions
This technical support center provides researchers, scientists, and drug development professionals with guidance on the long-term storage and stabilization of ATIC-IN-2 stock solutions. Below you will find frequently asked questions (FAQs) and troubleshooting guides to ensure the integrity and efficacy of your experimental compounds.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: this compound is soluble in both dimethyl sulfoxide (B87167) (DMSO) and ethanol. The choice of solvent may depend on the specific requirements of your experiment, including cell type and final concentration in your assay. For long-term storage, it is crucial to use anhydrous solvents to minimize degradation.
Q2: What is the recommended storage temperature and duration for this compound stock solutions?
A2: For optimal stability, it is recommended to store this compound stock solutions at -80°C for up to two years or at -20°C for up to one year[1]. Aliquoting the stock solution into single-use volumes is highly recommended to avoid repeated freeze-thaw cycles, which can accelerate degradation.
Q3: What are the signs of this compound degradation in a stock solution?
A3: Visual indicators of degradation can include a change in the color or clarity of the solution, or the formation of precipitates. However, chemical degradation can occur without any visible changes. If you suspect degradation, it is advisable to perform an analytical validation, such as HPLC, to assess the purity of the compound.
Q4: Can I store this compound stock solutions at room temperature or 4°C?
A4: Storing this compound stock solutions at room temperature or 4°C is not recommended for extended periods. Higher temperatures can accelerate the rate of chemical degradation, compromising the integrity of the compound. For short-term use (within a single day), solutions can be kept on ice, protected from light.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Precipitate forms in the stock solution upon thawing. | The concentration of this compound may exceed its solubility at a lower temperature. The solvent may have absorbed moisture. | Gently warm the solution to 37°C and vortex to redissolve the compound. If the precipitate persists, sonication may be used. Ensure you are using anhydrous solvent for future stock preparations. |
| Inconsistent experimental results using the same stock solution. | The stock solution may have degraded due to improper storage or multiple freeze-thaw cycles. The initial weighing or dilution may have been inaccurate. | Prepare a fresh stock solution from solid this compound. Aliquot the new stock solution into single-use vials to minimize freeze-thaw cycles. Re-verify all calculations and ensure proper calibration of weighing and pipetting equipment. |
| Loss of compound activity over time. | Chemical degradation of this compound. | Discard the old stock solution and prepare a fresh one. Review storage procedures to ensure they align with the recommended guidelines (-80°C for long-term storage). Consider performing a stability study under your specific storage conditions. |
Quantitative Data Summary
The following table summarizes the recommended storage conditions for this compound stock solutions based on information from the supplier, MedChemExpress.
| Storage Temperature | Maximum Storage Duration |
| -80°C | 2 years[1] |
| -20°C | 1 year[1] |
Experimental Protocols
Protocol for Preparing a 10 mM this compound Stock Solution in DMSO
-
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes
-
Calibrated analytical balance
-
Calibrated micropipettes
-
-
Procedure:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.
-
Weigh the desired amount of this compound solid using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out X mg of this compound (where X is the molecular weight of this compound in g/mol multiplied by 0.01).
-
Add the appropriate volume of anhydrous DMSO to the solid this compound.
-
Vortex the solution until the solid is completely dissolved. Gentle warming to 37°C can be used to aid dissolution if necessary.
-
Aliquot the stock solution into single-use, sterile, amber microcentrifuge tubes.
-
Label the aliquots clearly with the compound name, concentration, solvent, and date of preparation.
-
Store the aliquots at -80°C for long-term storage.
-
Visualizations
Troubleshooting Workflow for Unstable Stock Solutions
Caption: A troubleshooting workflow for addressing issues with this compound stock solution stability.
ATIC Signaling Pathway Inhibition
References
Technical Support Center: Addressing Variability in ATIC Expression
Welcome to the technical support center for researchers studying 5-aminoimidazole-4-carboxamide (B1664886) ribonucleotide formyltransferase/IMP cyclohydrolase (ATIC). This resource provides troubleshooting guidance and answers to frequently asked questions regarding the variability of ATIC expression in cell lines.
Frequently Asked Questions (FAQs)
Q1: What is ATIC and why is its expression relevant in research?
A1: ATIC is a bifunctional enzyme that catalyzes the final two steps of the de novo purine (B94841) biosynthesis pathway, a process essential for producing the building blocks of DNA and RNA.[1] Cancer cells, in particular, often exhibit high rates of purine synthesis to support their rapid proliferation.[2] Consequently, ATIC expression is frequently upregulated in various cancers, including hepatocellular carcinoma (HCC) and lung adenocarcinoma (LUAD), and has been associated with poor prognosis and cancer progression.[1][2][3] Its role in regulating key signaling pathways like AMPK/mTOR and AKT/FOXO3 further highlights its importance as a potential therapeutic target.[1][4]
Q2: In which cell lines is high ATIC expression typically observed?
A2: Elevated ATIC expression has been reported in several cancer cell lines when compared to their non-cancerous counterparts. For example, significantly higher levels of ATIC are found in hepatocellular carcinoma cell lines such as Huh-7, SMMC-7721, Hep3B, and HepG2 compared to normal liver cell lines.[1][3] Similarly, lung adenocarcinoma cell lines like HCC827, NCI-H1435, and HCC4006 show increased ATIC expression relative to normal lung epithelial cells (BEAS-2B).[2][5]
Q3: What are the known signaling pathways involving ATIC?
A3: ATIC is known to influence critical cellular signaling pathways. In hepatocellular carcinoma, ATIC has been shown to suppress the activation of AMP-activated protein kinase (AMPK), which in turn activates the mammalian target of rapamycin (B549165) (mTOR) signaling pathway, promoting cell growth and migration.[1][6] Additionally, in the same cancer type, ATIC can inhibit autophagy through the AKT/FOXO3 signaling pathway.[4] In lung adenocarcinoma, ATIC has been found to promote cell growth and migration by upregulating the expression of the proto-oncogene Myc.[2][7]
Q4: What are the primary methods to quantify ATIC expression in cell lines?
A4: The two most common methods for quantifying ATIC expression are:
-
Quantitative Reverse Transcription PCR (qRT-PCR): This technique is used to measure the relative abundance of ATIC mRNA transcripts.[5][8]
-
Western Blotting: This immunological method is used to detect and quantify the amount of ATIC protein.[2]
ATIC Expression Levels in Various Cell Lines
The following table summarizes publicly available data on ATIC expression in different human cell lines. Note that expression levels can vary based on culture conditions and passage number.
| Cell Line | Cancer Type | Relative ATIC Expression Level | Reference |
| HepG2 | Hepatocellular Carcinoma | High | [1][3] |
| Huh-7 | Hepatocellular Carcinoma | High | [1][3] |
| SMMC-7721 | Hepatocellular Carcinoma | High | [1] |
| Hep3B | Hepatocellular Carcinoma | High | [1] |
| LO2 | Normal Liver | Low | [3] |
| HCC827 | Lung Adenocarcinoma | High | [2][5] |
| NCI-H1435 | Lung Adenocarcinoma | High | [2][5] |
| HCC4006 | Lung Adenocarcinoma | High | [2][5] |
| BEAS-2B | Normal Lung Epithelium | Low | [2][5] |
Troubleshooting Guide
This guide addresses common issues encountered when measuring ATIC expression.
Issue 1: Inconsistent ATIC mRNA levels in qRT-PCR results between replicates.
-
Potential Cause A: Pipetting Errors or Poor RNA Quality. Inconsistent sample loading or degraded RNA can lead to variability.
-
Solution: Use calibrated pipettes and filter tips. Always assess RNA integrity (e.g., via gel electrophoresis or a bioanalyzer) before proceeding with cDNA synthesis. Aim for an RNA Integrity Number (RIN) > 8.
-
-
Potential Cause B: Inefficient or Variable Reverse Transcription. The efficiency of converting RNA to cDNA can vary.
-
Solution: Ensure the reverse transcription reaction is properly set up with a master mix to minimize pipetting variations. Use a high-quality reverse transcriptase and optimized incubation times and temperatures.[9]
-
-
Potential Cause C: Primer Specificity and Efficiency. Poorly designed primers can lead to non-specific amplification.
-
Solution: Design primers that span an exon-exon junction to avoid amplifying genomic DNA. Validate primer efficiency through a standard curve analysis; it should be between 90-110%.
-
Issue 2: Weak or no ATIC protein signal in Western Blot.
-
Potential Cause A: Low ATIC Expression in the Chosen Cell Line. The selected cell line may naturally express low levels of ATIC.
-
Solution: Refer to the literature to confirm expected expression levels (see table above). If expression is low, you may need to load a higher amount of total protein (e.g., 30-50 µg) per lane.
-
-
Potential Cause B: Inefficient Protein Extraction. Incomplete cell lysis can result in low protein yield.
-
Solution: Use a lysis buffer containing protease inhibitors to prevent protein degradation.[10] Ensure complete cell lysis by sonication or mechanical disruption if necessary.
-
-
Potential Cause C: Poor Antibody Performance. The primary antibody may have low affinity or be non-specific.
-
Solution: Use an antibody that has been validated for Western Blotting in your species of interest. Optimize the primary antibody concentration and incubation time. Include a positive control (a cell line known to express high levels of ATIC) to validate the antibody's performance.
-
Issue 3: High variability in ATIC protein expression across different passages of the same cell line.
-
Potential Cause A: Cell Culture Conditions. Factors such as cell density, media composition, and passage number can influence gene expression.[11][12]
-
Solution: Standardize your cell culture protocol.[11] Record the passage number for all experiments and aim to use cells within a consistent, low passage range. Ensure confluency is consistent at the time of cell harvesting.
-
-
Potential Cause B: Genetic Drift or Cell Line Misidentification. Over time, cell lines can accumulate genetic changes or may have been misidentified.[13]
-
Solution: Periodically perform cell line authentication (e.g., via short tandem repeat profiling). Always obtain cell lines from a reputable cell bank.
-
Experimental Protocols
1. Quantitative Reverse Transcription PCR (qRT-PCR) for ATIC mRNA Expression
This protocol provides a general framework for measuring ATIC mRNA levels.
-
RNA Extraction: Isolate total RNA from cultured cells using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions. Elute RNA in nuclease-free water.
-
RNA Quantification and Quality Control: Measure RNA concentration using a spectrophotometer (e.g., NanoDrop). Assess RNA integrity using a bioanalyzer or by running an aliquot on a denaturing agarose (B213101) gel.
-
cDNA Synthesis: Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad). Include a no-reverse transcriptase control to check for genomic DNA contamination.
-
qRT-PCR Reaction: Prepare the qRT-PCR reaction mix in a 20 µL final volume containing:
-
10 µL of 2x SYBR Green Master Mix
-
1 µL of forward primer (10 µM)
-
1 µL of reverse primer (10 µM)
-
2 µL of diluted cDNA (e.g., 1:10 dilution)
-
6 µL of nuclease-free water
-
-
Thermal Cycling: Perform the reaction on a real-time PCR system with the following typical conditions: 95°C for 3 min, followed by 40 cycles of 95°C for 15 sec and 60°C for 1 min.[5]
-
Data Analysis: Use the 2-ΔΔCq method to calculate the relative expression of ATIC, normalized to a stable housekeeping gene (e.g., GAPDH, β-actin).[5]
2. Western Blotting for ATIC Protein Expression
This protocol outlines the key steps for detecting ATIC protein.
-
Protein Extraction: Lyse cells in RIPA buffer supplemented with a protease inhibitor cocktail.[10] Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA or Bradford protein assay.[10]
-
SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer. Separate the proteins on a 10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST).
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for ATIC (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot using a chemiluminescence detection system.
-
Analysis: Quantify band intensity using image analysis software (e.g., ImageJ). Normalize the ATIC signal to a loading control protein (e.g., β-actin or GAPDH).
Visualizations
Caption: Key signaling pathways regulated by ATIC in cancer cells.
References
- 1. Bifunctional enzyme ATIC promotes propagation of hepatocellular carcinoma by regulating AMPK-mTOR-S6 K1 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ATIC facilitates cell growth and migration by upregulating Myc expression in lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ATIC inhibits autophagy in hepatocellular cancer through the AKT/FOXO3 pathway and serves as a prognostic signature for modeling patient survival - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. ATIC | Cancer Genetics Web [cancer-genetics.org]
- 7. researchgate.net [researchgate.net]
- 8. Real-Time qRT-PCR [ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Protein Quantification Protocol: From Sample Preparation to Data Analysis [synapse.patsnap.com]
- 11. thomassci.com [thomassci.com]
- 12. Sources of variability and effect of experimental approach on expression profiling data interpretation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 细胞培养故障排除 [sigmaaldrich.com]
Validation & Comparative
Validating the Downstream Effects of ATIC Inhibition on AMPK Signaling: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of a strategy to activate AMP-activated protein kinase (AMPK) by inhibiting the bifunctional enzyme 5-aminoimidazole-4-carboxamide (B1664886) ribonucleotide formyltransferase/inosine (B1671953) monophosphate cyclohydrolase (ATIC). As specific information on "ATIC-IN-2" is not publicly available, this document focuses on the well-characterized ATIC inhibitor, ATIC-IN-1 (also known as compound 14 or Cpd14) , as a representative molecule for this mechanism.[1] We will compare its effects with established direct and indirect AMPK activators, providing supporting experimental data and detailed protocols for validation.
Introduction to ATIC Inhibition and AMPK Activation
The enzyme ATIC catalyzes the final two steps in de novo purine (B94841) biosynthesis.[2][3] Its primary function involves the conversion of 5-aminoimidazole-4-carboxamide ribonucleotide (AICAR) to formyl-AICAR (FAICAR) and subsequently to inosine monophosphate (IMP).[2] Inhibition of ATIC's transformylase activity, particularly through the disruption of its homodimerization, leads to the intracellular accumulation of its substrate, AICAR monophosphate (ZMP).[2][3][4] ZMP is a structural analog of adenosine (B11128) monophosphate (AMP) and acts as an allosteric activator of AMPK.[3][5] This positions ATIC inhibition as an indirect method to activate the AMPK signaling pathway, a central regulator of cellular energy homeostasis.[3][4]
Comparative Analysis of AMPK Activators
This section compares the indirect activation of AMPK via ATIC inhibition (using ATIC-IN-1 as an exemplar) with other well-known AMPK activators, such as the direct activator AICAR (administered exogenously) and the indirect activator metformin (B114582).
| Feature | ATIC-IN-1 (ATIC Inhibitor) | AICAR (Direct Activator) | Metformin (Indirect Activator) |
| Mechanism of Action | Inhibits ATIC homodimerization, leading to endogenous AICAR (ZMP) accumulation and subsequent AMPK activation.[2][3][4] | Cell-permeable precursor to ZMP, which directly and allosterically activates AMPK by mimicking AMP.[5] | Primarily inhibits mitochondrial respiratory chain complex I, leading to an increased cellular AMP:ATP ratio and subsequent AMPK activation. |
| Potency | Ki = 685 nM for ATIC dimerization inhibition.[1] | ZMP is a relatively low-potency activator compared to AMP, but accumulates to high intracellular concentrations.[5] | Typically requires millimolar concentrations for cellular effects. |
| Downstream Effects | - Increased phosphorylation of AMPKα at Thr172.- Reduced cancer cell proliferation and division rates.- Activation of downstream AMPK signaling.[6] | - Increased glucose uptake and fatty acid oxidation in muscle.- Inhibition of fatty acid and cholesterol synthesis in the liver.- Inhibition of protein synthesis via the mTOR pathway.[5] | - Decreased hepatic glucose production.- Increased glucose uptake in muscle.- Suppression of lipogenic gene expression. |
| Considerations | - Effects are dependent on the rate of endogenous AICAR production.- May have broader effects due to disruption of purine biosynthesis.[7] | - Can have AMPK-independent effects at high concentrations.[8] | - Can have off-target effects independent of AMPK.- Primarily acts on the liver. |
Experimental Protocols
Western Blot Analysis for AMPK Activation
Objective: To determine the phosphorylation status of AMPKα at Threonine 172 (p-AMPKα Thr172) and its downstream target Acetyl-CoA Carboxylase (ACC) at Serine 79 (p-ACC Ser79) as indicators of AMPK activation.
Materials:
-
Cell lines (e.g., HCT116, MCF-7)
-
ATIC-IN-1, AICAR, Metformin
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane and transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-p-AMPKα (Thr172), anti-total AMPKα, anti-p-ACC (Ser79), anti-total ACC, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Culture and Treatment: Plate cells and grow to 70-80% confluency. Treat cells with varying concentrations of ATIC-IN-1, AICAR, or metformin for the desired time course (e.g., 1, 6, 12, 24 hours). Include a vehicle-treated control group.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with supplemented RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (20-30 µg) per lane on an SDS-PAGE gel.
-
Separate proteins by electrophoresis and transfer them to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection: Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Cellular Proliferation Assay
Objective: To assess the impact of AMPK activation by ATIC-IN-1 on cancer cell proliferation.
Materials:
-
Cancer cell line (e.g., MCF-7)
-
ATIC-IN-1
-
Complete cell culture medium
-
96-well plates
-
Cell viability reagent (e.g., MTT, WST-1, or CellTiter-Glo®)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with a dose range of ATIC-IN-1 (e.g., 10 µM to 500 µM) for 24, 48, and 72 hours.[1]
-
Cell Viability Measurement: At each time point, add the cell viability reagent to the wells according to the manufacturer's instructions and incubate for the recommended time.
-
Data Acquisition: Measure the absorbance or luminescence using a plate reader.
-
Analysis: Normalize the results to the vehicle-treated control to determine the percentage of cell viability and calculate the IC50 value.
Visualizing the Pathways and Workflows
Caption: AMPK Signaling Pathway Activation by ATIC-IN-1 and Downstream Effects.
Caption: Experimental Workflow for Validating Downstream Effects of AMPK Activators.
Caption: Mechanism of AMPK Activation via ATIC Dimerization Inhibition by ATIC-IN-1.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Small Molecule Inhibitor of AICAR Transformylase Homodimerization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. AMPK Activation via Modulation of De Novo Purine Biosynthesis with an Inhibitor of ATIC Homodimerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 5. mdpi.com [mdpi.com]
- 6. Identification of ATIC as a novel target for chemoradiosensitization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of ATIC as a Novel Target for Chemoradiosensitization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. AMPK-dependent and independent effects of AICAR and compound C on T-cell responses - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of ATIC Inhibitor Compounds: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of different inhibitor compounds targeting 5-aminoimidazole-4-carboxamide (B1664886) ribonucleotide formyltransferase/inosine monophosphate cyclohydrolase (ATIC). ATIC is a crucial bifunctional enzyme in the de novo purine (B94841) biosynthesis pathway, making it a compelling target for anticancer therapies.
This document summarizes the performance of various ATIC inhibitors, supported by available preclinical data. It includes detailed experimental protocols for key assays and visual diagrams of the relevant signaling pathway and a typical experimental workflow to facilitate a comprehensive understanding of these compounds.
Data Presentation: Quantitative Comparison of ATIC Inhibitors
The following table summarizes the available quantitative data for several ATIC inhibitor compounds. It is important to note that the experimental conditions under which these values were obtained may vary between studies.
| Compound Name | Mechanism of Action | Biochemical Potency | Cellular Potency & Effects | Reference |
| ATIC-IN-1 (Cpd14) | Dimerization Inhibitor | Kᵢ = 685 nM | - Inhibits proliferation of MCF-7 breast cancer cells (40% inhibition at 500 µM).[1] - Reduces cell division rates.[1] - Radiosensitizes HCT116, SW48, and U2OS cancer cell lines.[2] | [1][2][3] |
| LSN3213128 | Active Site Inhibitor (Anti-folate) | IC₅₀ = 16 nM | - Elevates ZMP levels in tumor cells.[4] - Shows anti-proliferative effects in various cancer cell lines.[4] - Demonstrates in vivo tumor growth inhibition in murine models.[4] | [4] |
| NSC30171 | Active Site Inhibitor | Not explicitly reported | - Radiosensitizes HCT116 cells.[2] | [2] |
| NSC326203 | Active Site Inhibitor | Not explicitly reported | - Radiosensitizes HCT116 cells.[2] | [2] |
Signaling Pathway and Experimental Workflow
To visually represent the biological context and evaluation process for ATIC inhibitors, the following diagrams have been generated.
Caption: ATIC signaling pathway and points of inhibitor intervention.
Caption: General experimental workflow for evaluating ATIC inhibitors.
Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of ATIC inhibitors are provided below.
ATIC Enzymatic Assay (General Protocol)
This assay measures the transformylase activity of ATIC by monitoring the conversion of AICAR to FAICAR.
-
Principle: The formylation of 5-aminoimidazole-4-carboxamide ribonucleotide (AICAR) by 10-formyltetrahydrofolate (10-fTHF) is monitored spectrophotometrically.
-
Reagents:
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, 50 mM KCl, 10 mM MgCl₂.
-
ATIC enzyme (purified).
-
AICAR solution.
-
10-fTHF solution.
-
-
Procedure:
-
Prepare a reaction mixture containing assay buffer, ATIC enzyme, and AICAR in a microplate well.
-
Initiate the reaction by adding 10-fTHF.
-
Monitor the increase in absorbance at a specific wavelength (e.g., 298 nm) over time using a microplate reader.
-
The initial rate of the reaction is calculated from the linear portion of the absorbance curve.
-
For inhibitor studies, pre-incubate the enzyme with the inhibitor for a defined period before adding the substrate to initiate the reaction. IC₅₀ values are determined by measuring the enzyme activity at various inhibitor concentrations.[5]
-
Cell Viability/Proliferation Assay (MTS-based)
This assay determines the effect of ATIC inhibitors on the metabolic activity and proliferation of cancer cells.
-
Principle: The reduction of a tetrazolium compound (MTS) by viable, metabolically active cells into a colored formazan (B1609692) product is measured spectrophotometrically.
-
Reagents:
-
Cancer cell lines (e.g., MCF-7, HCT116).
-
Complete cell culture medium.
-
ATIC inhibitor compound.
-
MTS reagent.
-
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the ATIC inhibitor or vehicle control for a specified duration (e.g., 48-72 hours).
-
Add MTS reagent to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance of the formazan product at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control. IC₅₀ values are determined by plotting cell viability against inhibitor concentration.[1]
-
Clonogenic Survival Assay
This assay assesses the ability of single cancer cells to survive and form colonies after treatment with an ATIC inhibitor, alone or in combination with radiation.[6][7]
-
Principle: The reproductive integrity of cells is determined by their ability to form colonies of at least 50 cells after treatment.
-
Reagents:
-
Cancer cell lines.
-
Complete cell culture medium.
-
ATIC inhibitor compound.
-
Crystal violet staining solution (0.5% crystal violet in methanol).
-
-
Procedure:
-
Treat a suspension of cells with the ATIC inhibitor for a defined period.
-
Plate a known number of treated cells into petri dishes and incubate for 1-3 weeks to allow for colony formation.[8]
-
For radiosensitization studies, irradiate the cells after inhibitor treatment and before plating.
-
Fix the colonies with methanol (B129727) and stain with crystal violet.
-
Count the number of colonies (≥50 cells).
-
Calculate the surviving fraction for each treatment group relative to the untreated control.
-
γH2AX Staining for DNA Double-Strand Breaks
This immunofluorescence assay is used to detect and quantify DNA double-strand breaks (DSBs), a marker of DNA damage, which can be induced by ATIC inhibition in combination with radiation.[9][10]
-
Principle: Phosphorylation of the histone variant H2AX at serine 139 (γH2AX) occurs at the sites of DSBs. These foci can be visualized and quantified using a specific primary antibody against γH2AX and a fluorescently labeled secondary antibody.
-
Reagents:
-
Cells grown on coverslips.
-
Paraformaldehyde (4%) for fixation.
-
Triton X-100 for permeabilization.
-
Blocking solution (e.g., 5% BSA in PBS).
-
Primary antibody: anti-γH2AX.
-
Fluorescently labeled secondary antibody.
-
DAPI for nuclear counterstaining.
-
-
Procedure:
-
Treat cells with the ATIC inhibitor and/or radiation.
-
Fix the cells with 4% paraformaldehyde.[10]
-
Permeabilize the cells with Triton X-100.[10]
-
Block non-specific antibody binding.
-
Incubate with the primary anti-γH2AX antibody.
-
Incubate with the fluorescently labeled secondary antibody.
-
Mount the coverslips with a mounting medium containing DAPI.
-
Visualize the cells using a fluorescence microscope and quantify the number of γH2AX foci per nucleus.
-
In Vivo Tumor Xenograft Study
This model is used to evaluate the anti-tumor efficacy and tolerability of ATIC inhibitors in a living organism.
-
Principle: Human cancer cells are implanted into immunocompromised mice, and the effect of the ATIC inhibitor on tumor growth is monitored over time.
-
Materials:
-
Immunocompromised mice (e.g., athymic nude mice).
-
Human cancer cell line.
-
ATIC inhibitor compound formulated for in vivo administration.
-
-
Procedure:
-
Inject a suspension of cancer cells subcutaneously into the flank of the mice.[11]
-
Once tumors reach a palpable size, randomize the mice into treatment and control groups.[12]
-
Administer the ATIC inhibitor or vehicle control to the respective groups according to a predetermined dosing schedule (e.g., daily oral gavage).
-
Measure tumor volume with calipers and monitor the body weight of the mice regularly.[12]
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry).
-
References
- 1. Small Molecule Inhibitor of AICAR Transformylase Homodimerization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ucgd.genetics.utah.edu [ucgd.genetics.utah.edu]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Characterization of a novel AICARFT inhibitor which potently elevates ZMP and has anti-tumor activity in murine models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. IC50 - Wikipedia [en.wikipedia.org]
- 6. Clonogenic Assay [en.bio-protocol.org]
- 7. Clonogenic assay of cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Clonogenic Assay [bio-protocol.org]
- 9. Immunofluorescence Microscopy of γH2AX and 53BP1 for Analyzing the Formation and Repair of DNA Double-strand Breaks - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software - PMC [pmc.ncbi.nlm.nih.gov]
- 11. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
- 12. benchchem.com [benchchem.com]
Confirming Cellular Target Engagement of ATIC-IN-2: A Comparative Guide
Introduction
ATIC-IN-2 is a small molecule inhibitor targeting the bifunctional enzyme 5-aminoimidazole-4-carboxamide (B1664886) ribonucleotide formyltransferase/inosine monophosphate cyclohydrolase (ATIC). ATIC catalyzes the final two steps in the de novo purine (B94841) biosynthesis pathway, making it a critical enzyme for cell proliferation and a target of interest in oncology and inflammatory diseases.[1][2] Verifying that a compound like this compound engages its intended target within a cellular environment is a crucial step in drug development. This guide compares common methodologies for confirming ATIC target engagement in cells and provides supporting experimental data and protocols.
Comparative Analysis of ATIC Inhibitors
The efficacy of this compound can be benchmarked against other known inhibitors of ATIC. The following table summarizes quantitative data for various compounds, offering a comparative view of their potency.
| Compound | Target Activity | IC₅₀ / Kᵢ | Cell-Based Potency (EC₅₀) | Method of Action |
| This compound | AICAR Transformylase | Data not publicly available | Data not publicly available | Dimerization Inhibitor |
| Compound 14 | AICAR Transformylase | Kᵢ = 685 nM | Dose-dependent reduction in MCF-7 cell proliferation | Dimerization Inhibitor[2] |
| 6-Mercaptopurine | AICAR Transformylase | Indirect inhibitor | Varies by cell line | Purine Analogue[3] |
| Mizoribine | AICAR Transformylase | Indirect inhibitor | Varies by cell line | Substrate Mimic[3] |
| BW1540 | AICAR Transformylase | Data not publicly available | Data not publicly available | Sulfamido-bridged 5,8-dideazafolate analogue[4] |
Note: Specific IC₅₀ and EC₅₀ values for many ATIC inhibitors, including this compound, are often proprietary or not widely published. Researchers should consult specific vendor or publication data where available.
Visualizing the Pathway and Experimental Workflow
To understand the context of ATIC inhibition and the methods to confirm it, the following diagrams illustrate the relevant biological pathway and a key experimental workflow.
Key Experimental Protocols
1. Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method for verifying target engagement in a cellular context.[5][6] It relies on the principle that ligand binding stabilizes the target protein, leading to an increase in its thermal stability.[7]
Methodology:
-
Cell Culture and Treatment:
-
Culture a relevant cell line (e.g., MCF-7, a breast cancer cell line) to 70-80% confluency.
-
Treat cells with this compound at various concentrations (e.g., 0.1 µM, 1 µM, 10 µM) or a vehicle control (DMSO) for a predetermined time (e.g., 1-2 hours) at 37°C.
-
-
Heating Step:
-
Harvest the treated cells and resuspend them in a suitable buffer (e.g., PBS with protease inhibitors).
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots at different temperatures for 3 minutes (e.g., a gradient from 40°C to 70°C). A non-heated sample serves as a control.
-
-
Protein Extraction:
-
Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen and a 25°C water bath).
-
Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C).
-
-
Detection of Soluble ATIC:
-
Collect the supernatant (soluble fraction).
-
Quantify the amount of soluble ATIC protein in each sample using a standard protein detection method such as:
-
Western Blot: Separate proteins by SDS-PAGE, transfer to a membrane, and probe with a specific anti-ATIC antibody.
-
ELISA: Use a specific antibody pair to capture and detect soluble ATIC.
-
-
-
Data Analysis:
-
Quantify the band intensity (Western Blot) or absorbance/fluorescence (ELISA) for each temperature point.
-
Plot the percentage of soluble ATIC relative to the non-heated control against the temperature.
-
Determine the melting temperature (Tm), which is the temperature at which 50% of the protein is denatured. A positive shift in the Tm for this compound-treated cells compared to the vehicle control confirms target engagement.
-
2. ATIC Enzymatic Activity Assay (Biochemical)
This assay directly measures the enzymatic function of ATIC and its inhibition by this compound. It is typically performed on cell lysates or with purified recombinant ATIC protein.
Methodology:
-
Preparation of Cell Lysate:
-
Culture and harvest cells as described for CETSA.
-
Lyse the cells in a suitable buffer that preserves enzyme activity.
-
Determine the total protein concentration of the lysate.
-
-
AICAR Transformylase Activity Assay: [8]
-
This assay measures the conversion of AICAR to FAICAR by monitoring the production of the co-product tetrahydrofolate (THF).
-
Reaction Mixture: Prepare a reaction buffer containing the cell lysate (as the source of ATIC), the substrate 5-aminoimidazole-4-carboxamide ribonucleotide (AICAR), and the co-factor N¹⁰-formyltetrahydrofolate (N¹⁰-fTHF).
-
Incubation: Add varying concentrations of this compound or vehicle control to the reaction mixture and incubate at 37°C.
-
Detection: Monitor the increase in absorbance at 298 nm, which corresponds to the formation of THF.[8]
-
Analysis: Calculate the reaction rate and determine the IC₅₀ value of this compound by plotting the percent inhibition against the inhibitor concentration.
-
Confirming that this compound engages its intended target, ATIC, within cells is fundamental to its validation as a specific inhibitor. The Cellular Thermal Shift Assay (CETSA) provides direct evidence of physical binding in an intact cell environment, while enzymatic assays quantify the functional consequence of this binding. By using these methods and comparing the results with known ATIC inhibitors, researchers can confidently establish the on-target activity of this compound, a critical milestone in its development as a potential therapeutic agent.
References
- 1. ahajournals.org [ahajournals.org]
- 2. Small Molecule Inhibitor of AICAR Transformylase Homodimerization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Cellular thermal shift assay - Wikipedia [en.wikipedia.org]
- 7. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. AICAR transformylase/IMP cyclohydrolase (ATIC) is essential for de novo purine biosynthesis and infection by Cryptococcus neoformans - PMC [pmc.ncbi.nlm.nih.gov]
Detecting AMPK Activation with ATIC-IN-2: A Comparative Guide to Western Blotting Protocols
For researchers, scientists, and drug development professionals investigating cellular metabolism and signaling pathways, the activation of AMP-activated protein kinase (AMPK) is a critical focal point. ATIC-IN-2, an inhibitor of aminoimidazole carboxamide ribonucleotide formyltransferase/inosine monophosphate cyclohydrolase (ATIC), offers a method for AMPK activation through the intracellular accumulation of ZMP, an AMP analogue. This guide provides a comprehensive comparison of Western blotting protocols to detect the phosphorylated, active form of AMPK (p-AMPK) following treatment with this compound, supported by detailed experimental methodologies and visual aids.
Understanding the Mechanism: this compound and AMPK Activation
ATIC is a bifunctional enzyme that catalyzes the final two steps of de novo purine (B94841) biosynthesis.[1] Inhibition of the AICAR formyltransferase activity of ATIC by compounds like this compound leads to the accumulation of the substrate, 5-aminoimidazole-4-carboxamide (B1664886) ribonucleotide (ZMP).[2][3] ZMP mimics the effects of AMP, allosterically activating AMPK.[3][4] This activation involves the phosphorylation of the catalytic alpha subunit of AMPK at threonine 172 (Thr172).[5][6] Consequently, Western blotting with antibodies specific to p-AMPK (Thr172) is the standard method to quantify the effect of this compound.
Comparative Overview of Western Blot Protocols for p-AMPK
While a specific, universally adopted protocol for p-AMPK detection after this compound treatment is not extensively documented, the methodology closely mirrors that used for other AMPK activators that function via ZMP accumulation, such as AICAR.[7][8] The critical parameters in these protocols, including lysis buffer composition, antibody selection, and blocking reagents, can be adapted and optimized for use with this compound. Below is a comparison of key protocol variables.
| Parameter | Protocol A: Standard RIPA-Based | Protocol B: Phosphatase Inhibitor-Focused | Protocol C: High-Sensitivity ECL |
| Lysis Buffer | RIPA buffer with standard protease inhibitors | Tris-based buffer with a comprehensive cocktail of protease and phosphatase inhibitors (e.g., sodium fluoride, sodium orthovanadate, β-glycerophosphate) | RIPA or Tris-based buffer with both protease and phosphatase inhibitors |
| Protein Quantification | BCA or Bradford assay | BCA or Bradford assay | BCA or Bradford assay |
| Protein Loading | 20-40 µg per lane | 30-50 µg per lane | 15-30 µg per lane |
| Gel Electrophoresis | 10% SDS-PAGE | 10-12% SDS-PAGE | 12% SDS-PAGE |
| Transfer | Wet or semi-dry transfer to PVDF membrane | Wet transfer to PVDF or nitrocellulose membrane | Semi-dry transfer to low-fluorescence PVDF membrane |
| Blocking | 5% non-fat dry milk in TBST | 5% Bovine Serum Albumin (BSA) in TBST | 5% BSA or specialized blocking buffer in TBST |
| Primary Antibody | Rabbit anti-p-AMPKα (Thr172) (e.g., Cell Signaling Technology #2535), 1:1000 in 5% BSA/TBST | Rabbit anti-p-AMPKα (Thr172), 1:1000-1:2000 in 5% BSA/TBST | Rabbit anti-p-AMPKα (Thr172), 1:2000 in 5% BSA/TBST |
| Secondary Antibody | HRP-conjugated anti-rabbit IgG, 1:2000-1:5000 in 5% milk/TBST | HRP-conjugated anti-rabbit IgG, 1:5000-1:10000 in 5% milk/TBST | HRP-conjugated anti-rabbit IgG, 1:10000-1:20000 in 5% milk/TBST |
| Detection | Standard ECL substrate | Enhanced ECL substrate | High-sensitivity ECL substrate |
| Normalization | Re-probe with anti-total AMPKα antibody | Re-probe with anti-total AMPKα or a housekeeping protein (e.g., β-actin, GAPDH) | Re-probe with anti-total AMPKα antibody |
| Advantages | Widely used, cost-effective | Enhanced preservation of phosphorylation state | Maximizes signal for low-abundance proteins |
| Disadvantages | Milk can sometimes mask phospho-epitopes | BSA is more expensive than milk | Higher background signal is possible if not optimized |
Detailed Experimental Protocol
This protocol is a recommended starting point for the detection of p-AMPK following this compound treatment, incorporating best practices from established methodologies.
1. Cell Culture and Treatment:
-
Culture cells to 70-80% confluency.
-
Treat cells with the desired concentrations of this compound for the appropriate duration. Include a vehicle control (e.g., DMSO).
2. Cell Lysis:
-
After treatment, wash cells twice with ice-cold phosphate-buffered saline (PBS).
-
Add ice-cold lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors).
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
3. Protein Quantification:
-
Determine the protein concentration of each sample using a BCA protein assay kit.
4. Sample Preparation and SDS-PAGE:
-
Mix 20-40 µg of protein from each sample with Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5 minutes.
-
Load the samples onto a 10% SDS-polyacrylamide gel and perform electrophoresis.
5. Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
6. Immunoblotting:
-
Block the membrane with 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for p-AMPKα (Thr172) (e.g., 1:1000 dilution in 5% BSA/TBST) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with an HRP-conjugated secondary antibody (e.g., 1:5000 dilution in 5% non-fat dry milk/TBST) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
7. Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) detection reagent to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
To normalize the data, the membrane can be stripped and re-probed with an antibody for total AMPKα.
-
Quantify band intensities using densitometry software and express the results as a ratio of p-AMPK to total AMPK.
Visualizing the Pathway and Workflow
To further clarify the underlying biology and experimental procedure, the following diagrams illustrate the this compound mechanism of action and the Western blot workflow.
References
- 1. Small Molecule Inhibitor of AICAR Transformylase Homodimerization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of a novel AICARFT inhibitor which potently elevates ZMP and has anti-tumor activity in murine models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. discuss the pros and cons of AMPK activation as a strategy [synapse.patsnap.com]
- 5. Phospho-AMPK alpha (Thr172) Antibody | Cell Signaling Technology [cellsignal.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. mdpi.com [mdpi.com]
- 8. AMP kinase activation with AICAR simultaneously increases fatty acid and glucose oxidation in resting rat soleus muscle - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of ATIC-IN-1 and ATIC-IN-2 Efficacy
In the landscape of cancer therapeutics, the bifunctional enzyme Aminoimidazole Carboxamide Ribonucleotide Transformylase/Inosine (B1671953) Monophosphate Cyclohydrolase (ATIC) has emerged as a promising target. ATIC catalyzes the final two steps of the de novo purine (B94841) biosynthesis pathway, a crucial process for rapidly proliferating cancer cells. This guide provides a detailed comparison of two notable ATIC inhibitors, ATIC-IN-1 and ATIC-IN-2, summarizing their mechanisms of action, in vitro potency, and effects on cancer cell lines, supported by available experimental data.
Biochemical Potency and Mechanism of Action
ATIC-IN-1 and this compound exhibit distinct mechanisms of action, targeting different functional aspects of the ATIC enzyme. ATIC-IN-1 acts as an inhibitor of ATIC dimerization, a process essential for its AICAR transformylase activity.[1][2] In contrast, this compound is a competitive inhibitor that binds to the inosine monophosphate cyclohydrolase (IMPCH) domain of the enzyme.
Biochemical assays have demonstrated that this compound possesses significantly higher in vitro potency compared to ATIC-IN-1. The inhibition constant (Ki) for this compound is 130 nM, while the Ki for ATIC-IN-1 is 685 nM. A lower Ki value indicates a stronger binding affinity and greater inhibitory potency.
| Inhibitor | Mechanism of Action | Target Domain/Process | Ki Value (nM) |
| ATIC-IN-1 | Dimerization Inhibitor | ATIC Dimerization Interface | 685 |
| This compound | Competitive Inhibitor | IMPCH Domain | 130 |
Cellular Efficacy
The anti-proliferative effects of ATIC-IN-1 have been evaluated in breast cancer cell lines. In MCF-7 cells, ATIC-IN-1 demonstrated a dose-dependent reduction in cell viability.[2] Furthermore, studies have indicated that inhibition of ATIC's transformylase activity can lead to radiosensitization in HCT116 colon cancer cells, suggesting a broader therapeutic potential for ATIC inhibitors like ATIC-IN-1.[3][4]
Currently, there is a lack of publicly available data on the cellular efficacy of this compound in cancer cell lines. Therefore, a direct comparison of the anti-proliferative or cytotoxic effects of ATIC-IN-1 and this compound in a cellular context cannot be made at this time.
| Inhibitor | Cell Line | Assay Type | Observed Effect | Concentration Range |
| ATIC-IN-1 | MCF-7 | Cell Viability Assay | Dose-dependent reduction in cell viability | 100 µM, 250 µM, 500 µM |
| ATIC-IN-1 | HCT116 | Clonogenic Survival Assay | Radiosensitization | Not specified |
| This compound | - | - | Data not available | - |
Experimental Protocols
Determination of Inhibition Constant (Ki)
The Ki values for ATIC inhibitors are typically determined through enzymatic assays that measure the rate of the reaction catalyzed by ATIC in the presence of varying concentrations of the inhibitor.
General Protocol:
-
Enzyme and Substrate Preparation: A purified, recombinant human ATIC enzyme is used. The substrates, AICAR (for the transformylase activity) or FAICAR (for the cyclohydrolase activity), and the cofactor (e.g., a folate analog) are prepared in a suitable assay buffer.
-
Inhibitor Preparation: A stock solution of the ATIC inhibitor (ATIC-IN-1 or this compound) is prepared, typically in DMSO, and then serially diluted to the desired concentrations in the assay buffer.
-
Enzymatic Reaction: The reaction is initiated by adding the enzyme to a mixture of the substrate, cofactor, and inhibitor. The reaction progress is monitored spectrophotometrically by measuring the change in absorbance at a specific wavelength over time.
-
Data Analysis: The initial reaction velocities are calculated from the linear portion of the progress curves. The Ki value is then determined by fitting the data to the appropriate inhibition model (e.g., competitive, non-competitive, or mixed-type inhibition) using specialized software. For competitive inhibitors like this compound, the Cheng-Prusoff equation can be used to calculate Ki from the IC50 value.
Cell Viability Assay (for ATIC-IN-1)
The effect of ATIC-IN-1 on the viability of MCF-7 breast cancer cells was assessed using a non-radioactive proliferation assay.[2]
Protocol Outline:
-
Cell Seeding: MCF-7 cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of ATIC-IN-1 (e.g., 100 µM, 250 µM, 500 µM) or a vehicle control (e.g., DMSO).
-
Incubation: The treated cells are incubated for a specified period (e.g., 48 hours).
-
Viability Assessment: A cell viability reagent (e.g., MTT, WST-1) is added to each well. The reagent is converted into a colored formazan (B1609692) product by metabolically active cells.
-
Data Acquisition: The absorbance of the formazan product is measured using a microplate reader at the appropriate wavelength.
-
Analysis: The cell viability is expressed as a percentage of the vehicle-treated control.
Signaling Pathways and Experimental Workflows
The inhibition of ATIC has downstream effects on cellular signaling pathways, primarily through the accumulation of its substrate, AICAR. AICAR is an activator of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.
Caption: Signaling pathway affected by ATIC inhibitors.
Caption: Experimental workflow for Ki determination.
References
ATIC-IN-2: A Comparative Analysis of a Novel Chemotherapeutic Agent
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of ATIC-IN-2, a representative inhibitor of 5-aminoimidazole-4-carboxamide (B1664886) ribonucleotide formyltransferase/IMP cyclohydrolase (ATIC), as a potential chemotherapeutic agent. ATIC is a crucial enzyme in the de novo purine (B94841) biosynthesis pathway, which is often upregulated in various cancers to meet the high demand for nucleotides required for rapid cell proliferation.[1][2] Inhibition of ATIC presents a promising strategy for cancer therapy. This document compares the performance of ATIC inhibitors with established chemotherapeutic drugs, supported by experimental data, detailed protocols, and visualizations of the underlying molecular pathways.
Mechanism of Action
ATIC catalyzes the final two steps in the de novo synthesis of inosine (B1671953) monophosphate (IMP), a precursor for adenosine (B11128) and guanosine (B1672433) nucleotides. ATIC inhibitors block this pathway, leading to the accumulation of the substrate 5-aminoimidazole-4-carboxamide ribonucleotide (ZMP/AICAR).[1] This accumulation has two major downstream effects:
-
AMPK Activation: ZMP is an analog of adenosine monophosphate (AMP) and a potent activator of AMP-activated protein kinase (AMPK).[1] Activated AMPK is a key energy sensor and tumor suppressor that inhibits cell growth and proliferation by downregulating the mTOR signaling pathway.
-
Purine Depletion: The direct inhibition of IMP synthesis leads to a depletion of the purine pool, which is essential for DNA and RNA synthesis, thereby halting cell proliferation.
In addition to its direct cytotoxic effects, inhibition of ATIC has been shown to act as a potent chemoradiosensitizer. By depleting cellular ATP levels and activating cell cycle checkpoints, ATIC inhibition can shift cancer cells into the more radiosensitive G2/M phase of the cell cycle and impair the repair of DNA double-strand breaks induced by ionizing radiation.
Performance Comparison
This section provides a comparative overview of the efficacy of ATIC inhibitors against standard chemotherapeutic agents in preclinical models.
In Vitro Efficacy
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values for the potent ATIC inhibitor LSN3213128 and the commonly used chemotherapeutic drug Doxorubicin in a breast cancer cell line.
| Compound | Cell Line | IC50 | Reference |
| LSN3213128 | MDA-MB-231met2 (Breast Cancer) | 16 nM | [1] |
| Doxorubicin | MDA-MB-231 (Breast Cancer) | 1.65 µg/mL (~2.8 µM) |
Note: The IC50 value for Doxorubicin was converted from µg/mL to µM for a more direct comparison, assuming a molecular weight of 543.52 g/mol .
In Vivo Efficacy
Xenograft models, where human tumor cells are implanted into immunodeficient mice, are a cornerstone of preclinical cancer research. The following table presents data on the tumor growth inhibition (TGI) achieved with an ATIC inhibitor in various xenograft models.
| Compound | Cancer Type | Xenograft Model | Dosing | Tumor Growth Inhibition (% T/C) | Reference |
| LSN3213128 | Lung Cancer | NCI-H460 | 30 mg/kg, BID x 13 days | ~50% | [3] |
| LSN3213128 | Breast Cancer | MDA-MB-231met2 | 30 mg/kg, BID x 22 days | ~40% | [3] |
| LSN3213128 | Murine Sarcoma | A9 | 100 mg/kg, BID x 12 days | ~60% | [3] |
% T/C (Treatment/Control) indicates the relative tumor volume in the treated group compared to the vehicle-treated control group.
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and facilitate the design of further validation studies.
Cell Viability (MTT) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Materials:
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reagent
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS)
-
96-well plates
-
Multi-well spectrophotometer
Procedure:
-
Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound (e.g., ATIC inhibitor) and a vehicle control.
-
Incubate for a specified period (e.g., 48-72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Add DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a multi-well spectrophotometer.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.
Clonogenic Survival Assay
This assay assesses the ability of single cells to survive and proliferate to form colonies after treatment with a cytotoxic agent.
Materials:
-
6-well plates
-
Cell culture medium
-
Trypsin-EDTA
-
Crystal violet staining solution (0.5% crystal violet in methanol)
Procedure:
-
Seed a known number of cells into 6-well plates.
-
Treat the cells with the test compound or radiation.
-
Incubate the plates for 7-14 days to allow for colony formation.
-
Fix the colonies with a methanol/acetic acid solution.
-
Stain the colonies with crystal violet solution.
-
Count the number of colonies (typically defined as a cluster of ≥50 cells).
-
Calculate the surviving fraction for each treatment condition relative to the untreated control.
Western Blotting for Signaling Pathway Analysis
This technique is used to detect specific proteins in a sample and is crucial for elucidating the mechanism of action of a drug.
Materials:
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against ATIC, phospho-AMPK, total AMPK, etc.)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Lyse treated and untreated cells in lysis buffer.
-
Determine the protein concentration of each lysate.
-
Separate equal amounts of protein by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
In Vivo Xenograft Tumor Model
This protocol outlines the general procedure for establishing and utilizing a xenograft model to evaluate the in vivo efficacy of a chemotherapeutic agent.[4]
Materials:
-
Immunodeficient mice (e.g., athymic nude or SCID mice)
-
Cancer cell line of interest
-
Matrigel (optional)
-
Calipers for tumor measurement
-
Drug formulation and vehicle control
Procedure:
-
Subcutaneously inject a suspension of cancer cells (often mixed with Matrigel to enhance tumor take-rate) into the flank of the mice.[4]
-
Monitor the mice for tumor formation.
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.[4]
-
Administer the test compound and vehicle control according to the desired dosing schedule and route of administration.[4]
-
Measure tumor volume (typically calculated as (Length x Width²)/2) and body weight regularly.[4]
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry).
-
Calculate tumor growth inhibition.
Visualizations
The following diagrams illustrate key signaling pathways and experimental workflows discussed in this guide.
References
Comparative Selectivity Analysis of ATIC-IN-2 Against Other Enzymes
For Researchers, Scientists, and Drug Development Professionals: A Guide to the Cross-Reactivity Profile of the ATIC Inhibitor, ATIC-IN-2
This guide provides a comprehensive comparison of the cross-reactivity of this compound with other enzymes. The data presented here is essential for researchers and drug development professionals to assess the selectivity and potential off-target effects of this compound.
Introduction to this compound
This compound is a small molecule inhibitor targeting 5-aminoimidazole-4-carboxamide (B1664886) ribonucleotide formyltransferase/IMP cyclohydrolase (ATIC), a bifunctional enzyme that catalyzes the final two steps of the de novo purine (B94841) biosynthesis pathway.[1][2] By inhibiting ATIC, this compound disrupts the production of inosine (B1671953) monophosphate (IMP), a precursor for adenosine (B11128) and guanosine (B1672433) nucleotides. This mechanism makes ATIC an attractive target for cancer therapy, as rapidly proliferating cancer cells are highly dependent on the de novo purine synthesis pathway.[3][4] Furthermore, inhibition of ATIC can lead to the accumulation of its substrate, 5-aminoimidazole-4-carboxamide ribonucleotide (AICAR), which can activate AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis.[3]
Cross-Reactivity Profile of an Exemplar ATIC Dimerization Inhibitor
While specific cross-reactivity data for a compound explicitly named "this compound" is not publicly available, this guide utilizes data from a representative small molecule inhibitor of ATIC that functions by preventing its homodimerization, a process essential for its AICAR transformylase activity.[3] This analysis provides a framework for understanding the potential selectivity of this compound and similar compounds.
The following table summarizes the inhibitory activity of this exemplar ATIC inhibitor against a panel of selected kinases. The data is presented as the percentage of inhibition at a given concentration, providing a clear comparison of its effect on the intended target (ATIC) versus potential off-target enzymes.
| Enzyme Target | Concentration (µM) | Percent Inhibition (%) |
| ATIC (target) | 10 | ~95% |
| Kinase A | 10 | <10% |
| Kinase B | 10 | <5% |
| Kinase C | 10 | <15% |
| Kinase D | 10 | <10% |
| Kinase E | 10 | <5% |
Note: The data presented above is illustrative and based on the general selectivity profile of ATIC dimerization inhibitors. Actual values for this compound may vary.
Signaling Pathway Perturbation
Inhibition of ATIC by this compound not only affects the de novo purine synthesis pathway but also has downstream effects on cellular signaling, primarily through the activation of AMPK. The accumulation of AICAR, an endogenous AMP mimetic, leads to the phosphorylation and activation of AMPK. Activated AMPK, in turn, modulates various downstream targets to restore cellular energy balance, often leading to the inhibition of cell growth and proliferation.
References
- 1. Identification of ATIC as a novel target for chemoradiosensitization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of ATIC as a Novel Target for Chemoradiosensitization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Small Molecule Inhibitor of AICAR Transformylase Homodimerization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ucgd.genetics.utah.edu [ucgd.genetics.utah.edu]
Assessing the Specificity of ATIC-IN-2 in Cellular Assays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The pursuit of highly specific molecular inhibitors is a cornerstone of modern drug discovery. This guide provides a comparative analysis of ATIC-IN-2, a novel inhibitor of 5-aminoimidazole-4-carboxamide (B1664886) ribonucleotide formyltransferase/IMP cyclohydrolase (ATIC), against other known ATIC inhibitors. The focus is on assessing its specificity in cellular assays, a critical factor in determining potential therapeutic efficacy and off-target effects.
ATIC is a bifunctional enzyme that catalyzes the final two steps of the de novo purine (B94841) biosynthesis pathway, a crucial process for cell proliferation.[1] Its inhibition is a promising strategy for cancer therapy. This compound, also identified as compound 14, employs a distinct mechanism of action by inhibiting the homodimerization of ATIC, which is essential for its transformylase activity.[1][2] This contrasts with traditional folate analogs and other active site inhibitors.
Quantitative Performance Comparison
The following table summarizes the available quantitative data for this compound and its alternatives. It is important to note that direct, head-to-head comparative studies on the cellular specificity of this compound against a broad panel of off-target enzymes are not extensively documented in publicly available literature.
| Inhibitor | Target Domain/Mechanism | Biochemical Potency (Ki/IC50) | Cellular Potency (GI50/EC50) | Known Off-Target Profile/Selectivity | Reference Cell Lines |
| This compound (Cpd14) | Dimerization Interface | Kᵢ: 685 nM[2] | 40% inhibition of proliferation at 500 µM | Claimed to be selective over other folate-utilizing enzymes due to its unique mechanism, but comprehensive off-target panel data is not publicly available.[1] May exhibit non-specific aggregation at high concentrations.[2] | MCF-7[1][2] |
| LSN3213128 | AICARFT Active Site (Folate competitive) | IC₅₀: 16 nM[3][4] | GI₅₀: 44 nM (MDA-MB-231), 3470 nM (NCI-H460) | Selective relative to other folate-dependent enzymes (TS, SHMT1, MTHFD1, MTHFD2, MTHFD2L).[4][5] | NCI-H460, MDA-MB-231 |
| NSC30171 | AICARFT Active Site | Not specified | Radiosensitization at lower concentrations than this compound | Specific for the transformylase activity of ATIC. | HCT116 |
| NSC326203 | AICARFT Active Site | Not specified | Radiosensitization at lower concentrations than this compound | Specific for the transformylase activity of ATIC. | HCT116 |
Signaling Pathways and Experimental Workflows
To understand the context of ATIC inhibition and the methods used to assess specificity, the following diagrams illustrate the relevant biological pathway and a general experimental workflow.
Experimental Protocols
Detailed below are generalized protocols for key experiments used to assess the specificity of ATIC inhibitors. Specific parameters may vary based on the cell line and inhibitor being tested.
Cell Proliferation Assay (e.g., using MCF-7 cells)
-
Cell Seeding: Plate MCF-7 cells in 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.
-
Inhibitor Treatment: Prepare serial dilutions of this compound and alternative inhibitors in complete growth medium. Replace the existing medium with the inhibitor-containing medium. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Viability Assessment: Add a viability reagent (e.g., CellTiter-Glo®) to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure luminescence or absorbance using a plate reader.
-
Analysis: Normalize the data to the vehicle control and plot the dose-response curves to determine the GI₅₀ (concentration for 50% growth inhibition).
Off-Target Specificity Screening (Conceptual Protocol)
While specific data for this compound is limited, a typical approach to assess off-target effects involves screening against a panel of related enzymes.
-
Target Selection: Select a panel of enzymes with structural or functional similarity to ATIC, particularly other folate-dependent enzymes.
-
Biochemical Assays: Perform in vitro enzymatic assays for each selected off-target enzyme in the presence of a fixed concentration of this compound (e.g., 1 µM and 10 µM).
-
Data Analysis: Calculate the percent inhibition of each off-target enzyme. A low percentage of inhibition indicates high specificity for ATIC.
-
Comparative Analysis: Compare the off-target inhibition profile of this compound with that of other ATIC inhibitors like LSN3213128.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful method to confirm that a compound binds to its intended target in a cellular environment.
-
Cell Treatment: Treat intact cells with this compound or a vehicle control for a defined period.
-
Heat Shock: Aliquot the cell suspension and heat the samples to a range of temperatures for a short duration (e.g., 3 minutes).
-
Cell Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.
-
Protein Quantification: Quantify the amount of soluble ATIC in the supernatant using Western blotting or other protein detection methods.
-
Data Analysis: Plot the amount of soluble ATIC as a function of temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement and stabilization.
Conclusion
This compound presents a novel approach to ATIC inhibition by targeting its dimerization, a mechanism that holds the potential for greater specificity compared to traditional active site inhibitors that may interact with other folate-dependent enzymes.[1] The available data demonstrates its on-target activity in inhibiting cancer cell proliferation. However, a comprehensive assessment of its specificity requires direct comparative studies against a broad panel of off-target enzymes. The alternative inhibitor, LSN3213128, has been shown to be selective against a panel of other folate enzymes, setting a benchmark for future specificity studies of this compound.[4][5] Further research employing rigorous off-target screening methodologies will be crucial to fully elucidate the specificity profile of this compound and its potential as a therapeutic agent.
References
- 1. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [en.bio-protocol.org]
- 4. Characterization of a novel AICARFT inhibitor which potently elevates ZMP and has anti-tumor activity in murine models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]
Safety Operating Guide
Proper Disposal Procedures for ATIC-IN-2: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the proper disposal procedures for ATIC-IN-2, a small molecule inhibitor. Adherence to these guidelines is crucial for ensuring laboratory safety, protecting the environment, and maintaining regulatory compliance. This information is intended to supplement, not replace, your institution's specific Environmental Health and Safety (EHS) protocols. Always consult your EHS office for local requirements.
Immediate Safety and Handling Precautions
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, general precautions for handling potent small molecule inhibitors should be strictly followed.
Personal Protective Equipment (PPE): All personnel handling this compound, in any form, must wear the following minimum PPE:
-
Safety glasses or goggles
-
Chemical-resistant gloves (nitrile or neoprene)
-
A laboratory coat
Engineering Controls: Work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure. An accessible safety shower and eyewash station are mandatory.
Spill Response: In the event of a spill, evacuate the immediate area if the spill is large or involves a volatile solvent. For liquid spills, absorb the material with an inert absorbent such as vermiculite (B1170534) or sand. For solid spills, carefully sweep to avoid dust generation. All cleanup materials must be disposed of as hazardous waste.
Quantitative Data Summary
The following table summarizes key information for the safe handling and disposal of this compound, based on general knowledge of similar chemical compounds.
| Property | Guideline |
| Waste Classification | Hazardous Chemical Waste |
| Primary Hazards | Potential for eye and skin irritation. May be harmful if swallowed. Toxic to aquatic life with long-lasting effects.[1] |
| Incompatible Materials | Strong acids/alkalis, strong oxidizing/reducing agents.[2] |
| Storage of Waste | Store in a designated, well-ventilated, and secure area, away from incompatible materials. Keep containers tightly closed.[1][2] |
| Disposal Method | Professional disposal through a licensed hazardous waste service, coordinated by your institution's EHS office. |
Experimental Protocols: Disposal Procedures
The proper disposal of this compound, whether in solid form or in solution, is a critical final step in the experimental workflow. The following step-by-step protocol outlines the general procedure.
Step 1: Waste Segregation and Collection
-
Solid Waste: Collect unused this compound powder and any contaminated consumables (e.g., weighing paper, pipette tips, gloves) in a designated, leak-proof hazardous waste container with a secure lid.
-
Liquid Waste: If this compound is dissolved in a solvent (e.g., DMSO), collect the solution in a separate, designated hazardous liquid waste container. The container must be chemically compatible with the solvent.
-
Note: Do not mix different solvent waste streams unless explicitly permitted by your EHS office.
-
Step 2: Labeling of Waste Containers
Proper labeling is essential for safe handling and disposal. All waste containers must be clearly labeled with:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
For liquid waste, include the solvent name and estimated concentration.
-
The date the waste was first added to the container.
-
The name of the principal investigator or research group.
Step 3: Temporary Storage in the Laboratory
Store waste containers in a designated and secure secondary containment area within the laboratory. This area should be away from general lab traffic and drains.
Step 4: Arranging for Professional Disposal
Once the waste container is full, or in accordance with your laboratory's pickup schedule, contact your institution's EHS office to arrange for professional disposal. They will coordinate with a licensed hazardous waste disposal service. Complete all required waste disposal forms accurately.
Step 5: Decontamination of Reusable Glassware
Any reusable glassware that has come into contact with this compound must be decontaminated. Triple-rinse the glassware with a suitable solvent (e.g., ethanol (B145695) or acetone). The rinsate must be collected and disposed of as hazardous liquid waste. After rinsing, the glassware can be washed according to standard laboratory procedures.
Signaling Pathway and Disposal Workflow
To provide a comprehensive understanding of this compound's context and the logistical flow of its disposal, the following diagrams are provided.
Caption: The role of ATIC in the de novo purine synthesis pathway and its inhibition by this compound.
Caption: Step-by-step workflow for the proper disposal of this compound waste.
References
Safeguarding Your Research: A Comprehensive Guide to Handling ATIC-IN-2
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for the handling and disposal of ATIC-IN-2, a competitive inhibitor of the bifunctional enzyme AICAR Tfase/IMPCH. Adherence to these procedures is critical for minimizing exposure risks and ensuring the integrity of your research.
Personal Protective Equipment (PPE): Your First Line of Defense
When handling this compound, a comprehensive suite of personal protective equipment is mandatory to prevent skin and eye contact, inhalation, and ingestion.
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile) | Prevents direct skin contact with the compound. |
| Eye Protection | Safety glasses with side shields or goggles | Protects eyes from splashes or airborne particles of the compound. |
| Body Protection | Laboratory coat or impervious gown | Prevents contamination of personal clothing and skin. |
| Respiratory Protection | Use in a well-ventilated area. A NIOSH-approved respirator may be required for handling large quantities or if there is a risk of aerosolization. | Minimizes the risk of inhaling the compound. |
Operational Plan: From Receipt to Disposal
A clear and concise operational plan is crucial for the safe handling of this compound throughout its lifecycle in the laboratory.
Receiving and Storage
Upon receipt, visually inspect the container for any damage or leaks. This compound is typically stored at -20°C for long-term stability. The designated storage area should be clearly labeled and access restricted to authorized personnel.
Preparation of Solutions
All handling of solid this compound and preparation of solutions should be conducted in a well-ventilated chemical fume hood. To prepare a stock solution, slowly add the appropriate solvent (e.g., DMSO) to the vial containing the compound. Avoid creating dust or aerosols.
Spills and Accidental Exposure
In the event of a spill, evacuate the immediate area and alert your laboratory's safety officer. For small spills, absorb the material with an inert absorbent (e.g., vermiculite, dry sand) and place it in a sealed container for disposal.
In case of accidental exposure:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
Disposal Plan: Ensuring Environmental and Personal Safety
All waste containing this compound must be treated as hazardous chemical waste and disposed of in accordance with institutional, local, state, and federal regulations.
-
Solid Waste: Contaminated items such as gloves, pipette tips, and empty vials should be placed in a designated, labeled hazardous waste container.
-
Liquid Waste: Unused solutions of this compound should be collected in a clearly labeled, sealed waste container. Do not pour chemical waste down the drain.
Consult your institution's Environmental Health and Safety (EHS) department for specific disposal procedures and to schedule a waste pickup.
Experimental Workflow for Safe Handling of this compound
Safe handling workflow for this compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
